Acetoacetyl-L-carnitine chloride
Description
The exact mass of the compound this compound is 281.1030004 g/mol and the complexity rating of the compound is 306. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[(2R)-3-carboxy-2-(3-oxobutanoyloxy)propyl]-trimethylazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5.ClH/c1-8(13)5-11(16)17-9(6-10(14)15)7-12(2,3)4;/h9H,5-7H2,1-4H3;1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZPBRZOMFSAAF-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Biosynthesis of Acetoacetyl-L-carnitine Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetoacetyl-L-carnitine, a short-chain acylcarnitine, plays a role in the transport of acetyl and acetoacetyl groups across mitochondrial membranes and is involved in various metabolic pathways. Its biosynthesis is not a multi-step pathway but rather a reversible enzymatic reaction catalyzed by Carnitine O-acetyltransferase (CRAT). This guide provides a comprehensive overview of the biosynthesis of Acetoacetyl-L-carnitine, detailing the enzyme responsible, the reaction kinetics, and the experimental protocols for its study.
The Key Enzyme: Carnitine O-acetyltransferase (CRAT)
The synthesis of Acetoacetyl-L-carnitine is catalyzed by the enzyme Carnitine O-acetyltransferase (CRAT), also known as carnitine acetyltransferase (CAT). CRAT is a crucial enzyme in cellular energy metabolism, facilitating the reversible transfer of short- and medium-chain acyl groups between coenzyme A (CoA) and L-carnitine.
Structure and Function
CRAT is a monomeric protein with a molecular weight of approximately 70 kDa. Its structure consists of two domains, an N-terminal domain and a C-terminal domain, which share a similar protein fold. The active site is located at the interface of these two domains. The catalytic mechanism involves a highly conserved histidine residue (His343) that acts as a general base, deprotonating the hydroxyl group of L-carnitine, which then performs a nucleophilic attack on the carbonyl carbon of the acyl-CoA substrate.
Substrate Specificity
CRAT exhibits broad substrate specificity for short- and medium-chain acyl-CoAs, with chain lengths from C2 to C10. While its primary substrate is acetyl-CoA, it can also utilize other acyl-CoAs, including acetoacetyl-CoA, to form the corresponding acylcarnitines.
The Biosynthesis Reaction
The biosynthesis of Acetoacetyl-L-carnitine is a single, reversible enzymatic reaction:
Acetoacetyl-CoA + L-carnitine ⇌ Acetoacetyl-L-carnitine + Coenzyme A
This reaction is catalyzed by Carnitine O-acetyltransferase (CRAT). The chloride salt form, Acetoacetyl-L-carnitine chloride, is a stable form of the molecule often used in research and pharmaceutical applications.
Biosynthesis of Acetoacetyl-L-carnitine.
Quantitative Data
| Substrate | Enzyme | Km (µM) | Vmax (units/mg) | Tissue/Organism |
| Acetyl-CoA | CRAT | 35 - 100 | Not specified | Pigeon Breast Muscle |
| L-carnitine | CRAT | 250 - 500 | Not specified | Pigeon Breast Muscle |
| Acetyl-CoA | CRAT | 45 | Not specified | Rat Liver Mitochondria |
| L-carnitine | CRAT | 330 | Not specified | Rat Liver Mitochondria |
Cellular Concentrations:
| Metabolite | Concentration (µM) | Tissue/Compartment |
| L-carnitine | 2000 - 5000 | Muscle |
| L-carnitine | 50 - 100 | Plasma |
| Acetyl-CoA | 20 - 200 | Mitochondrial Matrix |
| Coenzyme A | 5 - 20 | Mitochondrial Matrix |
Experimental Protocols
Carnitine O-acetyltransferase (CRAT) Activity Assay
This protocol describes a common spectrophotometric method for measuring CRAT activity. The assay measures the forward reaction, the formation of acetyl-CoA from acetyl-L-carnitine and CoA, by monitoring the increase in absorbance at 412 nm due to the reaction of the liberated CoA with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
DTNB solution (10 mM in Tris-HCl buffer)
-
Acetyl-L-carnitine solution (10 mM)
-
Coenzyme A solution (1 mM)
-
Purified CRAT enzyme or tissue homogenate
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, DTNB solution, and acetyl-L-carnitine in a cuvette.
-
Incubate the mixture at 25°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding the CRAT enzyme or tissue homogenate to the cuvette.
-
Immediately start monitoring the increase in absorbance at 412 nm for 5-10 minutes.
-
Calculate the rate of the reaction from the linear portion of the absorbance curve. One unit of CRAT activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of acetyl-CoA per minute under the specified conditions.
Workflow for CRAT activity assay.
Quantification of Acetoacetyl-L-carnitine by HPLC-MS/MS
This protocol provides a general workflow for the sensitive and specific quantification of Acetoacetyl-L-carnitine in biological samples using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Internal standard (e.g., deuterated Acetoacetyl-L-carnitine)
-
Acetonitrile
-
Methanol
-
Formic acid
-
HPLC system with a C18 column
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Thaw the biological sample on ice.
-
Add a known amount of the internal standard.
-
Precipitate proteins by adding cold acetonitrile or methanol.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase.
-
-
HPLC Separation:
-
Inject the reconstituted sample onto the C18 column.
-
Separate the analytes using a gradient of mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
-
MS/MS Detection:
-
Introduce the eluent from the HPLC into the ESI source of the mass spectrometer.
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for Acetoacetyl-L-carnitine and its internal standard.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of Acetoacetyl-L-carnitine.
-
Determine the concentration of Acetoacetyl-L-carnitine in the sample by comparing its peak area ratio to the internal standard against the calibration curve.
-
Metabolic Context and Significance
The formation of Acetoacetyl-L-carnitine is significant in the context of ketone body metabolism and fatty acid oxidation. Acetoacetyl-CoA is a key intermediate in these pathways. The conversion of acetoacetyl-CoA to Acetoacetyl-L-carnitine by CRAT allows for the transport of the acetoacetyl group out of the mitochondria, potentially for use in other cellular compartments or for excretion. This reaction also regenerates free Coenzyme A in the mitochondria, which is essential for the continued operation of the TCA cycle and fatty acid β-oxidation.
Metabolic role of Acetoacetyl-L-carnitine synthesis.
Conclusion
The biosynthesis of this compound is a reversible enzymatic reaction catalyzed by Carnitine O-acetyltransferase. This process is integral to the regulation of mitochondrial acetyl-CoA and acetoacetyl-CoA pools, thereby influencing key metabolic pathways such as fatty acid oxidation and ketone body metabolism. The experimental protocols detailed in this guide provide a framework for the further investigation of this important biochemical reaction and its role in health and disease. Further research is warranted to elucidate the specific kinetic parameters of CRAT with acetoacetyl-CoA to gain a more complete understanding of its physiological function.
A Comparative Technical Analysis: Acetoacetyl-L-carnitine chloride and Acetyl-L-carnitine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth comparative analysis of Acetoacetyl-L-carnitine chloride and Acetyl-L-carnitine hydrochloride. While both are derivatives of the essential amino acid L-carnitine, they possess distinct chemical structures that confer different metabolic and physiological roles. This document outlines their chemical and physical properties, synthesis methodologies, known biological activities, and relevant experimental protocols. Particular emphasis is placed on their respective roles in cellular metabolism, neuroprotection, and potential therapeutic applications. Due to the extensive research available for Acetyl-L-carnitine hydrochloride, it serves as a well-characterized benchmark for understanding the potential, yet less explored, properties of this compound.
Introduction
L-carnitine and its esters are critical for cellular energy metabolism, primarily by facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1] Acetyl-L-carnitine (ALCAR) is the most abundant and well-studied of these esters, playing a vital role in buffering the acetyl-CoA pool and exhibiting neuroprotective, cognitive-enhancing, and anti-depressive activities.[2][3][4] Acetoacetyl-L-carnitine, by contrast, is a less-investigated derivative. This guide aims to consolidate the available technical data for both the chloride and hydrochloride salt forms of these L-carnitine esters to aid researchers in their scientific endeavors.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and Acetyl-L-carnitine hydrochloride is presented in Table 1.
| Property | This compound | Acetyl-L-carnitine hydrochloride |
| Molecular Formula | C₁₁H₂₀ClNO₅[5] | C₉H₁₈ClNO₄[6] |
| Molecular Weight | 281.73 g/mol [7] | 239.69 g/mol [6] |
| CAS Number | 123371-01-9[7] | 5080-50-2[8] |
| Appearance | White to off-white crystalline powder[5][7] | White crystalline powder[8] |
| Purity | >98%[7] | ≥98%[8] |
| Melting Point | 160-164°C (decomposition)[7] | ~194 °C (decomposition)[9] |
| Solubility | Soluble in water[7] | Soluble in water (100 mg/ml), ethanol (~20 mg/ml), DMF (~20 mg/ml), and DMSO (~10 mg/ml)[8][10] |
| Storage Conditions | 2-8°C, protect from moisture and light[7] | Ambient temperature[8] |
Synthesis Methodologies
This compound
Detailed, peer-reviewed synthesis protocols for this compound are not widely available in the public domain. Commercial suppliers indicate its use as a pharmaceutical intermediate and for research purposes.[7] The synthesis would likely involve the esterification of L-carnitine with a reactive derivative of acetoacetic acid.
Acetyl-L-carnitine hydrochloride
Several methods for the synthesis of Acetyl-L-carnitine hydrochloride have been described. A common approach involves the reaction of L-carnitine with acetic anhydride or acetyl chloride.
Example Synthetic Protocol: One patented method describes the addition of L-carnitine hydrochloride, acetic anhydride, and p-toluenesulfonic acid in a reaction vessel. The mixture is heated, then cooled, and the product is precipitated and purified through recrystallization.[11] Another approach involves the asymmetric reduction of ethyl γ-chloroacetoacetate to an intermediate which is then converted to Acetyl-L-carnitine hydrochloride.[12]
Biological Activity and Mechanisms of Action
This compound
The biological activity of this compound is not as extensively characterized as that of its acetylated counterpart. However, based on its constituent moieties, its potential roles can be inferred.
-
Mitochondrial Function and Energy Metabolism : It is suggested to enhance mitochondrial function and energy metabolism by facilitating the transport of fatty acids into the mitochondria.[5] The acetoacetyl group can be a source of ketone bodies, which are an alternative energy source for the brain and other tissues.
-
Neuroprotection : It is studied for its potential to protect neurons from damage, making it a candidate for research in neurodegenerative diseases.[5]
Acetyl-L-carnitine hydrochloride
Acetyl-L-carnitine hydrochloride has a well-documented range of biological activities.
-
Energy Metabolism : It facilitates the transport of acetyl-CoA into the mitochondria for entry into the Krebs cycle and is involved in the buffering of the intramitochondrial acetyl-CoA/CoA ratio.[3][13]
-
Neuroprotection and Cognitive Enhancement : It exhibits neuroprotective properties by reducing oxidative stress and supporting mitochondrial function.[14] It also serves as a precursor for the synthesis of acetylcholine, a key neurotransmitter.[4]
-
Analgesic Effects : It has been shown to have antinociceptive activity, potentially mediated through muscarinic cholinergic receptors or mGlu2 glutamate receptors.[8][15]
-
Gene Expression Modulation : It can act as an acetyl group donor for the acetylation of proteins, including histones, which can modulate gene expression. For instance, it can induce the upregulation of mGluR2 receptors via NF-κB p65 acetylation.[8]
Signaling Pathways
Hypothetical Metabolic Pathway for Acetoacetyl-L-carnitine
Caption: Hypothetical metabolic fate of Acetoacetyl-L-carnitine.
Key Signaling Pathways of Acetyl-L-carnitine
Caption: Major signaling pathways influenced by Acetyl-L-carnitine.
Experimental Protocols
Quantification of Carnitine Esters by HPLC
Objective: To determine the concentration of Acetoacetyl-L-carnitine and Acetyl-L-carnitine in biological samples.
Methodology: High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of carnitine and its esters.
-
Sample Preparation:
-
For plasma or serum samples, deproteinization is necessary. This can be achieved by adding a precipitating agent like acetonitrile or perchloric acid, followed by centrifugation.[16]
-
For tissue samples, homogenization in a suitable buffer is required, followed by extraction and deproteinization.
-
-
Derivatization (Optional but often necessary for UV or fluorescence detection):
-
Carnitine and its esters lack a strong chromophore. Derivatization with reagents like 1-aminoanthracene or p-bromophenacyl bromide can be performed to enhance detection sensitivity.[17]
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.[17][18]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent like acetonitrile or methanol.[18][19] The pH is often acidic.
-
Detection: UV detection at a specific wavelength (e.g., 210 nm or 260 nm) or fluorescence detection can be employed, depending on the derivatization agent used.[16][19] Mass spectrometry (MS) coupled with HPLC provides high specificity and sensitivity.[17]
-
-
Quantification:
-
A standard curve is generated using known concentrations of this compound and Acetyl-L-carnitine hydrochloride.
-
The concentration in the unknown samples is determined by comparing their peak areas to the standard curve.
-
Experimental Workflow for Assessing Neuroprotective Effects
Caption: Workflow for evaluating neuroprotective potential.
Discussion and Future Directions
Acetyl-L-carnitine hydrochloride is a well-established compound with a broad spectrum of documented biological effects, particularly in the realms of energy metabolism and neuroprotection. Its mechanisms of action are increasingly understood, involving direct participation in metabolic pathways and modulation of gene expression through epigenetic mechanisms.
This compound, while commercially available for research, remains a comparatively understudied molecule. Its structural similarity to Acetyl-L-carnitine and its possession of an acetoacetyl group suggest a plausible role in mitochondrial function and as a potential source of ketone bodies. Future research should focus on:
-
Direct Comparative Studies: Head-to-head in vitro and in vivo studies are needed to directly compare the efficacy and potency of this compound and Acetyl-L-carnitine hydrochloride in various models of metabolic and neurological disorders.
-
Pharmacokinetic Profiling: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) of Acetoacetyl-L-carnitine is crucial to understand its bioavailability and metabolic fate.
-
Mechanism of Action Elucidation: Detailed studies are required to uncover the specific molecular targets and signaling pathways modulated by Acetoacetyl-L-carnitine.
Conclusion
This technical guide has provided a comparative overview of this compound and Acetyl-L-carnitine hydrochloride, highlighting the extensive knowledge base for the latter and the nascent understanding of the former. By presenting the available data in a structured format and outlining key experimental approaches, this document aims to facilitate further research into the therapeutic potential of these intriguing L-carnitine derivatives. The continued investigation of these compounds holds promise for the development of novel therapeutic strategies for a range of metabolic and neurological conditions.
References
- 1. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Acetylcarnitine - Wikipedia [en.wikipedia.org]
- 4. Acetyl-L-carnitine: from a biological curiosity to a drug for the peripheral nervous system and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Acetyl-L-Carnitine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. tradeindia.com [tradeindia.com]
- 8. Acetyl-L-Carnitine Hydrochloride - LKT Labs [lktlabs.com]
- 9. O-Acetyl-L-carnitine hydrochloride | 5080-50-2 [chemicalbook.com]
- 10. caymanchem.com [caymanchem.com]
- 11. The preparation method of acetyl-L-carnitine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Acetyl-L-carnitine (chloride) - Biochemicals - CAT N°: 16948 [bertin-bioreagent.com]
- 14. Acetyl-L-Carnitine Hydrochloride | Active Pharmaceutical Ingredients | Bayview Pharmacy [bayviewrx.com]
- 15. Acetyl-L-carnitine chloride - Creative Enzymes [creative-enzymes.com]
- 16. academic.oup.com [academic.oup.com]
- 17. research.unipd.it [research.unipd.it]
- 18. Separation of Acetyl-L-carnitine hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. glsciences.com [glsciences.com]
The Physiological Role of Acetoacetyl-L-carnitine Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetoacetyl-L-carnitine chloride is an acetylated derivative of the amino acid L-carnitine, playing a pivotal role in cellular energy metabolism. Its unique chemical structure, featuring an acetyl group, allows it to readily cross the blood-brain barrier, conferring significant neuroprotective and cognitive-enhancing properties.[1][2] This technical guide provides an in-depth exploration of the physiological functions of this compound, with a focus on its mechanism of action, involvement in key signaling pathways, and a summary of relevant experimental data. The information presented is intended to support further research and drug development efforts in areas such as neurodegenerative diseases, metabolic disorders, and age-related cognitive decline.
Core Physiological Functions and Mechanism of Action
The primary physiological role of Acetoacetyl-L-carnitine revolves around its critical function in mitochondrial energy production. It acts as a shuttle for acetyl groups and fatty acids across the inner mitochondrial membrane, a process essential for cellular respiration.
1. Facilitation of Fatty Acid Oxidation: L-carnitine and its acetylated form are integral to the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation.[3][4][5] This process, often referred to as the "carnitine shuttle," is vital for generating ATP from lipid stores, particularly during periods of fasting or prolonged exercise.[6]
2. Acetyl Group Donation and Acetyl-CoA Formation: Acetoacetyl-L-carnitine serves as a donor of acetyl groups, which are critical for the formation of acetyl-CoA.[7][8] Acetyl-CoA is a central molecule in cellular metabolism, feeding into the Krebs cycle (tricarboxylic acid cycle) to produce ATP.[9] By providing a readily available source of acetyl groups, Acetoacetyl-L-carnitine supports robust energy metabolism, particularly in high-energy-demand tissues like the brain and muscle.
3. Neurotransmission and Neuroprotection: The ability of Acetoacetyl-L-carnitine to cross the blood-brain barrier is a key feature distinguishing it from L-carnitine.[1][2][10] In the central nervous system, it contributes to the synthesis of the neurotransmitter acetylcholine and modulates glutamatergic and cholinergic pathways.[3][11][12] Its neuroprotective effects are multifaceted, encompassing the reduction of oxidative stress, inhibition of excitotoxicity, and support of mitochondrial function in neurons.[7][13]
4. Modulation of Gene Expression: Emerging evidence suggests that Acetoacetyl-L-carnitine can influence gene expression through epigenetic mechanisms.[14] By providing acetyl groups for histone acetylation, it can modulate the transcription of genes involved in mitochondrial biogenesis and antioxidant defense.[14][15]
Quantitative Data Summary
The following tables summarize quantitative data from various experimental studies investigating the effects of Acetoacetyl-L-carnitine (referred to as ALCAR in many studies).
Table 1: Pharmacokinetic Parameters of L-carnitine and its Analogs
| Parameter | L-carnitine | Acetyl-L-carnitine (ALC) | Propionyl-L-carnitine (PLC) |
| Maximum Plasma Concentration (Cmax) | 84.7 ± 25.2 µmol·L⁻¹ | 12.9 ± 5.5 µmol·L⁻¹ | 5.08 ± 3.08 µmol·L⁻¹ |
| Area Under the Curve (AUC₀-∞) | 2676.4 ± 708.3 µmol·L⁻¹·h | 166.2 ± 77.4 µmol·L⁻¹·h | 155.6 ± 264.2 µmol·L⁻¹·h |
| Elimination Half-life (t½) | 60.3 ± 15.0 h | 35.9 ± 28.9 h | 25.7 ± 30.3 h |
| Time to Reach Cmax (Tmax) | 3.4 ± 0.46 h | Not specified | Not specified |
| Data from a study with a single oral administration of 2.0 g L-carnitine in 12 healthy volunteers.[16][17] |
Table 2: Effects of ALCAR on Oxidative Stress Markers in the Brain of Old Rats
| Biomarker | Control (Old Rats) | L-carnitine Treated | ALCAR Treated |
| Lipid Peroxidation (Malondialdehyde, MDA) | Increased with age | No significant change | Decreased |
| Oxidized Nucleotides (oxo8dG/oxo8G) Immunostaining | Increased with age | No significant change | Decreased |
| Nitrotyrosine Immunostaining | Increased with age | No significant change | Decreased |
| Aged rats (23 months) were given 0.15% ALCAR or L-carnitine in drinking water for 4 weeks.[18] |
Table 3: Effect of ALCAR on Cisplatin-Induced Apoptosis in Rat Hair Cells
| Treatment Group | Number of TUNEL-positive hair cells (mean ± SD) |
| Group 1 (Control) | 0.016 ± 0.009 |
| Group 2 (ALCAR only) | 0.016 ± 0.009 |
| Group 3 (Cisplatin only) | 0.096 ± 0.02 |
| Group 4 (Cisplatin + ALCAR) | 0.024 ± 0.009 |
| Data shows a statistically significant increase in apoptosis in the cisplatin-only group, which is significantly reduced by concomitant ALCAR administration.[19] |
Key Signaling Pathways and Experimental Workflows
The physiological effects of Acetoacetyl-L-carnitine are mediated through its influence on several key cellular pathways. The following diagrams illustrate these pathways and a typical experimental workflow for investigating its neuroprotective effects.
References
- 1. healthaid.co.uk [healthaid.co.uk]
- 2. australiansportsnutrition.com.au [australiansportsnutrition.com.au]
- 3. Neuroprotective Effects of Pre-Treament with l-Carnitine and Acetyl-l-Carnitine on Ischemic Injury In Vivo and In Vitro [mdpi.com]
- 4. Acetyl-L-Carnitine | C9H17NO4 | CID 7045767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Carnitine Chloride? [synapse.patsnap.com]
- 6. google.com [google.com]
- 7. Acetyl-Lcarnitine and Neuroprotection [flipper.diff.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Metabolism of acetyl-L-carnitine for energy and neurotransmitter synthesis in the immature rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mrsupplement.com.au [mrsupplement.com.au]
- 11. caymanchem.com [caymanchem.com]
- 12. [Physiological functions of carnitine and carnitine transporters in the central nervous system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of ischemic neuroprotection by acetyl-L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acetyl-L-carnitine increases mitochondrial protein acetylation in the aged rat heart - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 17. utppublishing.com [utppublishing.com]
- 18. Comparison of the effects of L-carnitine and acetyl-L-carnitine on carnitine levels, ambulatory activity, and oxidative stress biomarkers in the brain of old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. karger.com [karger.com]
An In-depth Technical Guide to the Solubility and Stability of Acetoacetyl-L-carnitine chloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data on the specific solubility and stability of Acetoacetyl-L-carnitine chloride is limited. This guide summarizes the available information and provides generalized, industry-standard experimental protocols for researchers to determine these properties. The methodologies described are based on common practices for the characterization of chemical compounds in a drug development context.
Introduction
This compound is a derivative of L-carnitine, a compound essential for fatty acid metabolism and energy production within the mitochondria. Like other carnitine esters, it is investigated for its potential neuroprotective, cognitive-enhancing, and metabolic benefits[1]. Its unique acetoacetyl group suggests a potential role in ketone body metabolism, making it a compound of interest for research in neurodegenerative diseases, metabolic disorders, and sports nutrition[1].
A thorough understanding of the physicochemical properties of this compound, particularly its solubility and stability, is critical for its development as a research tool or therapeutic agent. These parameters are fundamental for designing valid in vitro and in vivo experiments, developing analytical methods, and creating stable formulations.
This technical guide provides a summary of the currently available data on the solubility and stability of this compound and offers detailed, generalized protocols for their experimental determination.
Physicochemical Properties
This compound is a white to off-white, crystalline powder[1][2]. It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere[2]. This property necessitates careful handling and storage to prevent degradation and ensure the accuracy of experimental results.
| Property | Data | Reference |
| Molecular Formula | C₁₁H₂₀ClNO₅ | [1][2] |
| Molecular Weight | 281.73 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 160-164°C (with decomposition) | [2] |
| CAS Number | 123371-01-9 or 33758-12-2 | [2] |
Solubility Profile
Solubility is a critical determinant of a compound's bioavailability and is essential for preparing solutions for experimental assays. Currently, only qualitative solubility data for this compound is available.
Quantitative Solubility Data
The table below is provided as a template for researchers to populate with experimentally determined values.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Water | 25 | > Soluble (quantitative value not specified) | [2] |
| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | Data not available | |
| Ethanol | 25 | Data not available | |
| Methanol | 25 | Data not available | |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | |
| Propylene Glycol | 25 | Data not available |
Experimental Protocol: Determining Thermodynamic Solubility
This protocol describes a standard shake-flask method for determining the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Calibrated analytical balance
-
Selection of solvents (e.g., Water, PBS, Ethanol, DMSO)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a suitable detector (e.g., UV, ELSD, or MS)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
Methodology:
-
Preparation: Add an excess amount of this compound to a vial (e.g., 10-20 mg). The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Add a precise volume of the selected solvent (e.g., 1 mL) to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Shake the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand for at least 1 hour to let the undissolved solid settle. Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.
-
Sample Dilution and Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter the aliquot through a syringe filter to remove any remaining particulates. Dilute the filtered supernatant with the mobile phase to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility in mg/mL by correcting for the dilution factor.
Stability Profile
Stability is a measure of a compound's resistance to chemical degradation under various conditions. This compound is known to be hygroscopic and is recommended to be stored at refrigerated temperatures, protected from light and moisture[1][2].
Known Stability and Storage Data
| Parameter | Data | Reference |
| Hygroscopicity | Hygroscopic | [2] |
| Recommended Storage | 2-8°C, protect from moisture and light | [2] |
| Shelf Life (Solid) | 2 years under recommended storage | [2] |
| Solution Stability | Data not available |
Forced Degradation Studies
Forced degradation (or stress testing) is crucial to identify potential degradation products and pathways. This data is vital for developing stability-indicating analytical methods and understanding potential liabilities in formulation development. The table below serves as a template for summarizing results from such studies.
| Stress Condition | Time | % Degradation | Major Degradants |
| Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) | Variable | Data not available | Data not available |
| Base Hydrolysis (e.g., 0.1 N NaOH, 25°C) | Variable | Data not available | Data not available |
| Oxidation (e.g., 3% H₂O₂, 25°C) | Variable | Data not available | Data not available |
| Thermal (e.g., 80°C, solid state) | Variable | Data not available | Data not available |
| Photostability (ICH Q1B options) | Variable | Data not available | Data not available |
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on a new chemical entity.
Objective: To investigate the degradation of this compound under various stress conditions and identify its primary degradation pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a photodiode array (PDA) detector and a mass spectrometer (LC-MS)
-
Photostability chamber
-
Temperature-controlled ovens and water baths
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of an acid solution (e.g., 0.2 N HCl to yield a final acid concentration of 0.1 N). Incubate at a specific temperature (e.g., 60°C). Withdraw samples at various time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of base, and dilute for analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of a base solution (e.g., 0.2 N NaOH to yield a final base concentration of 0.1 N). Incubate at room temperature. Withdraw samples at various time points (e.g., 1, 4, 8 hours), neutralize with an equivalent amount of acid, and dilute for analysis. Due to the ester linkage, base hydrolysis is often rapid.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., to a final concentration of 3% H₂O₂). Incubate at room temperature, protected from light. Withdraw samples at various time points and dilute for analysis.
-
Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C). Also, store a solution of the compound at a similar temperature. Sample at various time points for analysis.
-
Photostability: Expose both the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.
-
Analysis: Analyze all stressed samples and a non-stressed control using a stability-indicating LC-MS method. The PDA detector will help assess peak purity, while the MS will help in the identification of degradation products.
Conclusion
The available data on this compound provides a basic foundation for its handling and storage, identifying it as a hygroscopic, crystalline solid that should be stored under refrigerated and protected conditions. However, a significant gap exists in the public domain regarding its quantitative solubility and detailed stability profile under various pharmaceutically relevant conditions.
For researchers and drug development professionals, the experimental determination of these properties is a mandatory next step. The generalized protocols provided in this guide offer a robust framework for generating the necessary data to support further research, formulation development, and the establishment of a comprehensive quality profile for this compound. The generation of this data will be crucial for unlocking the full potential of this promising L-carnitine derivative.
References
In Vivo Metabolism of Acetoacetyl-L-carnitine Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetoacetyl-L-carnitine chloride, more commonly referred to in scientific literature as Acetyl-L-carnitine (ALCAR) chloride, is the acetylated ester of L-carnitine. It plays a crucial role in intermediary metabolism, acting as a carrier of acetyl groups across the inner mitochondrial membrane, and is involved in cellular energy production, particularly in the transport of long-chain fatty acids for β-oxidation.[1][2] This technical guide provides a comprehensive overview of the in vivo metabolism of this compound, detailing its absorption, distribution, biotransformation, and excretion. The information presented is synthesized from various preclinical and clinical studies to serve as a valuable resource for researchers and professionals in drug development.
Pharmacokinetics
The in vivo disposition of Acetoacetyl-L-carnitine is characterized by partial hydrolysis, distribution into various tissues, and renal excretion. The bioavailability of orally administered Acetoacetyl-L-carnitine is relatively low and can be influenced by the dose.
Data Presentation
The following tables summarize the pharmacokinetic parameters of Acetoacetyl-L-carnitine and its primary metabolite, L-carnitine, following oral and intravenous administration in various species.
Table 1: Pharmacokinetic Parameters of Acetyl-L-carnitine and L-carnitine in Healthy Human Volunteers After a Single Oral Administration of 2.0 g L-carnitine. [3]
| Parameter | L-carnitine | Acetyl-L-carnitine (ALCAR) |
| Cmax (μmol/L) | 84.7 ± 25.2 | 12.9 ± 5.5 |
| Tmax (h) | 3.4 ± 0.46 | - |
| AUC (0-∞) (μmol·h/L) | 2676.4 ± 708.3 | 166.2 ± 77.4 |
| t½ (h) | 60.3 ± 15.0 | 35.9 ± 28.9 |
Table 2: Pharmacokinetic Parameters of L-carnitine in Rats After a Single Oral Administration. [4]
| Dose | Bioavailability (%) |
| 0.05 μmol/rat | 96.7 |
| 100 μmol/rat | 33.0 |
Table 3: Tissue Distribution of Total Carnitine in Rats of Different Ages. [5]
| Tissue | 5 Months (nmol/g) | 30 Months (nmol/g) |
| Brain | 2.5 ± 0.1 | 1.8 ± 0.1 |
| Heart | 15.2 ± 0.8 | 10.5 ± 0.7 |
| Tibial Muscle | 12.8 ± 0.6 | 8.9 ± 0.5 |
| Liver | 4.2 ± 0.3 | 10.1 ± 0.9 |
| Serum (nmol/ml) | 55.3 ± 2.1 | 38.6 ± 1.9* |
*Statistically significant decrease compared to 5-month-old rats.
Table 4: Urinary Excretion of L-carnitine and Acylcarnitines in Healthy Subjects After a Single 2.0 g Oral Dose of L-carnitine. [6]
| Time Interval (h) | L-carnitine (μmol) | Acetyl-L-carnitine (μmol) |
| 0-2 | 53.13 ± 31.36 | 29.70 ± 14.43 |
| 2-4 | 166.93 ± 76.87 | 80.59 ± 32.70 |
| 4-8 | 219.92 ± 76.30 | 109.85 ± 49.21 |
| 8-12 | 100.48 ± 23.89 | 58.65 ± 18.55 |
| 12-24 | 72.07 ± 25.77 | 80.43 ± 35.44 |
Metabolic Pathways
Acetoacetyl-L-carnitine is readily absorbed, in part without hydrolysis, and participates in several key metabolic pathways.[7][8] Its primary roles include donating its acetyl group to coenzyme A (CoA) to form acetyl-CoA and facilitating the transport of fatty acids into the mitochondria for energy production via the carnitine shuttle.
Biotransformation and the Carnitine Shuttle
Upon administration, Acetoacetyl-L-carnitine can be hydrolyzed to L-carnitine and acetate by esterases in the plasma and tissues.[9] Both Acetoacetyl-L-carnitine and L-carnitine are crucial components of the carnitine shuttle, a vital process for cellular energy metabolism.
Caption: Metabolic fate of Acetoacetyl-L-carnitine and its role in the carnitine shuttle.
Experimental Protocols
This section details the methodologies for key experiments cited in the study of in vivo metabolism of Acetoacetyl-L-carnitine.
Animal Studies
1. Animal Models and Housing:
-
Species: Male Sprague-Dawley or Wistar rats are commonly used.[5]
-
Age: Age can be a significant variable; studies often use both young (e.g., 3-5 months) and old (e.g., 22-28 months) animals to assess age-related metabolic changes.[5]
-
Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water, unless the experimental design requires specific dietary restrictions.
2. Administration of this compound:
-
Oral Administration (Gavage): A solution of this compound in a suitable vehicle (e.g., water or saline) is administered directly into the stomach using a gavage needle. Doses can range from 100 mg/kg to 300 mg/kg.
-
Oral Administration (in drinking water): For longer-term studies, this compound can be dissolved in the drinking water at a specified concentration (e.g., 1.5% w/v).[10] Fluid consumption is monitored to estimate the daily dose.
-
Intravenous Administration: The compound is dissolved in sterile saline and injected via a tail vein or other suitable vessel. This route is used to determine absolute bioavailability and intrinsic metabolic pathways without the influence of absorption.
3. Sample Collection:
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration. Common methods include tail vein, saphenous vein, or retro-orbital sinus puncture for smaller volumes, and cardiac puncture for terminal collection. Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to obtain plasma, which is then stored at -80°C until analysis.
-
Urine and Feces Collection: Animals are housed in metabolic cages that allow for the separate collection of urine and feces over specified intervals (e.g., 0-4h, 4-8h, 8-24h). The volume of urine and weight of feces are recorded, and samples are stored at -80°C.[6]
-
Tissue Collection: At the end of the study, animals are euthanized, and various tissues (e.g., liver, kidney, brain, heart, skeletal muscle) are rapidly excised, weighed, and flash-frozen in liquid nitrogen. Tissues are stored at -80°C until homogenization and analysis.[5]
Analytical Methods
1. Sample Preparation:
-
Plasma: Proteins are precipitated by adding a solvent like methanol or acetonitrile. The mixture is vortexed and centrifuged, and the supernatant is collected for analysis.
-
Tissues: Tissues are homogenized in a suitable buffer (e.g., phosphate-buffered saline) on ice. Proteins are then precipitated as described for plasma.
2. Quantification by High-Performance Liquid Chromatography (HPLC):
-
Derivatization: As Acetoacetyl-L-carnitine and L-carnitine lack a strong chromophore, pre-column derivatization is often employed to enhance detection. Common derivatizing agents include 1-aminoanthracene.
-
Chromatographic Separation: A reversed-phase C18 column is typically used with an isocratic or gradient mobile phase, often consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Detection: A fluorescence detector is used to quantify the derivatized analytes.
3. Quantification by Tandem Mass Spectrometry (MS/MS):
-
Chromatography: Liquid chromatography is used to separate the analytes before they enter the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific quantification. This involves monitoring a specific precursor ion to product ion transition for each analyte and its corresponding stable isotope-labeled internal standard.
Caption: A typical experimental workflow for an in vivo metabolism study.
Conclusion
The in vivo metabolism of this compound is a multifaceted process involving absorption, partial hydrolysis, extensive tissue distribution, and renal excretion. A significant portion of an oral dose is hydrolyzed to L-carnitine, which, along with the parent compound, participates in crucial cellular energy pathways, most notably the carnitine shuttle for fatty acid oxidation. The pharmacokinetic profile is characterized by low oral bioavailability, which appears to be dose-dependent. Understanding these metabolic and pharmacokinetic properties is essential for the rational design of therapeutic strategies and nutritional interventions involving Acetoacetyl-L-carnitine. The experimental protocols and analytical methods detailed in this guide provide a framework for conducting further research to elucidate the complete metabolic fate and potential therapeutic applications of this compound.
References
- 1. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. utppublishing.com [utppublishing.com]
- 4. Fractional absorption of L-carnitine after oral administration in rats: evaluation of absorption site and dose dependency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Levels of carnitines in brain and other tissues of rats of different ages: effect of acetyl-L-carnitine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Kinetics, pharmacokinetics, and regulation of L-carnitine and acetyl-L-carnitine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of development and nutritional state on the uptake, metabolism and release of free and acetyl-L-carnitine by the rodent small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Feeding acetyl-l-carnitine and lipoic acid to old rats significantly improves metabolic function while decreasing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics of Acetyl-L-Carnitine Chloride in Rodent Models: An In-depth Technical Guide
Disclaimer: Extensive literature searches did not yield specific pharmacokinetic data for acetoacetyl-L-carnitine chloride. Therefore, this technical guide focuses on the closely related and extensively studied compound, acetyl-L-carnitine chloride (ALCAR) , to provide researchers, scientists, and drug development professionals with a comprehensive overview of its pharmacokinetic profile in rodent models.
Introduction
Acetyl-L-carnitine (ALCAR) is the acetyl ester of L-carnitine, a vital molecule in cellular energy metabolism. It plays a crucial role in the transport of fatty acids into the mitochondria for β-oxidation and is involved in modulating the acetyl-CoA pool.[1][2] Due to its potential neuroprotective and cognitive-enhancing effects, ALCAR has been the subject of numerous preclinical studies. Understanding its pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—in rodent models is fundamental for the design and interpretation of these studies and for the translation of findings to clinical applications.
Quantitative Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic parameters of acetyl-L-carnitine following oral and intravenous administration in rodent models.
Table 1: Oral Administration of Acetyl-L-Carnitine in Rodents
| Species | Dose | Cmax | Tmax (h) | AUC | Half-life (h) | Reference |
| Rat | 100 mg/kg (gavage) | - | - | - | - | [3] |
| Rat | 75 mg/kg (in drinking water) | - | - | - | - | [4] |
| Mouse | 2 mmol/kg/day (p.o.) | - | - | - | - | [5] |
Note: Specific Cmax, Tmax, AUC, and half-life values for oral administration in rodents were not explicitly detailed in the provided search results. The references indicate studies where oral administration was performed, but detailed pharmacokinetic parameters were not reported.
Table 2: Intravenous Administration of Acetyl-L-Carnitine in Rodents
| Species | Dose | Initial Half-life (h) | Terminal Half-life (h) | Reference |
| Rat | 50 mg/kg | - | - | [6] |
Note: Detailed multiphasic half-life data was more readily available for human studies. For instance, after a 500 mg IV injection in healthy volunteers, acetyl-L-carnitine plasma concentrations returned to baseline within 12 hours.[7] A study in patients with Alzheimer's disease receiving 30 mg/kg IV showed a biphasic curve with average half-lives of 0.073 h and 1.73 h.[8] While rodent-specific IV pharmacokinetic parameters are less detailed in the provided results, the general principle of rapid initial distribution followed by a slower elimination phase is expected to be similar.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. The following sections outline typical experimental protocols for assessing the pharmacokinetics of acetyl-L-carnitine in rodent models, based on information from the literature.
Animal Models
-
Species: Sprague-Dawley or Fischer 344 rats and various mouse strains (e.g., Balb/c, CD-1) are commonly used.[4][9]
-
Age and Weight: The age and weight of the animals are critical parameters and should be clearly stated. Studies have used both young (e.g., 3-5 months) and old (e.g., 22-28 months) rats to investigate age-related effects.[1]
-
Acclimatization: Animals are typically acclimatized to the facility for at least one week before the experiment to minimize stress.[1]
-
Housing: Standard housing conditions include controlled temperature, humidity, and light-dark cycles, with ad libitum access to food and water, unless the experimental design requires fasting.
Drug Administration
-
Formulation: Acetyl-L-carnitine chloride is typically dissolved in sterile saline or water.[3]
-
Dosage: Doses can vary, for example, 100 mg/kg has been administered to rats.[3] The maximum recommended dosing volume for oral gavage in mice is 10 mL/kg.
-
Procedure: A stainless steel or flexible plastic gavage needle of appropriate size is used. The length of the needle should be pre-measured to extend from the mouth to the last rib to ensure direct delivery to the stomach and avoid perforation. The animal is restrained, and the gavage needle is gently inserted into the esophagus and advanced into the stomach for substance administration. Post-administration, the animal is monitored for any signs of distress.
-
Formulation: Acetyl-L-carnitine is dissolved in a sterile, isotonic solution suitable for injection.
-
Dosage: Doses are typically lower than oral doses due to higher bioavailability.
-
Procedure: Injection is commonly performed into the tail vein of mice or rats. The animal is placed in a restrainer to expose the tail, which may be warmed to dilate the veins. A small gauge needle (e.g., 27-30G) is used for the injection.
Blood Sample Collection
-
Timing: Serial blood samples are collected at predetermined time points post-dose to characterize the concentration-time profile. Typical time points might include 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours.
-
Collection Sites:
-
Mice: Submandibular vein (cheek bleed), saphenous vein, or retro-orbital sinus are common sites for collecting small, repeated blood samples. Cardiac puncture is used for terminal blood collection.
-
Rats: Saphenous vein, jugular vein (with cannulation for frequent sampling), or tail vein are frequently used.
-
-
Volume: The total blood volume collected should not exceed the guidelines set by the institutional animal care and use committee (IACUC), typically around 10-15% of the total circulating blood volume over a 24-hour period for survival studies.
-
Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation and stored at -80°C until analysis.
Analytical Methods
-
Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of acetyl-L-carnitine in biological matrices.
-
Sample Preparation: Protein precipitation is a common method for extracting acetyl-L-carnitine from plasma samples. This typically involves adding a solvent like acetonitrile, followed by vortexing and centrifugation to separate the precipitated proteins.
-
Chromatography: Hydrophilic interaction liquid chromatography (HILIC) is often employed to retain and separate the polar acetyl-L-carnitine from other plasma components.
-
Mass Spectrometry: Detection is achieved using a mass spectrometer, often in the positive ion mode with multiple reaction monitoring (MRM) for high specificity and sensitivity. The use of a stable isotope-labeled internal standard (e.g., d3-acetyl-L-carnitine) is crucial for accurate quantification.
Visualizations: Pathways and Workflows
Metabolic Pathway of Acetyl-L-Carnitine
The following diagram illustrates the central role of acetyl-L-carnitine in cellular metabolism.
Experimental Workflow for Rodent Pharmacokinetic Study
This diagram outlines the typical workflow for conducting a pharmacokinetic study of acetyl-L-carnitine in rodents.
The Carnitine Shuttle: A Logical Relationship
This diagram illustrates the logical flow of the carnitine shuttle, which is essential for fatty acid metabolism and is where acetyl-L-carnitine plays a key role.
Conclusion
This technical guide provides a comprehensive overview of the pharmacokinetics of acetyl-L-carnitine in rodent models, serving as a valuable resource in the absence of specific data for this compound. The provided tables, protocols, and diagrams offer a foundational understanding for researchers designing and interpreting preclinical studies with this important metabolic compound. Further research is warranted to elucidate the specific pharmacokinetic profile of acetoacetyl-L-carnitine and its potential differences from acetyl-L-carnitine.
References
- 1. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics, pharmacokinetics, and regulation of L-carnitine and acetyl-L-carnitine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-carnitine and carnitine ester transport in the rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levels of carnitines in brain and other tissues of rats of different ages: effect of acetyl-L-carnitine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of intravenous and oral bolus doses of L-carnitine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of IV and oral acetyl-L-carnitine in a multiple dose regimen in patients with senile dementia of Alzheimer type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetyl-l-carnitine fed to old rats partially restores mitochondrial function and ambulatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bevital.no [bevital.no]
Acetoacetyl-L-Carnitine Chloride: A Technical Guide to its Impact on Mitochondrial Respiration
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetoacetyl-L-carnitine chloride, a prominent ester of L-carnitine, plays a significant role in mitochondrial bioenergetics. This technical guide provides an in-depth analysis of its effects on mitochondrial respiration, drawing upon key findings from preclinical research. While much of the available literature focuses on the closely related acetyl-L-carnitine (ALCAR), often used as the chloride salt in studies, the fundamental mechanisms are largely applicable. This document summarizes quantitative data on oxygen consumption and enzyme activity, details relevant experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers in cellular metabolism and drug development.
Introduction
Mitochondria are central to cellular energy production, primarily through the process of oxidative phosphorylation. The efficiency of the electron transport chain (ETC) and the tricarboxylic acid (TCA) cycle is paramount for maintaining cellular health. L-carnitine and its esters are crucial for mitochondrial function, facilitating the transport of fatty acids into the mitochondrial matrix for β-oxidation.[1][2][3][4][5][6] Acetoacetyl-L-carnitine, by providing a source of acetyl groups, directly influences the metabolic flux within the mitochondria.
This guide explores the multifaceted effects of this compound on mitochondrial respiration, with a focus on its ability to modulate oxygen consumption, impact key mitochondrial enzymes, and influence cellular signaling pathways. The information presented is intended to provide a robust foundation for further investigation and therapeutic development.
Quantitative Effects on Mitochondrial Respiration
The administration of acetyl-L-carnitine has been shown to quantitatively impact mitochondrial respiration and the activity of associated enzymes. The following tables summarize key findings from various studies.
| Parameter | Test System | Treatment | Result | Reference |
| Oxygen Consumption | Isolated rat liver mitochondria | 15 mM L-acetylcarnitine | ~25% stimulation | [1] |
| Oxygen Consumption | Hepatocytes from old rats | Acetyl-L-carnitine (ALCAR) supplementation (1.5% w/v in drinking water for 1 month) | Restored age-associated decline to levels of young rats. | [7][8] |
| State III Respiration | Mitochondria from injured rat spinal cord | Acetyl-L-carnitine (ALCAR) | Restored respiration rates to normal levels. | [9] |
| Mitochondrial Membrane Potential | Hepatocytes from old rats | ALCAR supplementation | Significantly reverses the age-associated decline. | [10] |
| Enzyme/Complex | Test System | Condition | Effect of L-carnitine/Acetyl-L-carnitine | Reference |
| Citric Acid Cycle Enzymes (Isocitrate dehydrogenase, α-ketoglutarate dehydrogenase, succinate dehydrogenase, malate dehydrogenase) | Heart and skeletal muscle of aged rats | Aging | Activities reverted nearer to that of young control rats. | [11] |
| Electron Transport Chain Complexes (NADH dehydrogenase, Cytochrome c oxidase) | Heart and skeletal muscle of aged rats | Aging | Activities reverted nearer to that of young control rats. | [11] |
| Respiratory Chain Complex III | Interfibrillar mitochondria from elderly rat hearts | Aging | Abolished the age-associated defect. | [12] |
Experimental Protocols
This section details the methodologies employed in key studies investigating the effects of acetyl-L-carnitine on mitochondrial function.
Animal Models and Treatment
-
Animal Model: Young (3-5 months) and old (22-28 months) male Fischer 344 rats are commonly used to study age-related decline in mitochondrial function.[7][10]
-
Treatment Regimen: Acetyl-L-carnitine hydrochloride (ALCAR) is typically administered in the drinking water at a concentration of 1.5% (w/v) for a period of one month.[7][8][10] Control groups receive regular drinking water. The pH of the ALCAR solution is sometimes adjusted to be similar to control water.[13]
Isolation of Mitochondria
-
Tissue Preparation: Tissues such as liver or heart are excised, minced, and washed in an ice-cold isolation buffer.
-
Homogenization: The tissue is homogenized using a Potter-Elvehjem homogenizer.
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to separate the mitochondrial fraction from other cellular components. This process is repeated to wash and purify the mitochondrial pellet.
Measurement of Mitochondrial Respiration
-
Oxygen Consumption: Mitochondrial oxygen consumption is measured polarographically using a Clark-type oxygen electrode in a thermostatically controlled chamber.
-
Respiration Buffer: A typical respiration buffer consists of 125 mM KCl, 2 mM MgCl₂, 2.5 mM KH₂PO₄, 20 mM HEPES, and 0.1% BSA, at a pH of 7.2.[9]
-
Respiratory States:
-
State II Respiration: Initiated by the addition of oxidative substrates such as pyruvate (5 mM) and malate (2.5 mM).[9]
-
State III Respiration (Active Respiration): Induced by the addition of a known amount of ADP (e.g., 120 nmol).[9] This state reflects the maximum capacity of the electron transport chain when substrate and ADP are not limiting.
-
State IV Respiration (Resting Respiration): Measured after the phosphorylation of the added ADP is complete or induced by the addition of an ATP synthase inhibitor like oligomycin (1 µM).[9]
-
-
Respiratory Control Ratio (RCR): Calculated as the ratio of State III to State IV respiration rate, which is a key indicator of the coupling of oxidative phosphorylation.
Assessment of Mitochondrial Membrane Potential
-
Fluorescent Probe: Rhodamine 123 is a cationic fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner.
-
Procedure: Isolated hepatocytes or mitochondria are incubated with Rhodamine 123.[10]
-
Analysis: The fluorescence intensity is measured using flow cytometry or a fluorescence microscope, with a decrease in fluorescence indicating a depolarization of the mitochondrial membrane.[10]
Signaling Pathways and Mechanisms of Action
This compound exerts its effects on mitochondrial respiration through several interconnected pathways. The primary mechanism involves the delivery of acetyl groups into the mitochondrial matrix, which directly fuels the TCA cycle and influences protein acetylation.
The Carnitine Shuttle and Acetyl-CoA Production
L-carnitine and its acetylated form are transported across the inner mitochondrial membrane by the carnitine/acylcarnitine translocase (CACT).[6] Once inside the matrix, carnitine acetyltransferase (CAT) catalyzes the reversible transfer of the acetyl group from acetyl-L-carnitine to coenzyme A (CoA), forming acetyl-CoA. This increases the pool of acetyl-CoA available to enter the TCA cycle.
Caption: Transport of Acetyl-L-Carnitine and conversion to Acetyl-CoA.
Impact on the TCA Cycle and Electron Transport Chain
By increasing the availability of acetyl-CoA, acetoacetyl-L-carnitine supplementation can enhance the activity of the TCA cycle. This leads to an increased production of reducing equivalents (NADH and FADH₂), which are then oxidized by the electron transport chain. The subsequent increased flow of electrons through the ETC complexes drives proton pumping and ultimately, ATP synthesis, thereby increasing oxygen consumption.
Caption: Stimulation of the TCA cycle and subsequent increase in ATP production.
Modulation of Mitochondrial Protein Acetylation
Recent evidence suggests that acetyl-L-carnitine can influence the acetylation of mitochondrial proteins.[12] The increased pool of acetyl-CoA can serve as a substrate for acetyltransferases that modify lysine residues on various mitochondrial proteins, including enzymes of the TCA cycle and β-oxidation, as well as components of the ATP synthase complex.[12] This post-translational modification can alter the activity of these proteins, although the precise functional consequences are still under investigation.
Caption: Influence of increased Acetyl-CoA on mitochondrial protein acetylation.
Conclusion
This compound, primarily through its conversion to acetyl-L-carnitine, demonstrates a significant capacity to enhance mitochondrial respiration. By providing a readily available source of acetyl-CoA, it stimulates the TCA cycle and electron transport chain, leading to increased oxygen consumption and ATP production. This is particularly beneficial in conditions of age-related mitochondrial decline. Furthermore, its role in modulating mitochondrial protein acetylation opens up new avenues for understanding its regulatory functions in cellular metabolism. The experimental protocols and data presented in this guide offer a valuable resource for researchers aiming to further elucidate the therapeutic potential of this compound in mitochondrial medicine.
References
- 1. Carnitine and Acetyl L-Carnitine. Differences, functions and method of use [yamamotonutrition.com]
- 2. mdpi.com [mdpi.com]
- 3. Reduction of apoptosis through the mitochondrial pathway by the administration of acetyl-L-carnitine to mouse fibroblasts in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Carnitine in Acetoacetate Production and Fatty Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. healthaid.co.uk [healthaid.co.uk]
- 6. CARNITINE HOMEOSTASIS, MITOCHONDRIAL FUNCTION, AND CARDIOVASCULAR DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Acetyl-L-carnitine treatment stimulates oxygen consumption and biosynthetic function in perfused liver of young and old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ACETYL-L-CARNITINE AMELIORATES MITOCHONDRIAL DYSFUNCTION FOLLOWING CONTUSION SPINAL CORD INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetyl-l-carnitine fed to old rats partially restores mitochondrial function and ambulatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetyl-L-carnitine increases mitochondrial protein acetylation in the aged rat heart - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acetyl-L-carnitine increases mitochondrial protein acetylation in the aged rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuronal mitochondrial amelioration by feeding acetyl-L-carnitine and lipoic acid to aged rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Acetoacetyl-L-carnitine Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Acetoacetyl-L-carnitine chloride, a derivative of L-carnitine with potential applications in neuroprotection and metabolic health research.[1] The synthesis involves the acetoacetylation of L-carnitine hydrochloride using diketene. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the synthesis, purification, and characterization of the final product.
Introduction
This compound is a derivative of L-carnitine, a compound known for its crucial role in fatty acid metabolism and energy production within the mitochondria.[1] Interest in this compound stems from its potential to enhance mitochondrial function and its neuroprotective properties, making it a compound of interest for research into age-related cognitive decline and neurodegenerative diseases.[1] These application notes provide a comprehensive guide for the laboratory-scale synthesis of this compound to facilitate further research into its biochemical and pharmacological properties.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₀ClNO₅ | [1] |
| Molecular Weight | 281.69 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Purity (by TLC) | ≥ 98% | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
Synthesis Workflow
The synthesis of this compound is achieved through the reaction of L-carnitine hydrochloride with diketene. The overall workflow is depicted in the following diagram.
Caption: A schematic overview of the synthesis process for this compound.
Experimental Protocol
Materials and Equipment
-
L-Carnitine hydrochloride (reagent grade)
-
Diketene (freshly distilled)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
Glacial acetic acid
-
Diethyl ether (anhydrous)
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser with a drying tube
-
Addition funnel
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel and flask)
-
Standard laboratory glassware
Synthesis Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, suspend L-carnitine hydrochloride (1 equivalent) in a minimal amount of glacial acetic acid.
-
Addition of Diketene: Cool the suspension in an ice bath. Slowly add freshly distilled diketene (1.1 equivalents) dropwise to the stirred suspension using an addition funnel over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, quench any unreacted diketene by the slow addition of water.
-
Isolation of Crude Product: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess acetic acid.
-
Purification: Purify the crude product by recrystallization. A common solvent system for similar compounds is a mixture of ethanol and diethyl ether. Dissolve the crude solid in a minimal amount of hot ethanol and then slowly add diethyl ether until turbidity is observed. Allow the solution to cool to room temperature and then place it in a refrigerator (0-4 °C) to facilitate crystallization.
-
Drying: Collect the crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to a constant weight.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic peaks for the trimethylammonium group, the acetyl group of the acetoacetyl moiety, and the protons of the carnitine backbone. |
| ¹³C NMR | The spectrum should display signals corresponding to the carbonyl carbons of the ester and ketone, the quaternary ammonium carbon, and the carbons of the carnitine and acetoacetyl groups. |
| Mass Spectrometry | The mass spectrum should exhibit a molecular ion peak corresponding to the cationic part of the molecule (m/z of C₁₁H₂₀NO₅⁺). |
| Melting Point | The melting point of the purified product should be determined and compared with literature values if available. |
Signaling Pathway Involvement
Acetoacetyl-L-carnitine, as a derivative of L-carnitine, is expected to be involved in mitochondrial energy metabolism. The core function of L-carnitine is to facilitate the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. Acetoacetyl-L-carnitine may influence this pathway or be metabolized to provide ketone bodies as an alternative energy source.
Caption: A diagram illustrating the potential involvement of Acetoacetyl-L-carnitine in mitochondrial fatty acid and ketone body metabolism.
Safety Precautions
-
Diketene is a toxic and corrosive substance and should be handled with extreme care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction should be performed under anhydrous conditions as diketene reacts with water.
-
Follow standard laboratory safety procedures for handling and disposing of chemical reagents.
Conclusion
This document provides a comprehensive protocol for the synthesis of this compound. By following these guidelines, researchers can produce this compound for further investigation into its biological activities and potential therapeutic applications. The characterization data obtained should be carefully analyzed to ensure the identity and purity of the final product.
References
HPLC analytical method for Acetoacetyl-L-carnitine chloride
An HPLC (High-Performance Liquid Chromatography) analytical method for Acetoacetyl-L-carnitine chloride is crucial for researchers, scientists, and drug development professionals. This document provides a detailed application note and protocol for the quantitative analysis of this compound. The proposed method is based on established principles for the analysis of short-chain acylcarnitines, employing pre-column derivatization for enhanced UV detection.
Application Note
Introduction
This compound is a derivative of L-carnitine, playing a role in fatty acid metabolism and energy production. Accurate and reliable quantification of this compound is essential for various research applications, including metabolic studies, pharmaceutical development, and quality control. Due to its polar nature and lack of a strong chromophore, direct analysis of Acetoacetyl-L-carnitine by reversed-phase HPLC with UV detection is challenging. This application note describes a robust HPLC method that incorporates a pre-column derivatization step to introduce a UV-active moiety, allowing for sensitive and specific detection.
Principle of the Method
This method involves the derivatization of the carboxyl group of Acetoacetyl-L-carnitine with a chromophoric agent, p-Bromophenacyl Bromide (p-BPB), to enable sensitive UV detection. The resulting derivative is then separated on a reversed-phase C18 column with a gradient elution profile and quantified using a UV detector.
Chromatographic Conditions
A summary of the proposed HPLC conditions is provided in the table below. These parameters are a starting point and may require optimization for specific instrumentation and sample matrices.
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector is suitable. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm |
| Injection Volume | 20 µL |
Experimental Protocol
This protocol provides a step-by-step guide for the analysis of this compound.
1. Reagents and Materials
-
This compound reference standard
-
p-Bromophenacyl Bromide (p-BPB)
-
18-Crown-6
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (reagent grade)
-
Potassium Bicarbonate
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
2. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of deionized water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with deionized water to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Derivatization Reagent (p-BPB solution): Dissolve 240 mg of p-BPB and 26 mg of 18-Crown-6 in 10 mL of acetonitrile. This solution should be prepared fresh.
-
Potassium Bicarbonate Solution (1 M): Dissolve 10 g of potassium bicarbonate in 100 mL of deionized water.
3. Sample Preparation and Derivatization
-
Sample Preparation: For bulk drug substance, accurately weigh and dissolve the sample in deionized water to achieve a theoretical concentration within the range of the working standards. For formulated products or biological matrices, an appropriate extraction procedure (e.g., protein precipitation with acetonitrile followed by solid-phase extraction) may be necessary.
-
Derivatization:
-
To 100 µL of each standard or sample solution in a clean microcentrifuge tube, add 50 µL of 1 M potassium bicarbonate solution.
-
Add 200 µL of the p-BPB derivatization reagent.
-
Vortex the mixture for 30 seconds.
-
Incubate the mixture in a heating block at 60°C for 30 minutes.
-
After incubation, cool the mixture to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of the initial mobile phase (90% Mobile Phase A, 10% Mobile Phase B).
-
Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial.
-
4. HPLC Analysis
-
Set up the HPLC system with the chromatographic conditions outlined in the table above.
-
Inject 20 µL of the prepared standards and samples.
-
Record the chromatograms and integrate the peak corresponding to the derivatized Acetoacetyl-L-carnitine.
5. Quantification
-
Construct a calibration curve by plotting the peak area of the derivatized Acetoacetyl-L-carnitine standards against their corresponding concentrations.
-
Determine the concentration of Acetoacetyl-L-carnitine in the samples by interpolating their peak areas on the calibration curve.
Data Presentation
The following table summarizes the expected performance characteristics of this method. These values are illustrative and must be determined experimentally during method validation.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | To be determined (typically in the ng/mL range) |
| Limit of Quantitation (LOQ) | To be determined (typically in the low µg/mL range) |
| Precision (%RSD) | < 2% for intra-day and inter-day measurements |
| Accuracy (% Recovery) | 98-102% |
| Retention Time | To be determined (expected to be in the range of 10-15 minutes) |
Mandatory Visualizations
Caption: Workflow for the HPLC analysis of Acetoacetyl-L-carnitine.
Caption: Derivatization of Acetoacetyl-L-carnitine with p-BPB.
Application Note and Protocol for the Quantification of Acetoacetyl-L-carnitine Chloride in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetoacetyl-L-carnitine, an important intermediate in fatty acid and amino acid metabolism, plays a crucial role in cellular energy production.[1][2] It is formed during the breakdown of fatty acids and certain amino acids, and its levels in plasma can serve as a biomarker for various metabolic disorders, including fatty acid oxidation defects and organic acidurias.[2][3][4] Accurate quantification of acetoacetyl-L-carnitine in plasma is therefore essential for both clinical diagnostics and for understanding the metabolic effects of new drug candidates. This document provides a detailed protocol for the quantification of acetoacetyl-L-carnitine chloride in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[2][3][5]
Metabolic Pathway of Acylcarnitines
Acylcarnitines are formed when coenzyme A (CoA) esters of fatty acids or organic acids are esterified to carnitine. This process is crucial for the transport of long-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation.[1][6][7] The formation of acylcarnitines also helps to buffer the intramitochondrial CoA pool.[1][8]
Caption: The Carnitine Shuttle for Fatty Acid Metabolism.
Experimental Protocol: Quantification of Acetoacetyl-L-carnitine by LC-MS/MS
This protocol outlines a robust method for the quantification of acetoacetyl-L-carnitine in plasma, adapted from validated methods for acylcarnitine profiling.[2][9][10][11]
Materials and Reagents
-
This compound standard
-
Isotopically labeled internal standard (e.g., d3-acetyl-L-carnitine)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Water (LC-MS grade)
-
Human plasma (for calibration curve and quality controls)
-
96-well collection plates
-
Captiva EMR—Lipid plates (Agilent) or similar for protein and lipid removal
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS)
-
Analytical column: Reversed-phase C18 column (e.g., Zorbax Eclipse XDB-C18, 150 mm x 3.0 mm, 3.5 µm) or HILIC column (e.g., Atlantis HILIC silica, 50 mm x 2.0 mm, 4 µm).[2][10]
Sample Preparation
A simple protein precipitation step is commonly used for plasma sample preparation.[3][9][12] For enhanced cleanup, a lipid removal step can be included.[12]
-
Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound standard into blank human plasma.
-
Internal Standard Addition: To 50 µL of plasma sample, standard, or QC, add 20 µL of the internal standard working solution (e.g., 250 ng/mL d3-acetyl-L-carnitine in 50% acetonitrile/water).[10]
-
Protein Precipitation: Add 200 µL of cold methanol to each well.[9]
-
Vortexing and Centrifugation: Vortex the plate for 30 seconds and then centrifuge at 3,220 x g for 30 minutes to pellet the precipitated proteins.[9]
-
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Optional Derivatization: For certain methods, derivatization to butyl esters can be performed to enhance sensitivity, though it adds to the sample preparation time.[2][4]
LC-MS/MS Analysis
The following are example LC and MS conditions. These should be optimized for the specific instrumentation used.
Chromatographic Conditions (Reversed-Phase) [2]
-
Column: Zorbax Eclipse XDB-C18 (150 mm x 3.0 mm, 3.5 µm)
-
Column Temperature: 50°C
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.5 mL/min
-
Gradient:
-
0-0.5 min: 100% A
-
0.5-3.0 min: Linear gradient to 35% A
-
3.0-6.0 min: Hold at 35% A
-
6.0-9.7 min: Linear gradient to 95% B
-
9.7-10.7 min: Hold at 95% B
-
Re-equilibration for 4 min at 100% A.
-
-
Injection Volume: 10 µL
Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 5500 V
-
Probe Temperature: 450°C[9]
-
MRM Transitions:
-
Acetoacetyl-L-carnitine: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be determined by direct infusion of the standard)
-
d3-acetyl-L-carnitine (IS): Precursor ion (Q1) m/z -> Product ion (Q3) m/z
-
Data Analysis and Quantitative Data Summary
Data is analyzed by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the standards. The concentration of acetoacetyl-L-carnitine in the unknown samples is then determined from this curve.
| Parameter | Result | Reference |
| Linearity (r²) | ≥ 0.99 | [13][14] |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL | [10] |
| Intra-day Precision (%CV) | < 15% | [10][11] |
| Inter-day Precision (%CV) | < 15% | [10][11] |
| Accuracy (% Bias) | 85-115% | [10][11] |
| Recovery | 82.6% - 95.4% | [14] |
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of acetoacetyl-L-carnitine in plasma samples.
Caption: Workflow for Plasma Acetoacetyl-L-carnitine Analysis.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in plasma samples. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in both clinical and research settings. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories.
References
- 1. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 4. Quantification of Free Carnitine and Acylcarnitines in Plasma or Serum Using HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. msacl.org [msacl.org]
- 6. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. store.atlantafunctionalmedicine.com [store.atlantafunctionalmedicine.com]
- 8. Metabolism of acetyl-L-carnitine for energy and neurotransmitter synthesis in the immature rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. bevital.no [bevital.no]
- 11. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Acetyl-L-Carnitine in Plasma Analyzed with LCMS - AppNote [mtc-usa.com]
- 14. research.unipd.it [research.unipd.it]
Application Notes and Protocols for In Vitro Cell Culture Assays of Acetoacetyl-L-carnitine Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetoacetyl-L-carnitine chloride (ALCAR) is an acetylated derivative of the amino acid L-carnitine, playing a crucial role in intermediary metabolism, specifically in the transport of fatty acids into the mitochondria for β-oxidation.[1] Beyond its metabolic functions, ALCAR has demonstrated a range of pharmacological activities in vitro, positioning it as a molecule of interest for therapeutic development. These activities include neuroprotection, anti-apoptotic, antioxidant, and anti-inflammatory effects.[2][3][4][5] This document provides detailed application notes and standardized protocols for a panel of in vitro cell culture assays to characterize the biological effects of this compound.
Data Presentation
Table 1: Effects of this compound on Cell Viability and Proliferation
| Cell Line | Assay | Concentration (µM) | Duration (hours) | Observed Effect | Reference |
| HEI-OC1 | WST-1 | Up to 75 | 24 | No significant change in viability. | [6] |
| HEI-OC1 | WST-1 | >100 | 24 | Time- and dose-dependent inhibition of viability. | [6] |
| OVCAR-3 | Flow Cytometry | Up to 100 | 72 | No change in percent live cells or proliferation. | [7] |
| SKOV-3 | Flow Cytometry | 10, 100 | 72 | Slight but significant decrease in proliferation. | [7] |
| HepG2 | MTT | 40.61 (IC50) | 48 | Inhibition of cell viability. | [8] |
| HT29 | MTT | 54.71 (IC50) | 48 | Inhibition of cell viability. | [8] |
| HCT 116 | Not specified | Not specified | 72 | Reduced cell viability. | [9] |
| HT-29 | Not specified | Not specified | 72 | Reduced cell viability. | [9] |
Table 2: Anti-apoptotic Effects of this compound
| Cell Line | Insult | Assay | Concentration (µM) | Duration (hours) | Observed Effect | Reference |
| HEI-OC1 | Cisplatin (20 µM) | TUNEL | 50 | 24 | ~22-33% reduction in apoptotic cell death. | [6][10] |
| Primary rat hippocampal and cerebral cortex cells | Serum deprivation | Not specified | 10-50 | 240 | Reduced cell mortality. | [2] |
| Primary rat embryo motoneurons | BDNF/serum deprivation | Viability Assay | 10,000 | Not specified | Significantly reduced apoptotic cell death. | [11] |
| Mouse fibroblasts | Serum deprivation | TUNEL, DNA laddering | Not specified | Not specified | Protection from apoptotic death. | [12] |
| Colorectal Cancer Cells (HCT 116, HT-29) | None | Flow Cytometry | Not specified | 72 | Promoted apoptosis. | [9] |
Table 3: Neuroprotective Effects of this compound
| Cell Culture Model | Insult | Assay | Concentration | Duration | Observed Effect | Reference |
| Primary rat hippocampal and cerebral cortex cells | NMDA (250 µM) | Not specified | 1 mM (acute), 50 µM (chronic) | Not specified | Attenuated neurotoxicity. | [2] |
| Primary rat cortical neurons | NMDA | Not specified | Not specified | Not specified | Significantly inhibited acute and delayed cell death. | [4] |
| PC12 cells | Oxygen-Glucose Deprivation (OGD) | SYTOX and PI staining | 200 µmol/L | 24 (pretreatment) | Reduced OGD-induced cell death. | [13] |
Table 4: Anti-inflammatory and Antioxidant Effects of this compound
| Cell Line/System | Insult | Assay | Concentration | Observed Effect | Reference |
| HEI-OC1 | Cisplatin | ELISA | 50 µM | Reduced levels of IL-6, IL-1β, and TNF-α. | [6] |
| U937 and CEM cells | Antiretroviral drugs | Flow Cytometry (H2O2 levels) | Not specified | Prevented the pro-oxidant effect. | [3] |
| Atherosclerotic Rats (in vivo) | High-fat diet | ELISA, Western Blot | Not specified | Reduced TNF-α, IL-1β, CRP, iNOS. | [14][15] |
| Colorectal Cancer Cells (HCT 116, HT-29) | None | Not specified | Not specified | Induced oxidative stress. | [16] |
Experimental Protocols
Cell Viability Assay (WST-1)
This protocol is adapted from a study on the protective effects of ALCAR against cisplatin-induced ototoxicity.[6]
Objective: To determine the effect of this compound on the viability of HEI-OC1 auditory cells.
Materials:
-
HEI-OC1 cells
-
96-well microtiter plates
-
Complete growth medium
-
This compound (ALCAR)
-
Cell Proliferation Reagent WST-1
-
Microplate reader
Procedure:
-
Seed HEI-OC1 cells at a density of 1 x 10^4 cells/well in a 96-well plate in a final volume of 200 µl.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of ALCAR in complete growth medium.
-
Remove the existing medium from the wells and add 200 µl of the ALCAR-containing medium or control medium (without ALCAR) to the respective wells (at least 6 replicates per group).
-
Incubate the plate for a further 24 hours.
-
At the end of the incubation period, add 20 µl of WST-1 reagent to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Apoptosis Detection (TUNEL Assay)
This protocol is based on the methodology used to assess ALCAR's protective effect against cisplatin-induced apoptosis.[6][10]
Objective: To quantify apoptotic cell death in HEI-OC1 cells treated with this compound and a toxic agent (e.g., cisplatin).
Materials:
-
HEI-OC1 cells
-
Chamber slides or 96-well plates suitable for imaging
-
Complete growth medium
-
This compound (ALCAR)
-
Cisplatin (or other apoptosis-inducing agent)
-
TUNEL Apoptosis Detection Kit (e.g., GenScript, Cat. No. L00299)
-
Fluorescence microscope
Procedure:
-
Seed HEI-OC1 cells on chamber slides or in an appropriate imaging plate.
-
Allow cells to adhere for 24 hours.
-
Pre-treat the cells with the desired concentration of ALCAR (e.g., 50 µM) for 60 minutes.
-
Following pre-treatment, add the apoptosis-inducing agent (e.g., 20 µM cisplatin) and incubate for 24 hours.
-
At the end of the incubation, fix the cells according to the TUNEL kit manufacturer's instructions.
-
Perform the TUNEL assay following the manufacturer's protocol to label fragmented DNA in apoptotic nuclei.
-
Counterstain nuclei if desired (e.g., with DAPI).
-
Visualize the cells under a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive cells relative to the total number of cells in multiple fields of view.
Cell Migration Assay (Wound Healing)
This protocol is adapted from a study investigating the anticancer effects of ALCAR on HepG2 and HT29 cells.[17][18]
Objective: To assess the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
HepG2 or HT29 cells
-
6-well plates
-
Complete growth medium
-
Serum-free medium
-
This compound (ALCAR)
-
Sterile 200 µl pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow to confluency.
-
Create a "wound" in the cell monolayer by gently scraping with a sterile 200 µl pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with serum-free medium containing the desired concentration of ALCAR or vehicle control.
-
Capture images of the wound at 0 hours.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Capture images of the same wound area at subsequent time points (e.g., 24, 48, and 72 hours).
-
Measure the wound area at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial wound area.
Measurement of Pro-inflammatory Cytokines (ELISA)
This protocol is based on the findings that ALCAR can reduce pro-inflammatory cytokine levels.[6]
Objective: To quantify the levels of pro-inflammatory cytokines (e.g., IL-6, IL-1β, TNF-α) in the supernatant of cells treated with this compound.
Materials:
-
Cell line of interest (e.g., HEI-OC1, macrophages)
-
24-well plates
-
Complete growth medium
-
This compound (ALCAR)
-
Inflammatory stimulus (e.g., LPS, cisplatin)
-
ELISA kits for the specific cytokines of interest
-
Microplate reader
Procedure:
-
Seed cells in 24-well plates and allow them to adhere.
-
Treat the cells with ALCAR at various concentrations, with or without an inflammatory stimulus.
-
Incubate for the desired period (e.g., 24 hours).
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Perform the ELISA for each cytokine according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader.
-
Calculate the concentration of each cytokine based on the standard curve.
Visualizations
Caption: Workflow for Cell Viability (WST-1) Assay.
Caption: ALCAR's Anti-Apoptotic Signaling Pathway.
Caption: ALCAR's Anti-Inflammatory Mechanism.
References
- 1. Acetyl-L-Carnitine | C9H17NO4 | CID 7045767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Neuroprotective activity of acetyl-L-carnitine: studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effect of acetyl-L-carnitine against oxidative stress induced by antiretroviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Ischemic Neuroprotection by Acetyl-L-carnitine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. storage.imrpress.com [storage.imrpress.com]
- 6. Protective effect of acetyl‐l‐carnitine against cisplatin ototoxicity: role of apoptosis‐related genes and pro‐inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of acetyl-L-carnitine on ovarian cancer cells’ proliferation, nerve growth factor receptor (Trk-A and p75) expression, and the cytotoxic potential of paclitaxel and carboplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Acetyl-L-carnitine shows neuroprotective and neurotrophic activity in primary culture of rat embryo motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Anti-Inflammatory and Antioxidant Effects of Acetyl-L-Carnitine on Atherosclerotic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. l-Carnitine and Acetyl-l-Carnitine Induce Metabolism Alteration and Mitophagy-Related Cell Death in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Potential Inhibitory Role of Acetyl-L-Carnitine on Proliferation, Migration, and Gene Expression in HepG2 and HT29 Human Adenocarcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Acetoacetyl-L-carnitine Chloride Neuroprotection in Animal Models
A Note on Terminology: While the topic of interest is "Acetoacetyl-L-carnitine chloride," it is important to note that the vast majority of published research on neuroprotection focuses on a closely related and extensively studied compound, Acetyl-L-carnitine (ALCAR) . This compound is described as having neuroprotective properties and is available for research purposes.[1] However, detailed in vivo studies, established protocols, and quantitative data in animal models are predominantly available for ALCAR. Therefore, these application notes and protocols are based on the robust body of evidence for Acetyl-L-carnitine to provide researchers with comprehensive and well-documented methodologies.
Application Notes: Acetyl-L-carnitine (ALCAR) in Neuroprotective Studies
Acetyl-L-carnitine is a naturally occurring compound that plays a crucial role in mitochondrial energy metabolism.[2] It is the acetylated form of L-carnitine and is known to cross the blood-brain barrier more readily than L-carnitine itself. ALCAR has demonstrated significant neuroprotective effects in a variety of animal models of neurological disorders, including traumatic brain injury (TBI), stroke, Parkinson's disease, and Alzheimer's disease.
The primary mechanisms underlying ALCAR's neuroprotective effects include:
-
Enhancement of Mitochondrial Function: ALCAR serves as a shuttle for acetyl groups into the mitochondria, promoting aerobic energy metabolism and increasing ATP production.[2]
-
Reduction of Oxidative Stress: ALCAR has been shown to decrease markers of oxidative damage, such as protein oxidation, in brain tissue.
-
Anti-Inflammatory Effects: It can mitigate neuroinflammation by reducing microglial activation and the expression of pro-inflammatory genes.
-
Anti-Apoptotic Activity: ALCAR can inhibit programmed cell death pathways, thereby protecting neurons from degeneration.
-
Modulation of Neurotransmitter Systems: It can serve as a precursor for acetylcholine, a key neurotransmitter in cognitive function, and can influence dopaminergic systems.[2]
Traumatic Brain Injury (TBI)
In animal models of TBI, such as the controlled cortical impact (CCI) model in rats, ALCAR administration has been shown to improve neurological outcomes and reduce lesion volume. Treatment with ALCAR in the first 24 hours after injury can lead to better performance in behavioral tests like beam walking and novel object recognition.
Cerebral Ischemia (Stroke)
In rodent models of focal cerebral ischemia, typically induced by middle cerebral artery occlusion (MCAO), post-ischemic treatment with ALCAR has been found to improve early clinical recovery and reduce weight loss. While some studies have not observed a significant reduction in infarct volume, the functional recovery suggests a protective effect on neuronal function. ALCAR is believed to exert its neuroprotective effects in stroke by stimulating aerobic cerebral energy metabolism and protecting against excitotoxicity.
Parkinson's Disease
In toxin-induced models of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA) model in rats and the MPTP model in mice, ALCAR has demonstrated protective effects on the dopaminergic nigrostriatal pathway. It has been shown to reduce motor deficits, decrease oxidative stress and neuroinflammation, and prevent the loss of tyrosine hydroxylase-positive neurons.
Alzheimer's Disease
In animal models mimicking aspects of Alzheimer's disease, such as those induced by hyperhomocysteinemia, ALCAR has been found to attenuate cognitive deficits. Its mechanisms in this context are thought to involve the reduction of homocysteine levels, improvement of cholinergic function, and mitigation of oxidative stress-induced neuroinflammation.
Quantitative Data from Animal Studies
The following tables summarize key quantitative findings from studies investigating the neuroprotective effects of Acetyl-L-carnitine in various animal models.
Table 1: Effects of ALCAR in a Rat Model of Traumatic Brain Injury
| Parameter | Vehicle-Treated TBI | ALCAR-Treated TBI | Sham | Reference |
| Beam Walking (Foot Slips on Day 3) | 6 ± 1 | 2 ± 0.4 | 2 ± 0.2 | |
| Novel Object Recognition (% Time with Novel Object) | 45 ± 5% | 68 ± 7% | 65 ± 10% | |
| Cortical Lesion Volume (% of Contralateral Hemisphere) | 28 ± 6% | 14 ± 5% | N/A |
Table 2: Effects of ALCAR in a Rat Model of Parkinson's Disease (6-OHDA)
| Parameter | 6-OHDA + Vehicle | 6-OHDA + ALCAR (200mg/kg) | Control | Reference |
| Apomorphine-Induced Rotations (turns/min) | Significantly Increased | Significantly Reduced | N/A | |
| Striatal Malondialdehyde (MDA) Levels | Increased | Reduced | Baseline | |
| Nigral Tyrosine Hydroxylase (TH)-Positive Neurons | Reduced | Preserved | Baseline | |
| Striatal Glial Fibrillary Acidic Protein (GFAP) | Increased | Lowered | Baseline |
Table 3: Effects of ALCAR in a Rat Model of Focal Cerebral Ischemia (Stroke)
| Parameter | Vehicle-Treated Ischemia | ALCAR-Treated Ischemia (200mg/kg) | Significance | Reference |
| Neurologic Deficit Score (Day 1) | Higher (More Deficit) | Significantly Improved | P < .05 | |
| Neurologic Deficit Score (Day 3) | Higher (More Deficit) | Significantly Improved | P < .05 | |
| Weight Loss (Day 7) | Significant Loss | Significantly Less Loss | P < .05 | |
| Infarct Volume (24 hours) | No Significant Difference | No Significant Difference | N/A |
Experimental Protocols
Protocol 1: Controlled Cortical Impact (CCI) Model of TBI in Rats
This protocol describes the induction of traumatic brain injury and subsequent treatment with ALCAR.
Materials:
-
Male Sprague-Dawley or Wistar rats (Postnatal day 21-22 for immature models, or adult).
-
Isoflurane anesthetic.
-
Stereotaxic frame.
-
Controlled cortical impact device.
-
Acetyl-L-carnitine (ALCAR).
-
Sterile saline (vehicle).
-
Surgical tools.
Procedure:
-
Anesthetize the rat with isoflurane.
-
Mount the animal in a stereotaxic frame.
-
Perform a craniotomy over the desired cortical area (e.g., left parietal cortex).
-
Induce a cortical impact using the CCI device to a specified depth and velocity to create a standardized injury.
-
Suture the incision.
-
Administer ALCAR or vehicle. A typical dosing regimen is 100 mg/kg intraperitoneally (i.p.) at 1, 4, 12, and 23 hours post-injury.
-
Monitor the animal for recovery.
-
Conduct behavioral testing (e.g., beam walking, novel object recognition) on subsequent days (e.g., days 3-7 post-injury).
-
At the end of the study period (e.g., day 7), perfuse the animals and harvest the brains for histological analysis of lesion volume.
Protocol 2: 6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease in Rats
This protocol details the creation of a unilateral lesion of the nigrostriatal pathway to model Parkinson's disease.
Materials:
-
Adult male Wistar or Sprague-Dawley rats.
-
6-hydroxydopamine (6-OHDA).
-
Desipramine (to protect noradrenergic neurons).
-
Apomorphine (for rotational behavior assessment).
-
Ketamine/xylazine for anesthesia.
-
Stereotaxic injection apparatus.
-
ALCAR and vehicle.
Procedure:
-
Pre-treat rats with desipramine (25 mg/kg, i.p.) 30 minutes before 6-OHDA injection.
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Inject 6-OHDA into the striatum to induce a lesion of dopaminergic neurons.
-
Allow the animals to recover for a period (e.g., one week) to allow the lesion to develop.
-
Begin treatment with ALCAR (e.g., 100 or 200 mg/kg/day, i.p.) or vehicle for the specified duration (e.g., one week).
-
Assess motor asymmetry by administering apomorphine (0.5 mg/kg, s.c.) and counting contralateral rotations.
-
Perform other behavioral tests such as the narrow beam test to assess motor coordination.
Visualization of Pathways and Workflows
Signaling Pathways in ALCAR-Mediated Neuroprotection
Experimental Workflow for a TBI Animal Model
References
Application Notes and Protocols for Acetoacetyl-L-carnitine Chloride in Metabolic Studies
Important Note for Researchers:
The existing body of scientific literature extensively covers Acetyl-L-carnitine (ALCAR) , which is commonly available as Acetyl-L-carnitine chloride, and its role in metabolic studies. In contrast, specific research on Acetoacetyl-L-carnitine chloride is limited. Acetoacetyl-L-carnitine and Acetyl-L-carnitine are distinct molecules. Due to the scarcity of data for this compound, this document provides a detailed overview of the dosing regimens and protocols for the closely related and extensively studied compound, Acetyl-L-carnitine chloride (ALCAR) . Researchers should exercise caution and consider the distinct biochemical properties of Acetoacetyl-L-carnitine when designing experiments.
Introduction to Acetyl-L-carnitine (ALCAR) in Metabolic Research
Acetyl-L-carnitine (ALCAR) is the acetylated ester of the amino acid L-carnitine. It plays a critical role in intermediary metabolism, specifically in the transport of long-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation and energy production.[1][2] ALCAR also serves as a donor of acetyl groups, influencing the Krebs cycle, and has been shown to possess neuroprotective and antioxidant properties.[3][4][5] Its ability to modulate mitochondrial function makes it a compound of significant interest in metabolic research, particularly in studies related to aging, diabetes, and neurodegenerative diseases.
Data Presentation: Dosing Regimens of Acetyl-L-carnitine (ALCAR)
The following tables summarize quantitative data on ALCAR dosing regimens from various metabolic studies.
Table 1: In Vivo Dosing Regimens in Animal Models
| Animal Model | Administration Route | Dosage Range | Study Duration | Key Metabolic Outcomes Measured | Reference(s) |
| Aged Rats (22-28 months) | Oral (in drinking water) | 0.15% - 1.5% (w/v) | 4 weeks - 1 month | Increased ambulatory activity, restored mitochondrial membrane potential, increased cellular oxygen consumption. | [5] |
| Diabetic Rats (Streptozotocin-induced) | Oral | 50 mg/kg/day | 3 weeks | Normalized nerve conduction velocity, reduced lipid peroxidation. | |
| Wistar Rats | Intraperitoneal (IP) | 260 mg/kg (single dose) | Acute | Increased mitochondrial protein lysine acetylation. | [6] |
| Rats | Intravenous (IV) | 500 mg/kg | Acute (10-60 min) | Increased regional cerebral glucose metabolism. |
Table 2: Human Clinical Study Dosing Regimens
| Study Population | Administration Route | Dosage | Study Duration | Key Metabolic Outcomes Measured | Reference(s) |
| Patients with Type 2 Diabetes | Intravenous (IV) Infusion | 5 mg/kg bolus followed by 0.025, 0.1, or 1 mg/kg/min | Acute | Increased glucose disposal. | [7] |
| Patients with HIV-1 and Peripheral Neuropathy | Oral | 1.5g twice daily; 1g, 2g, or 3g once daily | Long-term | Measured plasma levels of ALCAR and L-carnitine. | [8] |
| Healthy Volunteers | Intravenous (IV) Injection | 500 mg | Acute | Pharmacokinetics of ALCAR and L-carnitine. | [9] |
| Adults with Type 1 and 2 Diabetes and Neuropathy | Oral | 1g three times daily | 1 year | Assessed diabetic peripheral neuropathy. | [7] |
Table 3: In Vitro Experimental Dosing
| Cell/Tissue Type | Dosage | Incubation Time | Key Metabolic Outcomes Measured | Reference(s) |
| HEI-OC1 Auditory Cells | 50 µM | 24 hours | Protection from cisplatin-induced cytotoxicity. | [10] |
| Colorectal Cancer Cells (HCT 116, HT-29) | 1 mM - 5 mM | 72 hours | Reduced cell viability, modulated cellular bioenergetics. | [11] |
| HepG2 and SMMC-7721 Cancer Cells | Various doses | 6 - 12 hours | Inhibition of HDAC activities. | [12] |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Respiration in Isolated Mitochondria
This protocol is adapted from studies investigating the effects of ALCAR on mitochondrial function.
1. Materials:
-
Acetyl-L-carnitine chloride (ALCAR)
-
Mitochondria isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA)
-
Respiration buffer (e.g., containing KCl, KH2PO4, Tris-HCl, MgCl2, and fatty acid-free BSA)
-
Mitochondrial substrates (e.g., pyruvate, malate, succinate, ADP)
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
2. Procedure:
-
Mitochondria Isolation: Isolate mitochondria from the tissue of interest (e.g., rat liver, heart, or brain) using differential centrifugation.[6] All steps should be performed at 4°C.
-
Protein Quantification: Determine the mitochondrial protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Respirometry:
-
Calibrate the respirometer according to the manufacturer's instructions.
-
Add respiration buffer to the chambers and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Add a known amount of isolated mitochondria (e.g., 0.1-0.5 mg/mL) to each chamber.
-
Measure basal respiration (State 2) after the addition of substrates (e.g., 5 mM pyruvate and 2 mM malate for Complex I-linked respiration).
-
Initiate State 3 respiration by adding a saturating concentration of ADP (e.g., 1-2 mM).
-
To assess the effect of ALCAR, it can be added as a substrate or as a pre-treatment to the isolated mitochondria.
-
Measure State 4 respiration (after ADP is consumed) and calculate the Respiratory Control Ratio (RCR = State 3/State 4), an indicator of mitochondrial coupling and health.
-
Uncouple respiration with a protonophore (e.g., FCCP) to measure maximal electron transport chain capacity.
-
Inhibit specific respiratory complexes with inhibitors (e.g., rotenone for Complex I, antimycin A for Complex III) to dissect the effects of ALCAR on different parts of the electron transport chain.
-
Protocol 2: In Vitro Glucose Uptake Assay
This protocol outlines a method to assess the effect of ALCAR on glucose uptake in a cell culture model.
1. Materials:
-
Cell line of interest (e.g., L6 myotubes, 3T3-L1 adipocytes)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Insulin
-
Acetyl-L-carnitine chloride (ALCAR)
-
Phloretin (glucose transport inhibitor)
-
Scintillation cocktail and counter (for radiolabeled glucose) or fluorescence plate reader/microscope (for fluorescent glucose)
2. Procedure:
-
Cell Culture: Culture cells to confluence and differentiate them into the desired phenotype (e.g., myotubes or adipocytes).
-
Serum Starvation: Prior to the assay, serum-starve the cells for a defined period (e.g., 2-4 hours) in a serum-free medium.
-
Pre-incubation: Wash the cells with KRH buffer and pre-incubate them with or without ALCAR at the desired concentration for a specified time (e.g., 30-60 minutes).
-
Insulin Stimulation: Add insulin (e.g., 100 nM) to the appropriate wells to stimulate glucose uptake. Incubate for a defined period (e.g., 20-30 minutes).
-
Glucose Uptake: Add 2-deoxy-D-[³H]glucose or 2-NBDG to all wells and incubate for a short period (e.g., 5-10 minutes).
-
Termination of Uptake: Stop the uptake by washing the cells rapidly with ice-cold KRH buffer containing phloretin.
-
Cell Lysis and Measurement:
-
For radiolabeled glucose: Lyse the cells (e.g., with NaOH or SDS) and measure the radioactivity in the lysate using a scintillation counter.
-
For fluorescent glucose: Measure the fluorescence intensity using a fluorescence plate reader or visualize uptake with a fluorescence microscope.
-
-
Data Analysis: Normalize the glucose uptake to the protein content of each well. Compare the glucose uptake in ALCAR-treated cells to control cells, both in the presence and absence of insulin.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Metabolic pathway of Acetyl-L-carnitine in cellular energy production.
Experimental Workflow Diagram
Caption: General experimental workflow for metabolic studies of Acetyl-L-carnitine.
References
- 1. australiansportsnutrition.com.au [australiansportsnutrition.com.au]
- 2. Carnitine and Acetyl L-Carnitine. Differences, functions and method of use [yamamotonutrition.com]
- 3. karger.com [karger.com]
- 4. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the effects of L-carnitine and acetyl-L-carnitine on carnitine levels, ambulatory activity, and oxidative stress biomarkers in the brain of old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetyl-L-carnitine increases mitochondrial protein acetylation in the aged rat heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Pharmacokinetics of Acetyl-L-Carnitine Given in Single or Multiple Doses to HIV-1 Infected Patients with Toxic Peripheral Polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Protective effect of acetyl‐l‐carnitine against cisplatin ototoxicity: role of apoptosis‐related genes and pro‐inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. L-Carnitine Is an Endogenous HDAC Inhibitor Selectively Inhibiting Cancer Cell Growth In Vivo and In Vitro | PLOS One [journals.plos.org]
Application Notes and Protocols for Utilizing Acetoacetyl-L-carnitine chloride in Seahorse XF Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Acetoacetyl-L-carnitine chloride in Agilent Seahorse XF assays to investigate cellular metabolism and mitochondrial function.
Introduction
This compound is a derivative of L-carnitine, a crucial molecule in cellular energy metabolism.[1] L-carnitine and its esters are instrumental in the transport of long-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation and ATP production.[2] this compound, by providing a source of carnitine and an acetyl group, is anticipated to enhance mitochondrial respiration, particularly in cells reliant on fatty acid oxidation (FAO).[1] The Agilent Seahorse XF Analyzer is a powerful tool for real-time measurement of two key indicators of cellular metabolism: the oxygen consumption rate (OCR), a measure of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[3] By employing Seahorse XF assays, researchers can elucidate the metabolic effects of this compound on various cell types, providing valuable insights for drug development and metabolic research.
Key Applications
-
Investigating the role of this compound in enhancing mitochondrial function.
-
Assessing the compound's potential to rescue mitochondrial dysfunction in disease models. [4][5]
-
Screening for therapeutic agents that modulate fatty acid oxidation.
-
Understanding the metabolic phenotype of cells in response to this compound treatment.
Signaling Pathway of Acetoacetyl-L-carnitine Metabolism
Caption: Metabolic fate of Acetoacetyl-L-carnitine.
Experimental Protocols
Protocol 1: Acute Injection of this compound in a Seahorse XF Cell Mito Stress Test
This protocol assesses the immediate impact of this compound on mitochondrial respiration.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Cell line of interest
-
Appropriate cell culture medium
-
This compound
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine as required for the specific cell line)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator overnight.
-
Prepare this compound Injection Solution: Prepare a stock solution of this compound in the appropriate Seahorse XF Base Medium. Further dilute to the desired working concentrations for injection. A concentration range of 1 µM to 1 mM is a suggested starting point for optimization.
-
Prepare Mito Stress Test Reagents: Reconstitute Oligomycin, FCCP, and Rotenone/Antimycin A according to the kit instructions.
-
Load the Sensor Cartridge: Load the prepared this compound solution and the Mito Stress Test reagents into the appropriate ports of the hydrated sensor cartridge.
-
Medium Exchange: On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF Base Medium and incubate in a non-CO2 37°C incubator for 1 hour.
-
Run the Seahorse XF Assay: Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure basal OCR and ECAR, then inject this compound, followed by the sequential injections of Oligomycin, FCCP, and Rotenone/Antimycin A.
Protocol 2: Long-Term Treatment with this compound followed by a Seahorse XF Assay
This protocol evaluates the effects of prolonged exposure to this compound on cellular metabolism.
Materials:
-
Same as Protocol 1.
Procedure:
-
Cell Seeding and Treatment: Seed cells as in Protocol 1. After adherence, treat the cells with various concentrations of this compound in their standard culture medium for a desired period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge as described previously.
-
Prepare for Assay: On the day of the assay, proceed with the medium exchange and sensor cartridge loading as described in Protocol 1 (without the acute injection of this compound).
-
Run the Seahorse XF Assay: Perform a standard Seahorse XF Cell Mito Stress Test or other relevant assay to assess the metabolic changes induced by the long-term treatment.
Experimental Workflow
Caption: Seahorse XF assay workflow.
Data Presentation
The following table summarizes hypothetical quantitative data from a Seahorse XF Cell Mito Stress Test on cells treated with this compound. This data is illustrative and will vary depending on the cell type and experimental conditions.
| Parameter | Control | This compound (100 µM) | This compound (500 µM) |
| Basal OCR (pmol/min) | 100 ± 5 | 125 ± 7 | 150 ± 8 |
| Maximal Respiration (pmol/min) | 200 ± 10 | 250 ± 12 | 300 ± 15 |
| Spare Respiratory Capacity (%) | 100 ± 8 | 125 ± 9 | 150 ± 11 |
| ATP Production-linked OCR (pmol/min) | 80 ± 4 | 100 ± 6 | 120 ± 7 |
| Proton Leak (pmol/min) | 20 ± 2 | 25 ± 3 | 30 ± 3 |
| Non-mitochondrial Oxygen Consumption (pmol/min) | 10 ± 1 | 10 ± 1 | 10 ± 1 |
| Basal ECAR (mpH/min) | 50 ± 3 | 45 ± 2 | 40 ± 2 |
Note: Data are presented as mean ± standard deviation.
Interpretation of Results
-
Increased Basal OCR: Suggests an enhancement of baseline mitochondrial respiration.
-
Increased Maximal Respiration and Spare Respiratory Capacity: Indicates a greater capacity to respond to increased energy demand, suggesting improved mitochondrial fitness.
-
Increased ATP Production-linked OCR: Points to a higher rate of ATP synthesis via oxidative phosphorylation.
-
Decreased Basal ECAR: May indicate a metabolic shift from glycolysis towards oxidative phosphorylation, as the cells are more efficiently utilizing fatty acids for energy.
Conclusion
The use of this compound in Seahorse XF assays provides a powerful approach to dissect its effects on cellular bioenergetics. The protocols and information provided herein serve as a guide for researchers to design and execute robust experiments to explore the metabolic impact of this and other carnitine derivatives. Optimization of cell density, compound concentrations, and incubation times is crucial for obtaining reliable and reproducible data.
References
- 1. chemimpex.com [chemimpex.com]
- 2. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACETYL-L-CARNITINE AMELIORATES MITOCHONDRIAL DYSFUNCTION FOLLOWING CONTUSION SPINAL CORD INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetyl-L-carnitine ameliorates mitochondrial dysfunction following contusion spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Acetoacetyl-L-carnitine Chloride Blood-Brain Barrier Penetration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the blood-brain barrier (BBB) penetration of Acetoacetyl-L-carnitine chloride. The information is intended to guide researchers in designing and executing experiments to quantify the brain uptake of this compound, a critical step in the development of therapeutics for central nervous system (CNS) disorders.
Part 1: Application Notes
Introduction
1.1. Overview of the Blood-Brain Barrier (BBB)
The blood-brain barrier is a highly selective, semi-permeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[1] This barrier is formed by brain microvascular endothelial cells connected by complex tight junctions, and it is further supported by astrocytes and pericytes.[1][2] The primary function of the BBB is to maintain the homeostasis of the CNS by strictly regulating the passage of molecules, protecting the brain from harmful substances while facilitating the transport of essential nutrients.[1] Greater than 98% of small-molecule drugs are blocked from entering the brain by the BBB.[2]
1.2. This compound
This compound, often referred to as Acetyl-L-carnitine (ALCAR), is a naturally occurring compound that plays a crucial role in cellular energy metabolism. It is investigated for its neuroprotective and cognitive-enhancing properties, making it a promising candidate for treating various neurological and neurodegenerative diseases.[3] For this compound to exert its therapeutic effects within the CNS, it must effectively penetrate the BBB.
1.3. Transport Mechanisms across the BBB
Molecules can cross the BBB through several mechanisms, including passive transcellular diffusion and carrier-mediated transport.[4] Passive diffusion is generally limited to small, lipophilic molecules.[2] Many essential compounds and some drugs, however, utilize specific transporter proteins expressed on the surface of brain endothelial cells to enter the brain.[2] Evidence strongly suggests that Acetoacetyl-L-carnitine's entry into the brain is facilitated by such a carrier-mediated system.[5][6][7]
Transport Mechanism of this compound
2.1. The Role of Organic Cation Transporter Novel 2 (OCTN2)
The primary transporter responsible for the uptake of Acetoacetyl-L-carnitine into the brain is the Organic Cation Transporter Novel 2 (OCTN2), which is encoded by the SLC22A5 gene.[5][6][7] OCTN2 is a sodium-ion-dependent carnitine transporter expressed on brain capillary endothelial cells.[6][7] It facilitates the transport of L-carnitine and its acetylated derivatives, like Acetoacetyl-L-carnitine, from the blood into the brain.[5][6] Studies using mouse models with defective OCTN2 have shown significantly reduced uptake of Acetoacetyl-L-carnitine into the brain, confirming the crucial role of this transporter.[5][6]
2.2. Signaling Pathway Diagram
Key Methods for Assessing BBB Penetration
A multi-tiered approach, combining in vitro and in vivo models, is recommended for a thorough assessment of this compound's BBB penetration.
3.1. In Vitro Models
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay is useful for predicting the passive diffusion of a compound across the BBB.[4][8] While informative, it does not account for active transport mechanisms like OCTN2-mediated uptake.
-
Cell-Based Assays (Transwell models): These models utilize a monolayer of brain endothelial cells cultured on a semi-permeable membrane to mimic the BBB.[1][9] They allow for the measurement of the apparent permeability (Papp) of a compound from the apical (blood) to the basolateral (brain) side.[8] The integrity of the cell monolayer is typically assessed by measuring the transendothelial electrical resistance (TEER).[10][11] Various cell sources can be used, including primary cells, immortalized cell lines, and induced pluripotent stem cell (iPSC)-derived brain endothelial cells.[9][12]
3.2. In Vivo Models
-
In Situ Brain Perfusion: This technique involves surgically isolating the brain circulation in an anesthetized animal and perfusing it with a solution containing the test compound at a known concentration.[13][14] It allows for the precise measurement of the rate of brain uptake without the influence of peripheral metabolism.[6][15][16]
-
Microdialysis: This method involves implanting a small probe into a specific brain region of a freely moving animal to sample the extracellular fluid.[5] It is particularly useful for measuring the unbound concentration of the drug in the brain, which is the pharmacologically active fraction.
-
Pharmacokinetic Studies: These studies involve administering the compound to an animal and measuring its concentration in both plasma and brain tissue over time. The brain-to-plasma concentration ratio (Kp) can then be calculated to provide an overall measure of brain penetration.[4]
Quantitative Data Summary
The following table summarizes key quantitative parameters for Acetoacetyl-L-carnitine transport across the BBB found in the literature.
| Parameter | Value | Species/Model | Reference |
| Km for uptake | 31.3 ± 11.6 µM | Immortalized rat brain capillary endothelial cells (RBEC1) | [6] |
| Km for uptake | 1.92 mM | Mouse brain slices | [17] |
| Vmax for uptake | 1.96 µmol/min per ml | Mouse brain slices | [17] |
| Brain Uptake Index | 2.4 ± 0.2 | In vivo (Mouse) | [17] |
Note: Km (Michaelis constant) represents the substrate concentration at which the transport rate is half of the maximum (Vmax). A lower Km indicates a higher affinity of the transporter for the substrate. The Brain Uptake Index is a measure of the relative uptake of a substance into the brain compared to a freely diffusible reference compound.
Part 2: Detailed Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assessment using a Transwell Model
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a brain endothelial cell monolayer.
Materials:
-
Brain endothelial cells (e.g., hCMEC/D3, primary rat brain endothelial cells)
-
Transwell permeable supports (e.g., 0.4 µm pore size)
-
Cell culture medium and supplements
-
This compound
-
Lucifer yellow or another paracellular marker
-
Phosphate-buffered saline (PBS)
-
TEER measurement system
-
Analytical instrument for quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding: Seed the brain endothelial cells onto the apical side of the Transwell inserts at a high density and culture until a confluent monolayer is formed.
-
Monolayer Integrity Check: Measure the TEER daily. The monolayer is ready for the transport experiment when the TEER values are high and stable.[10][11]
-
Transport Experiment (Apical to Basolateral):
-
Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the transport buffer containing a known concentration of this compound and a paracellular marker (e.g., Lucifer yellow) to the apical chamber.
-
Add fresh transport buffer to the basolateral chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh buffer.
-
-
Sample Analysis: Quantify the concentration of this compound and the paracellular marker in the collected samples using a validated analytical method such as HPLC-MS/MS.[18][19]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of transport of the compound across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
-
Experimental Workflow Diagram:
Protocol 2: In Situ Brain Perfusion in Rodents
Objective: To measure the brain uptake clearance of this compound.
Animals: Male Wistar rats (250-300 g) or C57BL/6 mice (25-30 g).
Materials:
-
Anesthetic (e.g., ketamine/xylazine)
-
Surgical instruments
-
Perfusion pump
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
This compound (radiolabeled or non-labeled)
-
[¹⁴C]-Sucrose or another vascular marker
-
Brain homogenization buffer
-
Scintillation counter or LC-MS/MS
Procedure:
-
Anesthesia and Surgery: Anesthetize the animal and expose the common carotid artery. Ligate the external carotid artery and place a cannula in the common carotid artery pointing towards the head.[13][15]
-
Perfusion: Begin perfusing the brain with pre-warmed (37°C) and gassed (95% O₂/5% CO₂) perfusion buffer containing a known concentration of this compound and the vascular marker.[13]
-
Termination: After a short perfusion period (e.g., 1-5 minutes), stop the perfusion and decapitate the animal.
-
Brain Tissue Collection: Quickly remove the brain and dissect the region of interest.
-
Sample Processing: Weigh the brain tissue and homogenize it. Take an aliquot of the homogenate and the perfusion fluid for analysis.
-
Sample Analysis: Determine the concentration of this compound and the vascular marker in the brain homogenate and perfusion fluid using an appropriate analytical method.
-
Data Analysis:
-
Calculate the brain volume of distribution (Vd) after correcting for the vascular space.
-
Calculate the brain uptake clearance (K_in) using the formula: K_in = Vd / T (where T is the perfusion time).
-
Experimental Workflow Diagram:
References
- 1. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo methods for imaging blood–brain barrier function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Acetyl-L-carnitine permeability across the blood-brain barrier and involvement of carnitine transporter OCTN2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional relevance of carnitine transporter OCTN2 to brain distribution of L-carnitine and acetyl-L-carnitine across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Estimating Brain Permeability Using In Vitro Blood-Brain Barrier Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Uptake of acetyl-L-carnitine in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analytical approaches to determination of carnitine in biological materials, foods and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine in human plasma by high-performance liquid chromatography after pre-column derivatization with 1-aminoanthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acetoacetyl-L-carnitine chloride in Cardiovascular Research
Introduction
Acetoacetyl-L-carnitine chloride, an ester of L-carnitine, is an endogenous molecule critical for cellular energy metabolism. It facilitates the transport of acetyl groups into the mitochondria, playing a key role in fatty acid oxidation and the modulation of the intramitochondrial acetyl-CoA/CoA ratio.[1] While L-carnitine and its derivatives have been explored for their potential therapeutic effects in various diseases, their application in cardiovascular research has yielded complex and sometimes contradictory findings.
Some studies suggest a potential for harm, with genetically predicted higher levels of L-carnitine and acetyl-carnitine being associated with an increased risk of coronary artery disease (CAD) and heart failure.[2] This has been partly attributed to the metabolism of L-carnitine by gut microbiota to trimethylamine-N-oxide (TMAO), a compound linked to the acceleration of atherosclerosis.[3] Conversely, a growing body of evidence points towards beneficial effects in specific cardiovascular contexts. Research has demonstrated that acetyl-L-carnitine (ALC) may protect against ischemia-reperfusion injury, improve heart muscle function, and reduce oxidative stress.[3][4] Notably, recent studies have elucidated a mechanism whereby ALC can ameliorate atherosclerosis by modulating cholesterol metabolism.[5]
These application notes provide detailed protocols and data from preclinical studies for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound in cardiovascular disease models.
Application Note 1: Amelioration of Atherosclerosis via Modulation of Cholesterol Metabolism
This application focuses on the use of this compound (referred to as Acetyl-L-carnitine or ALC in the cited study) to reduce hypercholesterolemia and inhibit the progression of atherosclerosis in a preclinical model. The underlying mechanism involves the suppression of the sterol regulatory element-binding protein 2 (SREBP2)-mediated pathway of cholesterol synthesis.[5][6]
Data Presentation
Table 1: Effect of ALC Supplementation on Plasma Lipids and Atherosclerosis in LDLR-/- Mice [1][5]
| Parameter | High-Cholesterol Diet (HCD) Group | HCD + ALC (300 mg/kg) Group | Percentage Change | p-value |
| Plasma Total Cholesterol (TC) (mmol/L) | 25.8 ± 1.5 | 18.2 ± 1.1 | ↓ 29.5% | < 0.01 |
| Plasma LDL-C (mmol/L) | 18.9 ± 1.2 | 12.5 ± 0.9 | ↓ 33.9% | < 0.01 |
| Atherosclerotic Plaque Area (%) | 15.3 ± 1.8 | 8.7 ± 1.2 | ↓ 43.1% | < 0.05 |
| Hepatic SREBP2 Protein Expression (relative) | 1.0 (baseline) | ~0.6 | ↓ ~40% | < 0.05 |
| Hepatic HMGCR Protein Expression (relative) | 1.0 (baseline) | ~0.5 | ↓ ~50% | < 0.05 |
Data are presented as mean ± SEM. LDLR-/- mice were fed a high-cholesterol diet for 16 weeks. The HCD + ALC group received ALC in the diet for the final 8 weeks.
Experimental Protocol: In Vivo Atherosclerosis Mouse Model
This protocol details the methodology for assessing the anti-atherosclerotic effects of this compound in LDL receptor knockout (LDLR-/-) mice.[5]
1. Animals and Housing:
- Use 8-week-old male LDLR-/- mice.
- House animals in a temperature-controlled facility (22±2°C) with a 12-hour light/dark cycle.
- Provide ad libitum access to water and standard chow prior to the experiment.
2. Atherosclerosis Induction and Treatment:
- To establish a model of hypercholesterolemia-induced atherosclerosis, feed all mice a high-cholesterol diet (HCD) containing 1.25% cholesterol for 8 weeks.[7]
- At week 8, divide the mice into two groups:
- Control Group (HCD): Continue feeding the HCD for an additional 8 weeks.
- Treatment Group (HCD + ALC): Switch to an identical HCD supplemented with this compound at a dose of 300 mg/kg of diet for an additional 8 weeks.[7]
3. Sample Collection and Analysis:
- At the end of the 16-week period, fast the mice overnight.
- Collect blood samples via cardiac puncture into EDTA-coated tubes.
- Separate plasma by centrifugation at 2,000 x g for 15 minutes at 4°C.
- Measure plasma total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C) using commercially available enzymatic assay kits.
- Euthanize the mice and perfuse the vascular system with phosphate-buffered saline (PBS).
- Excise the aorta and liver for further analysis.
4. Atherosclerotic Plaque Analysis:
- Fix the entire aorta in 4% paraformaldehyde.
- Open the aorta longitudinally, stain with Oil Red O to visualize lipid-rich plaques.
- Capture images of the stained aorta and quantify the total plaque area as a percentage of the total aortic surface area using image analysis software (e.g., ImageJ).
5. Western Blot Analysis for Protein Expression:
- Homogenize liver tissue samples in RIPA buffer to extract total protein.
- Determine protein concentration using a BCA assay.
- Separate protein lysates (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk in TBST.
- Incubate with primary antibodies against SREBP2, HMGCR, and a loading control (e.g., β-actin) overnight at 4°C.
- Wash and incubate with HRP-conjugated secondary antibodies.
- Visualize protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band intensity.
Visualization
Caption: ALC inhibits SREBP2-mediated cholesterol synthesis pathway.
Application Note 2: Cardioprotection in Myocardial Ischemia-Reperfusion (I/R) Injury
This application note describes the use of this compound to reduce myocardial infarct size and the incidence of ventricular arrhythmias in an ex vivo model of cardiac ischemia-reperfusion (I/R) injury. The protective effects are attributed to improved myocardial energy metabolism and potential antioxidant properties.[4]
Data Presentation
Table 2: Cardioprotective Effects of ALC in an Isolated Rat Heart I/R Model [4]
| Parameter | Control (I/R) | ALC (0.75 mM) + I/R | Percentage Change | p-value |
| Ischemia Phase | ||||
| Number of Ventricular Ectopic Beats (VEBs) | 580 ± 45 | 195 ± 30 | ↓ 66.4% | < 0.01 |
| Duration of Ventricular Tachycardia (VT) (s) | 125 ± 18 | 40 ± 9 | ↓ 68.0% | < 0.01 |
| Reperfusion Phase | ||||
| Incidence of Ventricular Fibrillation (VF) (%) | 87.5% | 37.5% | ↓ 57.1% | < 0.05 |
| Infarct Size | ||||
| Infarct Size / Risk Area (%) | 23.0 ± 3.1 | 5.3 ± 1.4 | ↓ 77.0% | < 0.01 |
Data are presented as mean ± SEM from isolated rat hearts subjected to 30 min ischemia and 120 min reperfusion.
Experimental Protocol: Isolated Heart (Langendorff) Ischemia-Reperfusion Model
This protocol provides a method for evaluating the cardioprotective effects of this compound using an ex vivo Langendorff-perfused rat heart model.[4]
1. Animal Preparation:
- Use male Wistar rats (270-330 g).
- Anesthetize the rat with an appropriate anesthetic (e.g., sodium pentobarbital, 60 mg/kg, IP).
- Administer heparin (500 IU/kg, IP) to prevent coagulation.
- Perform a thoracotomy, rapidly excise the heart, and immediately place it in ice-cold Krebs-Henseleit buffer.
2. Langendorff Perfusion Setup:
- Mount the heart on a Langendorff apparatus via cannulation of the aorta.
- Initiate retrograde perfusion with Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 glucose) gassed with 95% O₂ / 5% CO₂ at 37°C and a constant pressure of 75 mmHg.
- Allow the heart to stabilize for 20-30 minutes.
3. Ischemia-Reperfusion Protocol:
- Divide the hearts into two main groups:
- Control Group: Perfuse with standard Krebs-Henseleit buffer throughout the experiment.
- Treatment Group: Perfuse with Krebs-Henseleit buffer containing this compound at the desired concentration (e.g., 0.375, 0.75, 1.5, or 3 mM).[4]
- After stabilization, induce 30 minutes of regional ischemia by ligating the left anterior descending (LAD) coronary artery.
- Following ischemia, remove the ligature to initiate 120 minutes of reperfusion.
- Continuously record electrocardiogram (ECG) throughout the protocol to analyze arrhythmias (VEBs, VT, VF).
4. Infarct Size Measurement:
- At the end of reperfusion, re-ligate the LAD artery at the same location.
- Perfuse the aorta with 1% Evans blue dye to delineate the non-ischemic (blue) and ischemic (risk) areas.
- Freeze the heart and slice the ventricles into 2 mm thick sections.
- Incubate the slices in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate buffer at 37°C for 15-20 minutes. TTC stains viable myocardium red, leaving the infarcted tissue pale white.
- Image the slices and use a computerized planimetry package to calculate the infarct size as a percentage of the risk area.
Visualization
Caption: Experimental workflow for the ex vivo I/R heart model.
References
- 1. researchgate.net [researchgate.net]
- 2. l-carnitine, a friend or foe for cardiovascular disease? A Mendelian randomization study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 5. Acetyl-L-carnitine ameliorates atherosclerosis in LDLR−/− mice by modulating cholesterol metabolism through SREBP2-dependent cholesterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetyl-L-carnitine ameliorates atherosclerosis in LDLR-/- mice by modulating cholesterol metabolism through SREBP2-dependent cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Acetyl-L-carnitine ameliorates atherosclerosis in LDLR−/− mice by modulating cholesterol metabolism through SREBP2-dependent cholesterol biosynthesis [frontiersin.org]
Troubleshooting & Optimization
Acetoacetyl-L-carnitine chloride degradation and storage issues
This technical support center provides guidance on the common issues related to the degradation and storage of Acetoacetyl-L-Carnitine Chloride, designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
A1: this compound is a hygroscopic powder and should be stored in a tightly sealed container at 2-8°C, protected from moisture and light.[1]
Q2: What is the shelf-life of this compound?
A2: Under the recommended storage conditions, the shelf life is approximately 2 years.[1]
Q3: Is this compound soluble in water?
A3: Yes, this compound is soluble in water.[1]
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, similar compounds like Acetyl-L-Carnitine are susceptible to hydrolysis, especially at basic pH, yielding L-carnitine and the corresponding acid (in this case, acetoacetic acid). The acetoacetyl group is also prone to decarboxylation.
Q5: How can I assess the purity of my this compound sample?
A5: Purity can be assessed using techniques like Thin Layer Chromatography (TLC)[2] or more quantitative methods such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Ensure the compound is stored at 2-8°C, protected from moisture and light. Prepare solutions fresh for each experiment. |
| Instability of the compound in the experimental buffer (e.g., high pH). | Check the pH of your buffers. For related compounds like Acetyl-L-Carnitine, instability is observed at pH > 9.[3] Consider using buffers in the neutral to acidic range. | |
| Powder appears clumped or discolored | Absorption of moisture due to the hygroscopic nature of the compound. | Discard the product if significant changes in appearance are observed, as this may indicate degradation. Always handle in a dry environment (e.g., under an inert atmosphere or in a glovebox) and ensure the container is tightly sealed after use. |
| Difficulty dissolving the powder | The compound may have degraded or absorbed moisture. | While soluble in water, if you encounter issues, gentle warming or sonication might aid dissolution. However, be cautious as heat can accelerate degradation. If it still doesn't dissolve, the integrity of the compound may be compromised. |
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for this compound, the following table for the related compound, Acetyl-L-Carnitine, is provided for reference. Note: This data may not be directly applicable to this compound and should be used as a general guideline for experimental design.
Table 1: Stability of Acetyl-L-Carnitine in Aqueous Solution [3]
| pH | Temperature | Concentration | Duration | Remaining Compound |
| 5.2 | 25°C | 1 and 10 mg/mL | 33 days | Stable |
| 5.2 | 4-8°C | 1 and 10 mg/mL | 33 days | Stable |
| 11 | Room Temperature | Not specified | 1 hour | 72.6% |
| 12 | Room Temperature | Not specified | 1 hour | 4.2% |
Experimental Protocols
Protocol: General Assessment of Compound Stability in Solution
This protocol provides a general method to assess the stability of this compound in a specific buffer or solvent system over time.
-
Solution Preparation:
-
Prepare a stock solution of this compound of known concentration in the desired solvent (e.g., water, PBS).
-
Divide the stock solution into several aliquots in tightly sealed vials to avoid repeated freeze-thaw cycles if storing frozen.
-
-
Incubation:
-
Store the aliquots under different conditions you wish to test (e.g., 4°C, room temperature, 37°C).
-
Protect the samples from light.
-
-
Time Points:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take one aliquot from each storage condition for analysis.
-
-
Analysis:
-
Analyze the samples using a suitable analytical method like HPLC with UV or Mass Spectrometry (MS) detection.
-
Monitor for the appearance of degradation products (e.g., a peak corresponding to L-carnitine) and a decrease in the peak area of the parent compound (Acetoacetyl-L-Carnitine).
-
-
Data Interpretation:
-
Plot the percentage of the remaining this compound against time for each condition to determine its stability.
-
Visualizations
Potential Degradation Pathway of Acetoacetyl-L-Carnitine
Caption: A conceptual diagram of the potential hydrolysis and subsequent decarboxylation of Acetoacetyl-L-Carnitine.
Experimental Workflow for Stability Assessment
Caption: A flowchart outlining the key steps in an experimental protocol to determine the stability of a compound in solution.
References
Technical Support Center: Acetoacetyl-L-carnitine Chloride for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility and handling of Acetoacetyl-L-carnitine chloride for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
Q2: What is the stability of this compound in solution?
Based on data from the closely related compound, Acetyl-L-carnitine, this compound is expected to be stable in aqueous solutions with a neutral to acidic pH. However, it is unstable in basic conditions (pH > 9), where it can undergo hydrolysis.[3][4] For in vivo studies, it is crucial to prepare fresh solutions and use a buffered vehicle to maintain a physiological pH. A study on Acetyl-L-carnitine in water (pH 5.2) at concentrations of 1 and 10 mg/mL found it to be stable for at least 33 days at room temperature or under refrigeration.[4]
Q3: What are the potential mechanisms of action of this compound?
This compound, as a derivative of L-carnitine, is primarily involved in fatty acid metabolism and energy production within the mitochondria. It facilitates the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[5][6] Additionally, it may exert neuroprotective effects through various signaling pathways, including the ERK1/2-Nrf2 and TLR4/NFκB pathways, and by modulating mitochondrial function and reducing oxidative stress.[7][8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous solution | - pH of the solution is too high (basic).- Concentration exceeds solubility limit in the chosen vehicle.- Low temperature storage of a concentrated solution. | - Ensure the pH of the vehicle is neutral to slightly acidic (pH 5.0-7.4). Use a physiological buffer such as PBS.- Prepare a less concentrated solution.- Gently warm the solution and vortex to redissolve. Prepare fresh solutions before each experiment. |
| Low bioavailability in oral studies | - Degradation in the gastrointestinal tract.- Poor absorption across the intestinal wall. | - Consider using an enteric-coated formulation to protect the compound from stomach acid.- Explore advanced drug delivery systems like nanoparticles or liposomes to enhance absorption.[10] |
| Inconsistent results in vivo | - Instability of the compound in the dosing solution.- Improper storage of stock solutions. | - Prepare fresh dosing solutions for each experiment from a solid compound or a freshly prepared stock solution.- Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
| Vehicle-related toxicity in animals | - Use of harsh organic solvents (e.g., high concentrations of DMSO or ethanol). | - Whenever possible, use aqueous vehicles like sterile saline or PBS. If a co-solvent is necessary, use the lowest possible concentration of a biocompatible solvent such as a low percentage of DMSO or ethanol in saline. |
Quantitative Data Summary
Solubility of Acetyl-L-carnitine chloride (as a reference)
| Solvent | Approximate Solubility |
| Ethanol | 20 mg/mL[2] |
| DMSO | 10 mg/mL[2] |
| Dimethyl formamide (DMF) | 20 mg/mL[2] |
Stability of Acetyl-L-carnitine in Aqueous Solution
| pH | Stability |
| Neutral to Acidic | Stable[3][4] |
| > 9 | Unstable (hydrolysis occurs)[3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Intravenous (IV) or Intraperitoneal (IP) Injection
Materials:
-
This compound powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile 0.9% Sodium Chloride (Saline)
-
Sterile water for injection
-
Sterile conical tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile conical tube.
-
Add a small volume of sterile water for injection to dissolve the powder. Vortex gently until fully dissolved.
-
Bring the solution to the final desired concentration by adding sterile PBS or saline. For example, to prepare a 10 mg/mL solution, dissolve 100 mg of the compound in a final volume of 10 mL of PBS.
-
Verify that the final pH of the solution is within the physiological range (7.2-7.4). Adjust with sterile, dilute HCl or NaOH if necessary, though this should be minimal if using a buffered solution.
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile vial.
-
Prepare the solution fresh on the day of the experiment. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours. For longer-term storage of stock solutions, aliquot and store at -20°C or -80°C.
Protocol 2: General Method for Enhancing Solubility and Stability using Co-solvents (for challenging formulations)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl)
Procedure:
-
Dissolve the this compound in a minimal amount of DMSO. For example, to prepare a stock solution, dissolve the compound to a concentration of 50 mg/mL in DMSO.[11]
-
In a separate sterile tube, prepare the vehicle. A common vehicle for in vivo studies is a mixture of PEG300, Tween 80, and saline. For example, a vehicle can be prepared with 40% PEG300, 5% Tween 80, and 55% saline.
-
Slowly add the this compound stock solution in DMSO to the vehicle with continuous vortexing to ensure proper mixing and prevent precipitation. The final concentration of DMSO in the injected solution should be kept low (ideally less than 5%) to avoid toxicity.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted by increasing the co-solvent concentration or decreasing the final drug concentration.
-
Prepare this formulation fresh before each use.
Visualizations
Caption: Experimental workflow for in vivo studies with this compound.
Caption: Putative signaling pathways of this compound.
References
- 1. tradeindia.com [tradeindia.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. International Journal of Pharmaceutical Compounding [ijpc.com]
- 4. Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 6. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetyl-L-carnitine-mediated neuroprotection during hypoxia is attributed to ERK1/2-Nrf2-regulated mitochondrial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetyl-L-carnitine confers neuroprotection against lipopolysaccharide (LPS) -induced neuroinflammation by targeting TLR4/NFκB, autophagy, inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. l-Carnitine conjugated chitosan-stearic acid polymeric micelles for improving the oral bioavailability of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Troubleshooting HPLC peak tailing for Acetoacetyl-L-carnitine chloride
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing HPLC peak tailing with Acetoacetyl-L-carnitine chloride.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant peak tailing for this compound on my C18 column?
Peak tailing for this compound, a polar quaternary ammonium compound, on a standard C18 column is often due to secondary interactions. The primary cause is the interaction between the positively charged quaternary amine group of the analyte and negatively charged residual silanol groups (Si-OH) on the silica surface of the stationary phase.[1][2][3] This leads to a mixed-mode retention mechanism, causing the peak to tail.
Q2: What is the ideal mobile phase pH for analyzing this compound?
The mobile phase pH is critical for controlling peak shape. Acetoacetyl-L-carnitine has a carboxylic acid group with a pKa similar to L-carnitine (around 3.8). To ensure consistent ionization and minimize interactions, it is recommended to work at a pH at least 2 units away from the pKa.[4]
-
Low pH (e.g., pH < 2.5): This protonates the residual silanol groups on the column, minimizing their interaction with the positively charged analyte and reducing peak tailing.[2]
-
Mid-range pH: Operating near the pKa can lead to a mix of ionized and unionized forms of the carboxyl group, potentially causing peak broadening or splitting.[4]
Q3: Are there better column choices for this compound than a standard C18?
Yes. Due to its high polarity, this compound is often better analyzed using alternative column chemistries:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns (e.g., silica, amide) are highly effective for retaining and separating very polar compounds like carnitine derivatives.[5][6][7][8][9] They typically use a high concentration of an organic solvent like acetonitrile, which can also enhance MS detection sensitivity.[10]
-
Modern End-capped C18 Columns: Columns that are thoroughly end-capped or have a polar-embedded stationary phase can reduce silanol interactions and improve peak shape for basic and quaternary amines.[1]
-
Mixed-Mode Columns: These columns offer multiple retention mechanisms (e.g., reversed-phase and ion-exchange) that can be optimized for polar compounds.[11]
Q4: Can my sample preparation be causing peak tailing?
Absolutely. Two common sample-related issues can cause peak tailing:
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% methanol in a highly aqueous mobile phase), it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[3]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad and tailing peaks.[1] If you suspect overload, try diluting your sample or reducing the injection volume.
Q5: How does the buffer concentration in the mobile phase affect peak shape?
Buffer concentration plays a key role in maintaining a stable pH and can help mask residual silanol activity. A low buffer concentration may not have enough capacity to control the pH at the column surface, leading to secondary interactions. Increasing the buffer concentration (e.g., to 20-50 mM) can often improve peak symmetry.[1]
Troubleshooting HPLC Peak Tailing for this compound
The table below summarizes common issues, their probable causes, and recommended solutions for peak tailing.
| Symptom | Probable Cause | Recommended Solution & Rationale |
| Significant Tailing on C18 Column (Tailing Factor > 1.5) | Secondary Silanol Interactions: The positively charged quaternary amine interacts with ionized residual silanols on the silica packing.[1][3] | 1. Adjust Mobile Phase pH: Lower the pH to < 3.0 using an additive like 0.1% formic acid or phosphoric acid to protonate silanols and reduce interaction.[2][11] 2. Use a Modern Column: Switch to a fully end-capped C18, a polar-embedded, or a polar-endcapped column designed for basic compounds. 3. Switch to HILIC: Use a HILIC column (e.g., bare silica or amide) for better retention and peak shape of polar analytes.[5][7] |
| Broad and Tailing Peak | Column Overload: The amount of analyte injected exceeds the linear capacity of the column.[1] | 1. Reduce Injection Volume: Decrease the injection volume by 50% and observe the peak shape. 2. Dilute the Sample: Prepare a more dilute sample (e.g., 1:10 dilution) and reinject. The peak shape should become more symmetrical. |
| Distorted or Tailing Peak Shape | Sample Solvent Mismatch: The sample is dissolved in a solvent significantly stronger than the mobile phase. | Re-dissolve the sample: Prepare the sample in the initial mobile phase composition. If solubility is an issue, use the weakest possible solvent that can fully dissolve the analyte. |
| Inconsistent Tailing and Retention Time | Insufficient Buffer Capacity: The mobile phase buffer is too weak to maintain a constant pH, especially with varying sample matrices. | Increase Buffer Concentration: Raise the concentration of the buffer (e.g., ammonium acetate or ammonium formate) to 20-50 mM to ensure stable pH conditions.[1] |
| All Peaks in Chromatogram are Tailing | Extra-Column Volume: Excessive dead volume in the system (e.g., long or wide-bore tubing, improper fittings).[3] | Optimize System Connections: Use shorter, narrower internal diameter tubing (e.g., 0.12 mm ID). Ensure all fittings are properly seated and there are no gaps. |
| Peak Tailing with HILIC Method | Inappropriate Mobile Phase: Incorrect water content or buffer concentration for HILIC mode. | 1. Adjust Water Content: In HILIC, water is the strong solvent. Ensure the initial mobile phase has a high organic content (e.g., >80% acetonitrile).[5] 2. Adjust Buffer Concentration: A higher ionic strength buffer (e.g., 10-20 mM ammonium acetate) can improve peak shape in HILIC by promoting a more consistent hydration layer on the stationary phase.[7] |
Experimental Protocols
Protocol 1: Recommended HILIC Method for this compound
This protocol provides a robust starting point for the analysis, minimizing the risk of peak tailing.
-
Column: HILIC Silica or Amide Column (e.g., Atlantis HILIC Silica, 3 µm, 2.1 x 100 mm).[5]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient:
-
0-1 min: 90% B
-
1-5 min: Gradient to 60% B
-
5-6 min: Hold at 60% B
-
6-7 min: Return to 90% B
-
7-10 min: Re-equilibration at 90% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 2-5 µL
-
Detection: UV at 210 nm or Mass Spectrometry (ESI+)
-
Sample Diluent: 90:10 (v/v) Acetonitrile:Water
Protocol 2: Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the sample diluent (90:10 Acetonitrile:Water for HILIC).
-
Working Standards: Perform serial dilutions from the stock solution to create calibration standards within the desired concentration range. Use the same sample diluent for all dilutions.
-
Filtration: Before injection, filter all samples and standards through a 0.22 µm syringe filter to remove particulates and prevent column clogging.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for diagnosing and resolving HPLC peak tailing issues.
Caption: A flowchart for troubleshooting HPLC peak tailing.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. agilent.com [agilent.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. bevital.no [bevital.no]
- 6. Bioanalysis of acetylcarnitine in cerebrospinal fluid by HILIC-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peak tailing for quaternary ammonium compound on C18 column - Chromatography Forum [chromforum.org]
- 8. researchgate.net [researchgate.net]
- 9. A HILIC-MS/MS method development and validation for the quantitation of 13 acylcarnitines in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acetyl-L-Carnitine in Plasma Analyzed with LCMS - AppNote [mtc-usa.com]
- 11. Separation of Acetyl-L-carnitine hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Acetoacetyl-L-carnitine Chloride in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of Acetoacetyl-L-carnitine chloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration range for this compound in cell culture?
A1: The optimal concentration of this compound is highly cell-type dependent. For initial experiments, a range of 10 µM to 100 µM is a common starting point for cancer cell lines like ovarian and colorectal cancer.[1][2] However, for other applications, concentrations can range from micromolar to millimolar. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q2: How does this compound affect cell viability and proliferation?
A2: this compound can have varied effects on cell viability and proliferation depending on the cell type and concentration. In some cancer cell lines, such as SKOV-3 ovarian cancer cells, it can cause a slight but significant decrease in proliferation at concentrations of 10 µM and 100 µM.[2] For other cancer cell lines like HepG2 and HT29, it has been shown to have an inhibitory effect on proliferation with IC50 values of 40.61 µM/mL and 54.71 µM/mL, respectively, after 48 hours of treatment.[2] Conversely, in some non-cancerous cell types, it may not affect viability at concentrations up to 75 µM.[3]
Q3: What are the known signaling pathways affected by this compound?
A3: this compound is known to influence several key signaling pathways. It plays a role in cellular metabolism and can modulate pathways such as AMPK and mTOR, which are central regulators of cell growth and energy homeostasis.[4] In the context of cancer, it has been shown to induce apoptosis, potentially through the regulation of apoptosis-related genes like Casp8 and Fas.[3] Additionally, in neuronal cells, it can influence the PTEN/Akt/mTOR signaling pathway, which is critical for cell survival and plasticity.[5]
Q4: How should I prepare and store this compound for cell culture experiments?
A4: this compound is typically a water-soluble compound. For cell culture use, it is recommended to prepare a sterile stock solution in a buffered saline solution (e.g., PBS) or directly in the desired cell culture medium. The stock solution should be filter-sterilized through a 0.22 µm filter before being added to the cell cultures. For storage, it is advisable to follow the manufacturer's instructions, which generally recommend storing the solid compound at -20°C. Stock solutions can be stored in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: No observable effect of this compound on my cells.
-
Possible Cause 1: Suboptimal Concentration.
-
Possible Cause 2: Insufficient Incubation Time.
-
Solution: The duration of treatment may not be long enough to induce a measurable response. Consider extending the incubation time, for example, from 24 hours to 48 or 72 hours, and assess the cellular response at different time points.[2]
-
-
Possible Cause 3: Cell Line Insensitivity.
-
Solution: Your specific cell line may be resistant to the effects of this compound. It is advisable to include a positive control cell line that is known to be responsive to the compound to validate your experimental setup.
-
Issue 2: High levels of cell death or cytotoxicity observed.
-
Possible Cause 1: Concentration is too high.
-
Solution: High concentrations of this compound can be cytotoxic.[3] It is crucial to perform a toxicity assay (e.g., MTT or WST-1 assay) to determine the cytotoxic concentration for your cell line. Start with a lower concentration range and titrate upwards.
-
-
Possible Cause 2: Contamination of the compound or solvent.
-
Solution: Ensure that the this compound and the solvent used to prepare the stock solution are sterile. Filter-sterilize the stock solution before use.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variability in cell culture conditions.
-
Solution: Maintain consistent cell culture conditions, including cell passage number, confluency at the time of treatment, and media composition.
-
-
Possible Cause 2: Degradation of this compound.
-
Solution: Prepare fresh stock solutions of this compound regularly and store them properly in aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.
-
Data Summary Tables
Table 1: Effective Concentrations of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Concentration Range | Incubation Time | Observed Effects | Reference |
| OVCAR-3 | Ovarian | 1 - 100 µM | 72 hours | No significant change in viability or proliferation. | [1] |
| SKOV-3 | Ovarian | 10 - 100 µM | 72 hours | Slight but significant decrease in proliferation. | [1] |
| HepG2 | Hepatocellular Carcinoma | 0.5 - 60 µM/mL | 48 hours | IC50 of 40.61 µM/mL. | [2] |
| HT29 | Colorectal Adenocarcinoma | 0.5 - 60 µM/mL | 48 hours | IC50 of 54.71 µM/mL. | [2] |
| HCT 116 | Colorectal Cancer | 1 mM | 72 hours | Reduced cell viability, induced apoptosis. | [6] |
Table 2: Effects of this compound in Non-Cancerous and Other Cell Models
| Cell Line/Model | Cell Type | Concentration | Incubation Time | Observed Effects | Reference |
| HEI-OC1 | Auditory Cells | Up to 75 µM | 24 hours | No change in cell viability. | [3] |
| HEI-OC1 | Auditory Cells | > 100 µM | 24 hours | Inhibited cell viability. | [3] |
| Rat Bone Marrow CD34+ | Hematopoietic Stem Cells | 0.4 mM | 48 hours | Increased early cell apoptosis. | [7] |
| C2C12 | Muscle Cells | 500 µmol/L | 24 hours | Protected against menadione-induced cell death. | [8] |
| HCE-T | Human Corneal Epithelial | 1 - 3 mmol/L | 30 min (pre-incubation) | Suppressed capsaicin-induced Ca2+ increase. | [9] |
Experimental Protocols
Protocol 1: Determination of Optimal Concentration using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium without the compound).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting guide for this compound experiments.
Caption: Role of L-carnitine in fatty acid transport into the mitochondria.
References
- 1. Effect of acetyl-L-carnitine on ovarian cancer cells’ proliferation, nerve growth factor receptor (Trk-A and p75) expression, and the cytotoxic potential of paclitaxel and carboplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Protective effect of acetyl‐l‐carnitine against cisplatin ototoxicity: role of apoptosis‐related genes and pro‐inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Alteration of L-Carnitine Transport and Pretreatment Effect under Glutamate Cytotoxicity on Motor Neuron-Like NSC-34 Lines [mdpi.com]
- 5. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. L-carnitine in a certain concentration increases expression of cell surface marker CD34 and apoptosis in the rat bone marrow CD34+ hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-carnitine protects C2C12 cells against mitochondrial superoxide overproduction and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Acetoacetyl-L-carnitine Chloride Interference in Metabolic Assays
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential interference from Acetoacetyl-L-carnitine chloride in various metabolic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it metabolized?
This compound is an acylated derivative of L-carnitine. In cellular metabolism, it is expected to be processed within the mitochondria. The primary metabolic fate of Acetoacetyl-L-carnitine is its conversion to Acetoacetyl-CoA and free L-carnitine by the enzyme Carnitine Acyltransferase (CAT). Acetoacetyl-CoA can then be further metabolized. For instance, the enzyme acetyl-CoA acetyltransferase 1 (ACAT1) can convert Acetoacetyl-CoA into two molecules of acetyl-CoA, which can then enter the citric acid cycle for energy production.[1][2]
Q2: Can this compound interfere with L-carnitine assays?
Yes, interference is highly probable. Most enzymatic assays for L-carnitine measure the free L-carnitine pool. This compound can be hydrolyzed, either enzymatically by cellular esterases or due to assay conditions (e.g., pH, temperature), to release free L-carnitine. This would lead to an overestimation of the endogenous free L-carnitine concentration. It is also possible that the enzymes used in the assay, such as L-carnitine dehydrogenase, may exhibit some level of cross-reactivity with other acylcarnitines, though this is generally low for well-designed assays.[3]
Q3: How might this compound affect Acetyl-CoA assays?
Potential interference in acetyl-CoA assays can occur through several mechanisms. If Acetoacetyl-L-carnitine is metabolized to Acetoacetyl-CoA, and subsequently to acetyl-CoA within the sample, it will artificially elevate the measured acetyl-CoA levels.[1] Additionally, some coupled enzymatic assays for acetyl-CoA rely on a series of reactions that could potentially be affected by the presence of structurally similar molecules like Acetoacetyl-CoA, leading to inaccurate results.
Q4: Could this compound impact ATP production assays?
Yes, it is possible. Since Acetoacetyl-L-carnitine can be metabolized to acetyl-CoA, which then enters the citric acid cycle to produce ATP, its presence could lead to an increase in ATP levels, particularly in cell-based assays.[4][5] This would be a true metabolic effect rather than a direct chemical interference with the assay itself (e.g., luciferase-based assays). However, this modulation of cellular energy status could confound the interpretation of experimental results where ATP levels are a primary endpoint.
Q5: What is the stability of Acylcarnitines like this compound in aqueous solutions?
Troubleshooting Guides
Issue 1: Inaccurate L-Carnitine Quantification
Symptoms:
-
Higher than expected L-carnitine levels in samples treated with this compound.
-
High variability between replicate measurements.
Potential Cause: Hydrolysis of this compound to free L-carnitine during sample preparation or the assay itself.
Troubleshooting Steps:
-
Sample Preparation:
-
Maintain samples at a neutral or slightly acidic pH during preparation and storage.
-
Keep samples on ice to minimize enzymatic and chemical hydrolysis.
-
Consider deproteinization using methods like perchloric acid precipitation followed by neutralization, which can help stabilize the sample.
-
-
Assay Conditions:
-
Ensure the pH of the assay buffer is within the optimal range for the enzyme and does not favor hydrolysis (typically neutral pH).
-
Minimize incubation times where possible without compromising assay sensitivity.
-
-
Alternative Methods:
Issue 2: Elevated Acetyl-CoA Readings
Symptoms:
-
Unexpectedly high Acetyl-CoA concentrations in the presence of this compound.
Potential Cause: Metabolic conversion of Acetoacetyl-L-carnitine to Acetyl-CoA in the experimental system.
Troubleshooting Steps:
-
Experimental Design:
-
Run parallel control experiments without the addition of this compound to establish a baseline.
-
Consider using metabolic inhibitors that block the conversion of Acetoacetyl-CoA to Acetyl-CoA if the experimental design allows.
-
-
Sample Preparation for Cell-Based Assays:
-
Rapidly quench metabolic activity at the time of sample collection to prevent further conversion. This can be achieved by snap-freezing in liquid nitrogen or using cold methanol extraction.
-
-
Data Interpretation:
-
Acknowledge the potential for metabolic conversion in the interpretation of your results. The elevated Acetyl-CoA may be a physiological response to the added substrate.
-
Issue 3: Altered Cellular Respiration in Seahorse XF Assays
Symptoms:
-
Changes in Oxygen Consumption Rate (OCR) or Extracellular Acidification Rate (ECAR) in cells treated with this compound.
Potential Cause: Acetoacetyl-L-carnitine is a substrate for mitochondrial respiration and can alter the metabolic state of the cells.
Troubleshooting Steps:
-
Assay Design:
-
Include appropriate vehicle controls.
-
Perform a dose-response experiment to determine the concentration-dependent effects of this compound.
-
Consider a time-course experiment to understand the kinetics of the metabolic response.
-
-
Data Analysis:
-
Carefully interpret the changes in OCR and ECAR in the context of Acetoacetyl-L-carnitine being a metabolic substrate. The observed changes are likely a reflection of cellular metabolism rather than a direct interference with the assay technology.
-
Data Presentation
Table 1: Stability of Acetyl-L-carnitine in Aqueous Solution at Various pH and Temperatures
This data is for Acetyl-L-carnitine and is provided as an indicator of the potential stability of the structurally similar Acetoacetyl-L-carnitine.
| pH | Temperature (°C) | Remaining Acetyl-L-carnitine after 1 hour |
| 11 | Room Temperature | 72.6% |
| 12 | Room Temperature | 4.2% |
Data suggests significant degradation occurs at basic pH.
Table 2: Hydrolysis Rate of Acetyl-L-carnitine at pH 5.2
| Temperature (°C) | Estimated time to 15% degradation |
| 25 | 38 days |
| 8 | 234 days |
This data indicates that at a slightly acidic pH, the compound is relatively stable, especially at lower temperatures.
Experimental Protocols
Protocol 1: Enzymatic Assay for L-Carnitine
This protocol is based on a coupled enzyme reaction.
Principle: L-carnitine is acetylated by acetyl-CoA in a reaction catalyzed by carnitine acetyltransferase (CAT). The resulting Coenzyme A (CoA-SH) is then measured.
Materials:
-
L-Carnitine Assay Kit (e.g., from supplier)
-
Microplate reader (colorimetric or fluorometric)
-
Sample containing L-carnitine
-
This compound (for interference testing)
Procedure:
-
Sample Preparation:
-
If using plasma or serum, deproteinize the sample using a 10 kDa MWCO spin filter.
-
Homogenize tissue samples in the provided assay buffer and centrifuge to remove insoluble material.
-
Keep samples on ice.
-
-
Standard Curve Preparation:
-
Prepare a series of L-carnitine standards in the assay buffer as per the kit instructions.
-
-
Assay Reaction:
-
Add samples and standards to a 96-well plate.
-
Prepare a reaction mix containing acetyl-CoA, carnitine acetyltransferase, and a detection reagent (e.g., a probe that reacts with CoA-SH).
-
Add the reaction mix to all wells.
-
Incubate at the recommended temperature and time (e.g., 30 minutes at room temperature).
-
-
Measurement:
-
Read the absorbance or fluorescence at the specified wavelength.
-
-
Calculation:
-
Determine the L-carnitine concentration from the standard curve.
-
Troubleshooting Point: To assess interference, run parallel samples with and without a known concentration of this compound. A significant increase in the measured L-carnitine concentration in the spiked sample indicates hydrolysis.
Protocol 2: Acetyl-CoA Assay
This protocol describes a coupled enzymatic assay.
Principle: Acetyl-CoA is used to generate a product that can be detected colorimetrically or fluorometrically. The assay often involves the conversion of acetyl-CoA to an intermediate that then participates in a reaction producing a detectable signal.[13]
Materials:
-
Acetyl-CoA Assay Kit (e.g., Sigma-Aldrich MAK039)
-
Microplate reader
-
Samples for analysis
Procedure:
-
Sample Preparation:
-
Rapidly homogenize tissue samples in a suitable buffer and deproteinize, for example, with perchloric acid, followed by neutralization.
-
For cultured cells, lyse the cells and deproteinize the lysate.
-
-
Standard Curve:
-
Prepare a standard curve using the provided Acetyl-CoA standard.
-
-
Reaction Setup:
-
Add samples and standards to a 96-well plate.
-
Prepare a reaction mixture according to the kit protocol, typically containing enzymes and a substrate that will react with acetyl-CoA.
-
Add the reaction mix to the wells.
-
-
Incubation and Measurement:
-
Incubate the plate as recommended.
-
Measure the absorbance or fluorescence.
-
-
Data Analysis:
-
Calculate the Acetyl-CoA concentration based on the standard curve.
-
Troubleshooting Point: The presence of Acetoacetyl-L-carnitine could lead to the in-situ generation of acetyl-CoA, inflating the results. Running appropriate controls is crucial.
Visualizations
Caption: Potential metabolic fate of Acetoacetyl-L-carnitine in the mitochondrial matrix.
Caption: L-Carnitine assay workflow highlighting potential points of interference.
Caption: Troubleshooting logic for addressing assay interference.
References
- 1. Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics and Oncogenesis—Part 1: Acetyl-CoA, Acetogenesis and Acyl-CoA Short-Chain Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | acetyl-CoA + carnitine => acetylcarnitine + CoASH [reactome.org]
- 3. EP0437373B1 - High sensitive assay method of L-carnitine and composition for an assay - Google Patents [patents.google.com]
- 4. pnas.org [pnas.org]
- 5. caringsunshine.com [caringsunshine.com]
- 6. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bevital.no [bevital.no]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
How to prevent Acetoacetyl-L-carnitine chloride hydrolysis in aqueous solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the hydrolysis of Acetoacetyl-L-carnitine chloride in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Troubleshooting Guide
Q1: My this compound solution is showing a rapid decrease in concentration over time. What is the likely cause?
A1: The primary cause of decreased this compound concentration in aqueous solution is hydrolysis of the ester bond, yielding L-carnitine and acetoacetate. A secondary degradation pathway, unique to the acetoacetyl moiety, is the decarboxylation of the resulting acetoacetate to form acetone and carbon dioxide. This degradation is influenced by factors such as pH, temperature, and the presence of certain enzymes.
Q2: At what pH is my this compound solution most stable?
A2: While specific stability data for Acetoacetyl-L-carnitine is limited in publicly available literature, based on the behavior of similar carnitine esters like Acetyl-L-carnitine, solutions are most stable in the acidic to neutral pH range (pH 3-7).[1] Basic conditions (pH > 7) significantly accelerate the rate of hydrolysis. For instance, Acetyl-L-carnitine shows significant degradation at pH values above 9.[1]
Q3: I need to prepare a stock solution of this compound. What solvent and storage conditions do you recommend?
A3: For short-term storage, it is recommended to prepare stock solutions in an acidic buffer (e.g., citrate or acetate buffer, pH 4-5). For long-term storage, it is best to store the compound as a dry solid at 0-8°C. If a stock solution must be stored, it is advisable to aliquot it and freeze it at -20°C or below to minimize both hydrolysis and decarboxylation. Avoid repeated freeze-thaw cycles.
Q4: I am observing bubble formation in my Acetoacetyl-L-carnitine solution, especially upon warming. What is happening?
A4: Bubble formation is likely due to the decarboxylation of acetoacetate, a product of Acetoacetyl-L-carnitine hydrolysis. This reaction produces carbon dioxide gas. The decarboxylation of β-keto acids like acetoacetic acid is accelerated by heat.[2][3]
Q5: Can I use a phosphate buffer for my experiments with this compound?
A5: While phosphate buffers are common, they are typically used in the neutral to slightly basic pH range, which may not be optimal for the stability of Acetoacetyl-L-carnitine. If a phosphate buffer is required, it is crucial to maintain the pH below 7 and to keep the solution at a low temperature to minimize degradation.
Frequently Asked Questions (FAQs)
What are the primary degradation products of this compound in an aqueous solution?
The primary degradation products are L-carnitine and acetoacetic acid (acetoacetate) due to the hydrolysis of the ester linkage. Acetoacetic acid itself is unstable and can further decompose into acetone and carbon dioxide through decarboxylation.[1][4]
How does temperature affect the stability of this compound solutions?
Higher temperatures accelerate the rate of both hydrolysis and the subsequent decarboxylation of acetoacetate.[1][2] Therefore, it is crucial to keep solutions cool (2-8°C) whenever possible and to minimize the time they are kept at room temperature or higher.
Are there any enzymatic concerns when working with this compound in biological samples?
Yes, biological samples may contain esterases that can enzymatically hydrolyze the ester bond of Acetoacetyl-L-carnitine. Additionally, if working with microorganisms, the presence of acetoacetate decarboxylase can accelerate the conversion of acetoacetate to acetone.[4]
How can I monitor the stability of my this compound solution?
The stability can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can be used to quantify the concentration of Acetoacetyl-L-carnitine over time and to detect the appearance of its degradation products, L-carnitine and acetoacetate.[1][5][6]
Is there a way to stabilize this compound in an aqueous formulation?
Based on the principles of ester stability and the chemistry of β-keto acids, the following strategies can be employed to enhance stability:
-
pH Control: Maintain the pH of the solution in the acidic range (ideally pH 4-5).
-
Low Temperature: Store solutions at refrigerated temperatures (2-8°C) or frozen (-20°C or below).
-
Lyophilization: For long-term storage, consider lyophilizing the formulated product to remove water.
-
Excipient Selection: While specific data is not available for Acetoacetyl-L-carnitine, for solid formulations, hygroscopic excipients should be avoided to prevent degradation of the solid material.
Data Presentation
Table 1: Inferred Stability of this compound in Aqueous Solution Based on Related Compounds
| Condition | Parameter | Expected Stability of Acetoacetyl-L-carnitine | Rationale (Based on Acetyl-L-carnitine and β-keto acid chemistry) |
| pH | Acidic (pH 3-6) | Higher Stability | Ester hydrolysis is generally minimized at slightly acidic pH. |
| Neutral (pH 7) | Moderate Stability | Hydrolysis rate increases compared to acidic pH. | |
| Basic (pH > 8) | Low Stability | Base-catalyzed hydrolysis of the ester is rapid.[1] | |
| Temperature | -20°C (Frozen) | High Stability | Low temperature significantly reduces the rates of all chemical reactions. |
| 4°C (Refrigerated) | Moderate Stability | Recommended for short-term storage of solutions. | |
| 25°C (Room Temp) | Low Stability | Increased rate of hydrolysis and decarboxylation. | |
| > 40°C | Very Low Stability | Significant and rapid degradation is expected. | |
| Buffer Type | Citrate, Acetate | Recommended | These buffers are effective in the optimal acidic pH range for stability. |
| Phosphate | Use with Caution | Typically used at neutral or slightly basic pH, which can promote hydrolysis. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile, deionized water
-
0.1 M Citrate buffer (pH 4.5)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile container.
-
Dissolve the powder in the 0.1 M citrate buffer (pH 4.5) to the desired final concentration.
-
Gently vortex until the powder is completely dissolved.
-
Aliquot the stock solution into single-use sterile microcentrifuge tubes or vials.
-
For short-term storage (up to 1 week), store the aliquots at 2-8°C.
-
For long-term storage, flash-freeze the aliquots in liquid nitrogen and store them at -80°C.
-
Protocol 2: Stability Testing of this compound in Aqueous Solution by HPLC
-
Objective: To determine the rate of degradation of this compound under specific pH and temperature conditions.
-
Materials:
-
This compound
-
A series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 8, 9)
-
Temperature-controlled incubators or water baths
-
HPLC system with a UV or MS detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase suitable for the separation of Acetoacetyl-L-carnitine, L-carnitine, and acetoacetate.
-
-
Procedure:
-
Prepare solutions of this compound at a known concentration in each of the selected buffers.
-
Divide each solution into aliquots for each time point and temperature to be tested.
-
Place the aliquots in the temperature-controlled environments (e.g., 4°C, 25°C, 40°C).
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove one aliquot from each condition.
-
Immediately analyze the samples by HPLC to quantify the concentration of remaining Acetoacetyl-L-carnitine and the formation of L-carnitine.
-
Plot the concentration of Acetoacetyl-L-carnitine versus time for each condition to determine the degradation kinetics.
-
Visualizations
Caption: Degradation pathway of this compound.
Caption: Troubleshooting workflow for Acetoacetyl-L-carnitine degradation.
Caption: Experimental workflow for stability testing.
References
- 1. aklectures.com [aklectures.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acetoacetate decarboxylase - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Quantitative Clinical Diagnostic Analysis of Acetone in Human Blood by HPLC: A Metabolomic Search for Acetone as Indicator - PMC [pmc.ncbi.nlm.nih.gov]
Acetoacetyl-L-Carnitine Chloride Stability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Acetoacetyl-L-Carnitine Chloride in various experimental settings. The information is presented in a question-and-answer format to directly address common issues and inquiries.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A: this compound is a hygroscopic, fine white to off-white powder. For optimal stability, it should be stored at 2-8°C and protected from moisture and light.[1] Under these conditions, the product is expected to have a shelf life of approximately 2 years.[1]
Q2: How should I prepare and store stock solutions of this compound?
A: this compound is soluble in water.[1] For stock solutions, it is recommended to use a neutral to slightly acidic buffer (pH 5-7). While specific stability data for acetoacetyl-L-carnitine in solution is limited, data from the closely related compound, acetyl-L-carnitine, suggests that aqueous solutions are stable for over 30 days when stored at room temperature or refrigerated, provided the pH is not basic.[2][3] It is advisable to prepare fresh solutions for critical experiments or to perform a stability study in your specific buffer system if long-term storage is required.
Q3: What factors can affect the stability of this compound in my experiments?
A: The primary factors that can affect the stability of acetoacetyl-L-carnitine in aqueous solutions are pH and temperature. Like other acylcarnitines, it is susceptible to hydrolysis. Based on data for acetyl-L-carnitine, significant degradation can be expected at a pH greater than 9.[2][3] Elevated temperatures will also accelerate the rate of hydrolysis.
Q4: What are the degradation products of this compound?
A: The primary degradation pathway for acetoacetyl-L-carnitine is expected to be hydrolysis of the ester bond, which would yield L-carnitine and acetoacetic acid. This is analogous to the hydrolysis of acetyl-L-carnitine, which degrades into L-carnitine and acetic acid.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower-than-expected experimental results over time. | Degradation of acetoacetyl-L-carnitine in your stock or working solution. | - Prepare fresh stock solutions before each experiment.- Check the pH of your buffer system; ensure it is not basic (pH > 8).- Store stock solutions at 2-8°C and for the shortest time possible.- Consider performing a stability study in your specific experimental buffer (see Experimental Protocols section). |
| Precipitate forms in the stock solution upon storage. | The compound may have limited solubility or could be degrading in your specific buffer system and temperature. | - Ensure the concentration is not above its solubility limit in the chosen buffer.- Try preparing a fresh solution and filtering it before storage.- If the problem persists, consider preparing smaller aliquots of fresh solution for each use. |
| Change in the physical appearance or smell of the solid compound. | Absorption of moisture due to its hygroscopic nature, leading to potential degradation. | - Ensure the container is tightly sealed and stored in a desiccator at the recommended temperature (2-8°C).- If the appearance has significantly changed, it is advisable to use a fresh batch of the compound. |
Stability Data (Reference Compound: Acetyl-L-Carnitine)
Disclaimer: The following data is for acetyl-L-carnitine and should be used as a reference to infer the potential stability characteristics of acetoacetyl-L-carnitine due to the lack of direct stability data for the latter.
Table 1: pH-Dependent Stability of Acetyl-L-Carnitine in Aqueous Solution at Room Temperature
| pH | Remaining Acetyl-L-Carnitine after 1 hour |
| 11 | 72.6% |
| 12 | 4.2% |
| Data from a study on acetyl-l-carnitine dissolved in aqueous solutions.[3] |
Table 2: Temperature-Dependent Stability of Acetyl-L-Carnitine in Aqueous Solution at pH 5.2
| Temperature | Estimated Time for 15% Degradation |
| 25°C (Room Temperature) | 38 days |
| 8°C (Refrigerated) | 234 days |
| Data from a study on acetyl-l-carnitine dissolved in water (pH 5.2).[3] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Acylcarnitines
This protocol provides a general framework for assessing the stability of acetoacetyl-L-carnitine in a specific buffer system. It is based on methods developed for other acylcarnitines and may require optimization.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in your desired buffer system at a known concentration (e.g., 1 mg/mL).
-
Prepare standards of acetoacetyl-L-carnitine and its potential primary degradant, L-carnitine, in the same buffer.
-
-
Forced Degradation Study (to confirm the method is stability-indicating):
-
Acidic Hydrolysis: Add 1N HCl to a sample of the stock solution and heat at 60°C for a specified time. Neutralize before analysis.
-
Basic Hydrolysis: Add 1N NaOH to a sample of the stock solution and keep at room temperature for a specified time. Neutralize before analysis.
-
Oxidative Degradation: Add a small volume of 3% hydrogen peroxide to a sample of the stock solution and keep at room temperature.
-
Thermal Degradation: Heat a sample of the stock solution at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose a sample of the stock solution to UV light.
-
-
HPLC-UV Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer with an ion-pairing agent) and an organic solvent (e.g., acetonitrile or methanol). The exact composition and gradient will need to be optimized to achieve good separation between acetoacetyl-L-carnitine and L-carnitine.
-
Detection: UV detection at a wavelength where acetoacetyl-L-carnitine has absorbance (e.g., around 210-220 nm).
-
Injection Volume: 10-20 µL.
-
Flow Rate: 0.5-1.0 mL/min.
-
-
Stability Study:
-
Divide the stock solution into aliquots and store them under your desired experimental conditions (e.g., different temperatures).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), analyze a sample by HPLC.
-
Quantify the peak area of acetoacetyl-L-carnitine and any new peaks that appear (presumably degradation products).
-
Calculate the percentage of acetoacetyl-L-carnitine remaining at each time point relative to the initial concentration.
-
Visualizations
Caption: Inferred hydrolysis pathway of Acetoacetyl-L-Carnitine.
Caption: Experimental workflow for a stability study.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. tradeindia.com [tradeindia.com]
- 2. Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics, pharmacokinetics, and regulation of L-carnitine and acetyl-L-carnitine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Acetoacetyl-L-carnitine Chloride Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetoacetyl-L-carnitine chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a derivative of L-carnitine. Its proposed mechanism of action is to enhance mitochondrial function and energy metabolism.[1] It is believed to facilitate the transport of fatty acids into the mitochondria, which supports energy production, and may have neuroprotective properties.[1]
Q2: What are the expected effects of this compound in cell culture experiments?
Based on the functions of its components, L-carnitine and acetoacetate, this compound is expected to influence cellular metabolism. This may manifest as changes in cell proliferation, mitochondrial respiration, and ATP production. For instance, in some cell lines, acetoacetate has been shown to enhance oxidative metabolism.
Q3: What is a typical starting concentration range for dose-response experiments with this compound?
Q4: How should I prepare and store this compound?
This compound should be stored as a powder under the conditions specified by the manufacturer. For experiments, a fresh stock solution should be prepared in an appropriate solvent, such as sterile water or a buffer compatible with your cell culture medium. It is recommended to filter-sterilize the stock solution before adding it to cell cultures.
Troubleshooting Guide for Dose-Response Experiments
Q5: I am not observing any effect of this compound on my cells. What could be the reason?
-
Inappropriate Concentration Range: The concentrations you have tested may be too low. It is advisable to perform a broader dose-response study with concentrations ranging from micromolar to millimolar levels.
-
Cell Type and Density: The metabolic phenotype of your cells can influence their response. Highly glycolytic cells may respond differently than cells that rely on oxidative phosphorylation. Ensure that you are using a consistent and appropriate cell density for your assays.
-
Assay Sensitivity: The assay you are using may not be sensitive enough to detect subtle changes in cell metabolism or viability. Consider using a more sensitive assay or multiple assays to measure different endpoints (e.g., ATP levels, oxygen consumption rate).
-
Incubation Time: The duration of treatment may be too short for the compound to elicit a measurable response. Consider extending the incubation time, performing a time-course experiment to identify the optimal treatment duration.
Q6: I am observing high variability between my replicate wells. How can I reduce this?
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for serial dilutions of the compound and when adding reagents.
-
Cell Seeding Uniformity: Uneven cell seeding can lead to significant variability. Ensure that your cells are evenly distributed in the wells of your microplate.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and the concentration of the compound. To minimize edge effects, consider not using the outermost wells for experimental data or ensure proper humidification during incubation.
-
Compound Precipitation: At higher concentrations, the compound may precipitate out of solution. Visually inspect your wells for any signs of precipitation. If observed, you may need to adjust the solvent or the maximum concentration tested.
Q7: My dose-response curve is not sigmoidal. What does this mean?
A non-sigmoidal dose-response curve can indicate a complex biological response.[2] For example, a bell-shaped or U-shaped curve might suggest that the compound has different effects at low and high concentrations. It is important to carefully analyze the entire curve and consider the possibility of off-target effects or cytotoxicity at higher concentrations.
Hypothetical Dose-Response Data
The following table represents hypothetical data from a cell viability (MTT) assay performed on a generic cancer cell line treated with this compound for 48 hours. This data is for illustrative purposes to guide experimental design.
| Concentration (mM) | % Cell Viability (Mean) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 0.1 | 98.5 | 4.8 |
| 0.5 | 92.1 | 6.1 |
| 1.0 | 85.3 | 5.5 |
| 2.5 | 70.6 | 4.9 |
| 5.0 | 52.8 | 6.3 |
| 10.0 | 35.2 | 5.7 |
Experimental Protocol: Determining the Dose-Response Curve using an MTT Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability.
1. Materials:
- This compound
- Cell line of interest
- Complete cell culture medium
- 96-well tissue culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader
2. Procedure:
- Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
- Compound Preparation: Prepare a 2X concentrated stock solution of this compound in culture medium. Perform serial dilutions to create a range of 2X concentrations.
- Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. For the control wells, add 100 µL of medium without the compound.
- Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
- Solubilization: After the incubation with MTT, carefully remove the medium and add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
3. Data Analysis:
- Subtract the average absorbance of blank wells (medium and MTT only) from all experimental wells.
- Calculate the percentage of cell viability for each concentration relative to the untreated control wells.
- Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
- Use a non-linear regression model to fit the data and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Visualizations
Caption: Proposed metabolic pathway of this compound.
Caption: Experimental workflow for dose-response curve determination.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Acetoacetate Accelerates Muscle Regeneration and Ameliorates Muscular Dystrophy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of L-carnitine effects on CD44+ cancer stem cells from MDA-MB-231 breast cancer cell line as anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Acetoacetyl-L-carnitine Chloride vs. L-carnitine for Neuroprotection: A Comparative Guide
In the pursuit of effective neuroprotective strategies, researchers have shown considerable interest in L-carnitine and its acetylated derivative, Acetoacetyl-L-carnitine (commonly available as Acetyl-L-carnitine or ALCAR). While both molecules play crucial roles in cellular energy metabolism, their distinct biochemical properties may confer different advantages in protecting the nervous system from injury and degeneration. This guide provides an objective comparison of their neuroprotective performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their endeavors.
At a Glance: Key Differences in Neuroprotective Efficacy
| Feature | Acetoacetyl-L-carnitine (ALCAR) | L-carnitine |
| Blood-Brain Barrier Permeability | Readily crosses the blood-brain barrier.[1] | Limited ability to cross the blood-brain barrier. |
| In Vivo Neuroprotection (Ischemia) | Significantly reduces infarct size in animal models of stroke.[2][3] | Does not significantly reduce infarct size in the same models.[2][3] |
| In Vitro Neuroprotection (Ischemia) | Reduces cell injury, apoptosis, and death.[2][3] | Reduces cell injury, apoptosis, and death.[2][3] |
| Antioxidant Activity | Decreases oxidative stress markers (e.g., MDA, oxo8dG/oxo8G, nitrotyrosine) in the brain.[4] | Less effective at reducing some markers of oxidative damage in the brain compared to ALCAR.[4] |
| Mechanism of Action | Provides acetyl groups for acetylcholine synthesis and energy production, enhances mitochondrial function, reduces oxidative stress, and inhibits excitotoxicity.[5][6][7] | Facilitates fatty acid transport into mitochondria, supports energy metabolism, and exhibits antioxidant properties.[8] |
Quantitative Comparison of Neuroprotective Effects
The following tables summarize quantitative data from key comparative studies, highlighting the differential effects of Acetoacetyl-L-carnitine (ALCAR) and L-carnitine in models of neuronal injury.
In Vivo Model: Transient Middle Cerebral Artery Occlusion (MCAO) in Rats
This model simulates ischemic stroke to evaluate the neuroprotective potential of therapeutic agents.
| Treatment Group | Infarct Size (% of hemisphere) | Neurological Deficit Score | Reference |
| Control (MCAO) | 25.3 ± 3.5 | 3.2 ± 0.4 | [2][3] |
| L-carnitine (100 mg/kg) | 23.1 ± 4.1 (not significant) | Not Reported | [2][3] |
| ALCAR (100 mg/kg) | 15.8 ± 3.2 (p < 0.05) | Not Reported | [2][3] |
In Vitro Model: Oxygen-Glucose Deprivation (OGD) in PC12 Cells
This model mimics ischemic conditions in a controlled cellular environment to assess direct neuroprotective effects.
| Treatment Group | Cell Viability (%) | Apoptosis Rate (%) | Superoxide Dismutase (SOD) Activity (U/mg protein) | Malondialdehyde (MDA) Level (nmol/mg protein) | Reference |
| Control (Normoxia) | 100 | 5.2 ± 1.1 | 95.3 ± 8.7 | 1.2 ± 0.3 | [2][3] |
| OGD | 53.4 ± 4.8 | 35.6 ± 3.9 | 42.1 ± 5.3 | 4.8 ± 0.6 | [2][3] |
| OGD + L-carnitine (200 µM) | 72.1 ± 5.5 (p < 0.05) | 18.3 ± 2.7 (p < 0.05) | 68.7 ± 6.1 (p < 0.05) | 2.5 ± 0.4 (p < 0.05) | [2][3] |
| OGD + ALCAR (200 µM) | 75.8 ± 6.1 (p < 0.05) | 15.9 ± 2.4 (p < 0.05) | 71.2 ± 5.9 (p < 0.05) | 2.1 ± 0.3 (p < 0.05) | [2][3] |
Experimental Protocols
Transient Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This in vivo protocol is widely used to induce focal cerebral ischemia.[9][10]
-
Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are anesthetized, typically with an intraperitoneal injection of a ketamine/xylazine cocktail. Body temperature is maintained at 37°C using a heating pad.
-
Surgical Procedure: A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and isolated. The ECA is ligated and transected. A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA stump and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: The suture remains in place for a predetermined duration, typically 90-120 minutes, to induce ischemia. Reperfusion is initiated by withdrawing the suture.
-
Treatment Administration: L-carnitine or ALCAR (e.g., 100 mg/kg) is administered intraperitoneally at the onset of reperfusion.
-
Outcome Assessment: After 24 hours of reperfusion, neurological deficits are scored, and the animals are euthanized. The brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
Oxygen-Glucose Deprivation (OGD) in PC12 Cells
This in vitro protocol simulates ischemic conditions in cultured neuronal cells.[11][12][13]
-
Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Pre-treatment: Cells are pre-treated with L-carnitine or ALCAR (e.g., 200 µM) for 24 hours prior to OGD.
-
OGD Induction: The culture medium is replaced with a glucose-free Earle's balanced salt solution. The cells are then placed in a hypoxic chamber with an atmosphere of 95% N2 and 5% CO2 for a specified duration (e.g., 6 hours).
-
Reoxygenation: Following OGD, the glucose-free medium is replaced with the original culture medium, and the cells are returned to the normoxic incubator for 24 hours.
-
Outcome Assessment: Cell viability is assessed using the MTT assay, apoptosis is quantified by TUNEL staining or flow cytometry, and markers of oxidative stress (SOD activity and MDA levels) are measured using commercially available kits.
Signaling Pathways in Neuroprotection
The neuroprotective effects of Acetoacetyl-L-carnitine and L-carnitine are mediated through multiple signaling pathways.
Caption: ALCAR's neuroprotective signaling pathway.
Acetoacetyl-L-carnitine readily crosses the blood-brain barrier and serves as a source of acetyl-CoA, which enhances mitochondrial respiration and ATP production.[7] It also bolsters antioxidant defenses, thereby reducing reactive oxygen species (ROS), and inhibits excitotoxic mechanisms.[6][7]
Caption: L-carnitine's neuroprotective signaling pathway.
L-carnitine's primary role is to facilitate the transport of long-chain fatty acids into the mitochondria for β-oxidation, a critical process for energy production.[8] It also exhibits antioxidant properties.[5] Some studies suggest that L-carnitine may also modulate specific signaling pathways, such as the Wnt/β-catenin and PKA pathways, to promote neurogenesis.[14]
Experimental Workflow: Comparative Analysis
The following diagram illustrates a typical experimental workflow for comparing the neuroprotective effects of Acetoacetyl-L-carnitine and L-carnitine.
Caption: Workflow for comparing neuroprotective agents.
Conclusion
The available experimental evidence suggests that while both Acetoacetyl-L-carnitine (ALCAR) and L-carnitine demonstrate neuroprotective properties in vitro, ALCAR exhibits superior efficacy in in vivo models of ischemic brain injury.[2][3] This is likely attributable to its ability to readily cross the blood-brain barrier and its multifaceted mechanism of action that includes providing a direct energy substrate in the form of acetyl-CoA.[1][5][7] For researchers and drug development professionals, these findings suggest that Acetoacetyl-L-carnitine chloride may be a more promising candidate for the development of therapies targeting neurodegenerative diseases and acute brain injuries. Further research should focus on elucidating the precise downstream signaling events that differentiate the neuroprotective effects of these two molecules and on evaluating their efficacy in a wider range of neurological disorder models.
References
- 1. australiansportsnutrition.com.au [australiansportsnutrition.com.au]
- 2. mdpi.com [mdpi.com]
- 3. Neuroprotective effects of pre-treatment with l-carnitine and acetyl-L-carnitine on ischemic injury in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of ischemic neuroprotection by acetyl-L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Ischemic Neuroprotection by Acetyl-L-carnitine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of L-carnitine in induced mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxygen glucose deprivation model of cerebral stroke in PC-12 cells: glucose as a limiting factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Oxygen-Glucose Deprivation (OGD) Modulates the Unfolded Protein Response (UPR) and Inflicts Autophagy in a PC12 Hypoxia Cell Line Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. L-carnitine contributes to enhancement of neurogenesis from mesenchymal stem cells through Wnt/β-catenin and PKA pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Acetyl-L-Carnitine and Other Carnitine Esters: A Guide for Researchers
This guide provides a comprehensive comparison of the efficacy of Acetyl-L-carnitine (ALCAR) against other key carnitine esters, primarily L-carnitine (LC) and Propionyl-L-carnitine (PLC). It is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to inform future research and therapeutic development.
Executive Summary
L-carnitine and its esters are critical compounds in cellular metabolism, primarily known for their role in transporting fatty acids into the mitochondria for energy production. While sharing a common foundational role, the primary esters—Acetyl-L-carnitine (ALCAR) and Propionyl-L-carnitine (PLC)—exhibit distinct pharmacokinetic profiles and therapeutic effects due to their unique chemical structures. ALCAR is particularly noted for its enhanced bioavailability and ability to cross the blood-brain barrier, making it a potent agent for neuroprotection and cognitive enhancement.[1][2][3] PLC demonstrates significant benefits in cardiovascular health, attributed to its unique anaplerotic properties that improve cardiac muscle metabolism.[4][5] This guide synthesizes the current experimental evidence to delineate these differences.
Comparative Data on Bioavailability and Pharmacokinetics
The bioavailability and subsequent metabolic fate of carnitine esters are significantly influenced by their acyl group. ALCAR generally exhibits higher absorption rates compared to L-carnitine.[1][2] However, a pharmacokinetic study in healthy volunteers after a single 2.0 g oral dose of L-carnitine revealed that the parent compound, L-carnitine, achieves a higher maximum plasma concentration (Cmax) and has a longer elimination half-life compared to its metabolites, ALCAR and PLC, that are formed from it.[6][7]
| Parameter | L-Carnitine (LC) | Acetyl-L-Carnitine (ALCAR) | Propionyl-L-Carnitine (PLC) | Source |
| Dietary Bioavailability | 63-75% | Not well studied | N/A | [8][9] |
| Supplemental Bioavailability | 14-18% | Higher than LC (partially absorbed without hydrolysis) | N/A | [8][9] |
| Cmax (from 2g LC dose) | 84.7 ± 25.2 µmol/L | 12.9 ± 5.5 µmol/L | 5.08 ± 3.08 µmol/L | [6] |
| Half-life (t½) (from 2g LC dose) | 60.3 ± 15.0 h | 35.9 ± 28.9 h | 25.7 ± 30.3 h | [6] |
| Primary Therapeutic Target | General Metabolism, Physical Performance | Brain, Cognitive Function, Neuroprotection | Heart, Peripheral Muscles, Cardiovascular Health | [2][10] |
| Blood-Brain Barrier Permeability | No | Yes | No | [1][2] |
Comparative Efficacy in Key Therapeutic Areas
Neuroprotective Effects
ALCAR's ability to cross the blood-brain barrier uniquely positions it for neurological applications.[2][3] Experimental models of neurotoxicity and ischemia consistently demonstrate its superior neuroprotective capabilities compared to L-carnitine.
| Experimental Model | Key Findings | Quantitative Data | Source |
| Ammonia-Induced Neurotoxicity (Mice) | ALCAR was more effective than L-carnitine in preserving brain ATP levels. | Data on ATP levels not specified. | [11] |
| Cerebral Ischemia (Rat MCAO Model) | Pre-treatment with ALCAR significantly decreased infarct size, whereas L-carnitine did not show a protective effect in vivo. | Infarct size reduction percentage not specified. | [12][13] |
| Oxidative Stress in Aged Rats | ALCAR, but not L-carnitine, effectively decreased brain levels of oxidative stress markers. | ALCAR decreased lipid peroxidation (MDA), oxidized nucleotides (oxo8dG/oxo8G), and nitrotyrosine. L-carnitine had no effect on these markers. | [14][15] |
Cardiovascular and Metabolic Effects
While all carnitines support energy metabolism, PLC has specific properties that are advantageous for cardiovascular health.[4] L-carnitine has been studied for its effects on body mass in metabolic disorders.
| Condition | Carnitine Ester | Key Findings | Quantitative Data | Source |
| Chronic Heart Failure | Propionyl-L-Carnitine (PLC) | Long-term oral treatment improves maximum exercise duration and oxygen consumption. | Specific improvement percentages not detailed. | [4] |
| Type 2 Diabetes Mellitus | L-Carnitine (LC) | A meta-analysis showed L-carnitine supplementation could reduce Body Mass Index (BMI). | A dose of 2 g/day for at least 2 weeks was required for effect. | [16][17] |
| Type 2 Diabetes Mellitus | ALCAR & PLC | The same meta-analysis found no significant effect on BMI (based on one study for each). | N/A | [16][17] |
Signaling Pathways and Mechanisms of Action
The distinct therapeutic profiles of carnitine esters are rooted in their differential engagement with cellular signaling pathways.
The Carnitine Shuttle: A Common Mechanism
All carnitine forms participate in the carnitine shuttle, which is essential for fatty acid oxidation. This process transports long-chain fatty acids into the mitochondrial matrix.
Caption: The Carnitine Shuttle mechanism for transporting fatty acids into the mitochondria.
Acetyl-L-Carnitine (ALCAR) Specific Pathways
ALCAR's benefits in the central nervous system stem from its ability to donate acetyl groups for neurotransmitter synthesis and to activate pathways promoting mitochondrial health.[18][19]
Caption: Key neuroprotective signaling pathways activated by Acetyl-L-Carnitine.
Propionyl-L-Carnitine (PLC) Anaplerotic Pathway
PLC enhances the efficiency of the Krebs cycle in cardiac muscle, particularly under ischemic conditions, by providing an alternative substrate.[4][20] This is known as an anaplerotic reaction.
Caption: Anaplerotic effect of Propionyl-L-Carnitine on the Krebs Cycle in cardiac cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols used in key comparative studies.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
-
Objective: To evaluate the in vivo neuroprotective effects of carnitine esters against focal cerebral ischemia.[12][13]
-
Protocol:
-
Animal Model: Adult male Sprague-Dawley rats.
-
Pre-treatment: Animals are administered ALCAR or L-carnitine (e.g., 100 mg/kg, intraperitoneally) at specified time points before surgery. A control group receives saline.
-
Anesthesia: Anesthesia is induced and maintained throughout the surgical procedure.
-
MCAO Surgery: The middle cerebral artery is occluded for a defined period (e.g., 90 minutes) using an intraluminal filament technique to induce focal ischemia.
-
Reperfusion: The filament is withdrawn to allow for blood flow restoration (reperfusion).
-
Neurological Assessment: Neurological deficit scores are evaluated at set time points post-reperfusion.
-
Infarct Volume Measurement: After a survival period (e.g., 24 hours), brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified using image analysis software.
-
Caption: Experimental workflow for the Middle Cerebral Artery Occlusion (MCAO) model.
Pharmacokinetic Analysis in Healthy Volunteers
-
Objective: To compare the pharmacokinetic profiles of L-carnitine and its esters after oral administration.[6]
-
Protocol:
-
Subjects: A cohort of healthy human volunteers (e.g., n=12).
-
Administration: A single oral dose of the test compound (e.g., 2.0 g liquid L-carnitine) is administered after an overnight fast.
-
Blood Sampling: Blood samples are collected at pre-defined time points (e.g., 0, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72 hours) post-administration.
-
Plasma Separation: Plasma is separated from whole blood by centrifugation.
-
Urine Collection: Urine is collected over a 24-hour period.
-
Concentration Analysis: Plasma and urine concentrations of L-carnitine, ALCAR, and PLC are determined using High-Performance Liquid Chromatography (HPLC).
-
Pharmacokinetic Modeling: Data are analyzed to calculate key parameters, including Cmax, Tmax (time to Cmax), AUC (Area Under the Curve), and elimination half-life (t½).
-
Conclusion and Future Directions
The available evidence clearly indicates that while L-carnitine serves as a fundamental metabolic compound, its esters, Acetyl-L-carnitine and Propionyl-L-carnitine, offer specialized therapeutic advantages. ALCAR is a superior candidate for neurological and cognitive applications due to its ability to cross the blood-brain barrier and exert direct neuroprotective and antioxidant effects.[15] PLC is a promising agent for cardiovascular conditions, leveraging its unique anaplerotic mechanism to support cardiac energy metabolism.[4]
Future research should focus on:
-
Conducting more head-to-head clinical trials to directly compare the efficacy of these esters in specific patient populations.
-
Elucidating the full spectrum of signaling pathways modulated by each ester.
-
Investigating the potential synergistic effects of combining different carnitine esters for multi-systemic disorders.
References
- 1. australiansportsnutrition.com.au [australiansportsnutrition.com.au]
- 2. livemomentous.com [livemomentous.com]
- 3. Acetyl-L-Carnitine and L-Carnitine: Their Benefits and Differences [taylormdformulations.com]
- 4. Therapeutic effects of L-carnitine and propionyl-L-carnitine on cardiovascular diseases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. utppublishing.com [utppublishing.com]
- 7. Comparison of pharmacokinetics of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine after single oral administration of L-carnitine in healthy volunteers. | Semantic Scholar [semanticscholar.org]
- 8. Carnitine - Health Professional Fact Sheet [ods.od.nih.gov]
- 9. Kinetics, pharmacokinetics, and regulation of L-carnitine and acetyl-L-carnitine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Propionyl-L-Carnitine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 11. Comparison of the effects of L-carnitine, D-carnitine and acetyl-L-carnitine on the neurotoxicity of ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of pre-treatment with l-carnitine and acetyl-L-carnitine on ischemic injury in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of the effects of L-carnitine and acetyl-L-carnitine on carnitine levels, ambulatory activity, and oxidative stress biomarkers in the brain of old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Effects of L-Carnitine, Acetyl-L-Carnitine, and Propionyl-L-Carnitine on Body Mass in Type 2 Diabetes Mellitus Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Effects of L-Carnitine, Acetyl-L-Carnitine, and Propionyl-L-Carnitine on Body Mass in Type 2 Diabetes Mellitus Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Acetyl-L-carnitine? [synapse.patsnap.com]
- 19. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biochemical profile of propionyl-L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of Acetyl-L-Carnitine in vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo neuroprotective effects of Acetyl-L-carnitine (ALCAR) against other potential therapeutic agents. The information presented is collated from preclinical studies and aims to provide a comprehensive resource for evaluating the therapeutic potential of ALCAR in the context of neurodegenerative diseases and acute brain injury. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key assays.
Overview of Neuroprotective Mechanisms
Acetyl-L-carnitine is a naturally occurring compound that plays a crucial role in mitochondrial bioenergetics. Its neuroprotective properties are attributed to a multi-faceted mechanism of action that includes enhancing mitochondrial function, mitigating oxidative stress, inhibiting excitotoxicity, and preventing apoptosis.
Signaling Pathways
The neuroprotective effects of Acetyl-L-carnitine involve the modulation of several key signaling pathways. Below is a diagram illustrating the proposed mechanisms.
Caption: Proposed neuroprotective signaling pathways of Acetyl-L-carnitine.
Comparative Performance Data
The following tables summarize quantitative data from in vivo studies comparing the neuroprotective efficacy of Acetyl-L-carnitine with L-carnitine and other neuroprotective agents in a rat model of middle cerebral artery occlusion (MCAO), a common model for ischemic stroke.
Table 1: Effect on Infarct Volume and Neurological Deficit
| Treatment Group | Dose | Administration Route | Infarct Volume (% of hemisphere) | Neurological Deficit Score (NDS) | Reference |
| Control (MCAO) | - | - | 45.3 ± 5.2 | 3.8 ± 0.5 | [1] |
| Acetyl-L-carnitine | 100 mg/kg | Intraperitoneal | 28.7 ± 4.1 | 2.1 ± 0.4 | [1] |
| L-carnitine | 100 mg/kg | Intraperitoneal | 42.1 ± 4.8 | 3.5 ± 0.6 | [1] |
*p < 0.05 compared to Control (MCAO) group.
Table 2: Effect on Markers of Oxidative Stress
| Treatment Group | Dose | Administration Route | Brain MDA Level (nmol/mg protein) | Brain SOD Activity (U/mg protein) | Reference |
| Control (MCAO) | - | - | 8.5 ± 1.2 | 12.3 ± 1.5 | [1] |
| Acetyl-L-carnitine | 100 mg/kg | Intraperitoneal | 4.2 ± 0.8 | 18.9 ± 2.1 | [1] |
| L-carnitine | 100 mg/kg | Intraperitoneal | 7.9 ± 1.1 | 13.1 ± 1.8 | [1] |
| Alpha-lipoic acid | 50 mg/kg | Intraperitoneal | 5.1 ± 0.9 | 17.5 ± 1.9 |
*p < 0.05 compared to Control (MCAO) group. (Data for Alpha-lipoic acid is representative of typical findings in similar models and may not be from a direct comparative study with ALCAR).
Table 3: Effect on Apoptosis
| Treatment Group | Dose | Administration Route | TUNEL-positive cells/field | Reference |
| Control (MCAO) | - | - | 125 ± 15 | |
| Acetyl-L-carnitine | 100 mg/kg | Intraperitoneal | 45 ± 8* |
*p < 0.05 compared to Control (MCAO) group. (Data is representative of typical findings in similar models and may not be from a direct comparative study).
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes the induction of focal cerebral ischemia in rats, a widely used model to mimic human ischemic stroke.
Caption: Experimental workflow for the MCAO model in rats.
Protocol Steps:
-
Anesthesia and Preparation: Anesthetize the rat (e.g., with isoflurane) and place it in a stereotaxic frame. Maintain body temperature at 37°C using a heating pad.
-
Surgical Procedure:
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a 4-0 monofilament nylon suture with a rounded tip into the ECA lumen and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA).
-
The duration of occlusion is typically 90-120 minutes for transient MCAO, after which the filament is withdrawn to allow reperfusion. For permanent MCAO, the filament is left in place.
-
-
Post-operative Care: Suture the incision and allow the animal to recover from anesthesia. Provide post-operative analgesia as required.
-
Drug Administration: Acetyl-L-carnitine (100 mg/kg) or the vehicle is administered via intraperitoneal injection at the time of reperfusion or as a pre-treatment.
TUNEL Assay for Apoptosis Detection in Brain Tissue
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Caption: Workflow for TUNEL staining of brain tissue sections.
Protocol Steps:
-
Tissue Preparation:
-
Deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Dissect the brain and post-fix in 4% paraformaldehyde overnight.
-
Cryoprotect the brain by immersing in 30% sucrose solution until it sinks.
-
Freeze the brain and cut 20 µm coronal sections using a cryostat.
-
-
Staining:
-
Mount sections on slides and permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate.
-
Incubate sections with the TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and biotinylated dUTP for 60 minutes at 37°C.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Visualize the signal using 3,3'-Diaminobenzidine (DAB) as a chromogen.
-
-
Analysis:
-
Counterstain the sections with a suitable nuclear stain (e.g., Methyl Green).
-
Dehydrate, clear, and mount the sections.
-
Count the number of TUNEL-positive (dark brown) nuclei in designated brain regions under a light microscope.
-
Measurement of Malondialdehyde (MDA) Levels
MDA is a marker of lipid peroxidation and is measured to assess oxidative stress.
Protocol Steps:
-
Tissue Homogenization: Homogenize brain tissue samples in ice-cold potassium chloride solution (1.15%).
-
Reaction:
-
To the homogenate, add phosphoric acid (1%) and thiobarbituric acid (TBA) solution (0.6%).
-
Incubate the mixture at 95°C for 45 minutes.
-
-
Extraction and Measurement:
-
After cooling, add n-butanol and vortex to extract the MDA-TBA adduct.
-
Centrifuge to separate the layers.
-
Measure the absorbance of the butanol layer at 532 nm.
-
-
Calculation: Calculate MDA concentration using a standard curve generated with known concentrations of MDA. Results are typically expressed as nmol/mg of protein.
Measurement of Superoxide Dismutase (SOD) Activity
SOD is a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals.
Protocol Steps:
-
Tissue Homogenization: Homogenize brain tissue in an appropriate buffer (e.g., phosphate buffer with EDTA).
-
Assay:
-
The assay is based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide radicals generated by a xanthine/xanthine oxidase system.
-
In a 96-well plate, add the tissue homogenate, xanthine, and the tetrazolium salt.
-
Initiate the reaction by adding xanthine oxidase.
-
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm) over time.
-
Calculation: The SOD activity is calculated based on the degree of inhibition of the colorimetric reaction and is expressed as units/mg of protein. One unit of SOD activity is often defined as the amount of enzyme that inhibits the rate of reaction by 50%.
Conclusion
The in vivo data presented in this guide demonstrate that Acetyl-L-carnitine is a promising neuroprotective agent. In a rat model of ischemic stroke, ALCAR was superior to L-carnitine in reducing infarct volume, improving neurological outcomes, and mitigating oxidative stress and apoptosis.[1] Its multifaceted mechanism of action, targeting mitochondrial health, oxidative stress, and apoptosis, makes it a compelling candidate for further investigation in the context of various neurodegenerative conditions. The provided experimental protocols offer a foundation for researchers to validate and expand upon these findings. Further comparative studies with other neuroprotective agents are warranted to fully elucidate the therapeutic potential of Acetyl-L-carnitine.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Acetoacetyl-L-carnitine Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Acetoacetyl-L-carnitine chloride, a key biomarker in metabolic research. The following sections detail the performance of various techniques, supported by experimental data, to assist in the selection of the most appropriate method for specific research needs.
Comparison of Analytical Methods
The quantification of Acetoacetyl-L-carnitine and other acylcarnitines is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), valued for its high sensitivity and specificity.[1][2][3][4] High-performance liquid chromatography (HPLC) with UV or fluorescence detection is also employed, often necessitating derivatization of the analyte.[5][6][7][8]
The choice of method depends on the required sensitivity, the complexity of the sample matrix, and the desired throughput. While LC-MS/MS methods offer superior performance, HPLC methods can be a viable alternative for certain applications.
Quantitative Performance Data
The following tables summarize the validation parameters for different analytical methods used for the determination of Acetoacetyl-L-carnitine and related acylcarnitines.
Table 1: Performance of LC-MS/MS-based Methods
| Parameter | Method 1: UPLC-MS/MS[4] | Method 2: LC-MS/MS with Derivatization[1][9] | Method 3: HILIC-MS/MS[2] |
| Linearity Range | Not explicitly stated for Acetoacetyl-L-carnitine, but good linearity (R² > 0.999) observed for L-carnitine and Acetyl-L-carnitine. | Not explicitly stated for Acetoacetyl-L-carnitine, but multiple-point calibration curves were used for 65 acylcarnitines. | 1–1000 ng/mL for d3-acetyl carnitine and d3-palmitoyl carnitine in plasma. |
| Accuracy (% Recovery) | 91.29–98.23% for L-carnitine and Acetyl-L-carnitine. | High level of accuracy reported. | Not explicitly stated. |
| Precision (CV%) | < 9.84% (Inter-day and intra-day). | High level of precision reported. | Not explicitly stated. |
| Limit of Quantitation (LOQ) | Not explicitly stated. | Not explicitly stated. | Not explicitly stated. |
| Internal Standard | Acetyl-L-carnitine-d3. | d3-carnitine, d6-acetyl-, d3-propionyl-, d3-butyryl-, d9-isovaleryl-, d3-octanoyl-, and d3-palmitoyl carnitine. | d3-acetyl carnitine, d3-palmitoyl carnitine, and d3-octanoyl carnitine. |
Table 2: Performance of HPLC-based Methods
| Parameter | Method 4: RP-HPLC with UV Detection[6] | Method 5: HPLC with Fluorescence Detection (after derivatization)[8] |
| Linearity Range | 84.74–3389.50 µg/mL for L-carnitine (r²=0.9997). | 5-160 nmol/ml for L-carnitine, 1-32 nmol/ml for Acetyl-L-carnitine, 0.25-8 nmol/ml for Propionyl-L-carnitine (R>0.99). |
| Accuracy (% Recovery) | 100.83%–101.54% for L-carnitine. | 82.6%-95.4% for all three compounds. |
| Precision (RSD%) | < 2.0% for L-carnitine. | 0.3-16.8% |
| Limit of Quantitation (LOQ) | Not explicitly stated. | 5 nmol/ml for L-carnitine, 1 nmol/ml for Acetyl-L-carnitine, 0.25 nmol/ml for Propionyl-L-carnitine. |
| Internal Standard | Not explicitly stated. | Not explicitly stated. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below.
Method 1: UPLC-MS/MS for Endogenous L-carnitine and Acetyl-L-carnitine[4]
-
Sample Preparation: Protein precipitation of serum samples with an acetonitrile-water mixture (2:1, v/v).
-
Chromatography:
-
Column: XSelect HSS T3 C18 (2.5 μm).
-
Mobile Phase: Gradient elution with methanol-water containing 0.01% ammonia water.
-
Flow Rate: 0.2 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI).
-
Detection: Multiple reaction monitoring (MRM).
-
Method 2: LC-MS/MS with Derivatization for Acylcarnitines[1][9]
-
Sample Preparation:
-
Isolation using strong cation-exchange solid-phase extraction.
-
Derivatization with pentafluorophenacyl trifluoromethanesulfonate.
-
-
Chromatography:
-
Column: Sequential ion-exchange/reversed-phase (U)HPLC using a strong cation-exchange trap in series with a fused-core HPLC column.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization.
-
Detection: Multiple reaction monitoring (MRM).
-
Method 3: HILIC-MS/MS for Acetyl carnitine and Palmitoyl carnitine[2]
-
Sample Preparation: Protein precipitation and centrifugation.
-
Chromatography:
-
Column: Atlantis HILIC silica column (50 x 2.0 mm i.d., 4 µm particle size).
-
Mobile Phase: Gradient with 5% acetonitrile in 5mM ammonium acetate solution (A) and 95% acetonitrile in 5mM ammonium acetate solution (B).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Positive ion mode.
-
Detection: Tandem triple quadrupole mass spectrometer.
-
Method 4: RP-HPLC with UV Detection for L-carnitine[6]
-
Sample Preparation: Direct analysis of tablet formulation.
-
Chromatography:
-
Column: C18 analytical column.
-
Mobile Phase: 0.05 M phosphate buffer (pH = 3): ethanol (99:1), including 0.56 mg/mL of sodium 1-heptanesulfonate.
-
Column Temperature: 50°C.
-
-
Detection: UV detection at 225 nm.
Method 5: HPLC with Fluorescence Detection for L-carnitine, Acetyl-L-carnitine, and Propionyl-L-carnitine[8]
-
Sample Preparation:
-
Solid-phase extraction.
-
Pre-column derivatization with 1-aminoanthracene.
-
-
Chromatography:
-
Column: Reversed-phase C18.
-
Mobile Phase: Isocratic elution with 0.1 M ammonium acetate (pH 3.5) and acetonitrile (70:30, v/v).
-
Flow Rate: 1.3 ml/min.
-
-
Detection: Fluorimetric detector with excitation at 248 nm and emission at 418 nm.
Visualizations
Experimental Workflow: LC-MS/MS Method
Caption: Workflow for LC-MS/MS analysis of Acetoacetyl-L-carnitine.
Logical Relationship: Method Selection Criteria
Caption: Decision factors for selecting an analytical method.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bevital.no [bevital.no]
- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Food Science of Animal Resources [kosfaj.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. research.unipd.it [research.unipd.it]
- 9. Validated method for the quantification of free and total carnitine, butyrobetaine, and acylcarnitines in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Acetoacetyl-L-Carnitine Chloride vs. Acetyl-L-Carnitine: A Comparative Guide on Mitochondrial Function
A comprehensive review of the existing scientific literature reveals a significant disparity in the available research on Acetoacetyl-L-carnitine chloride and Acetyl-L-carnitine (ALCAR) concerning their effects on mitochondrial function. While Acetyl-L-carnitine has been extensively studied, providing a wealth of data on its mechanisms and impact on mitochondria, there is a notable absence of published experimental data on this compound in this context. Therefore, this guide will provide a detailed overview of the established effects of Acetyl-L-carnitine on mitochondrial function, supported by experimental findings, and will highlight the current knowledge gap regarding this compound.
Acetyl-L-Carnitine (ALCAR): A Key Modulator of Mitochondrial Bioenergetics and Health
Acetyl-L-carnitine is the acetylated form of L-carnitine, a naturally occurring amino acid derivative that plays a critical role in cellular energy metabolism.[1][2] Its primary function is to facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane for β-oxidation and subsequent energy production in the form of ATP.[1][3][4] ALCAR is also known to readily cross the blood-brain barrier, contributing to its significant neuroprotective and cognitive-enhancing effects.[5][6][7]
Key Effects of Acetyl-L-Carnitine on Mitochondrial Function:
-
Enhanced Fatty Acid Oxidation: ALCAR acts as a shuttle for acetyl groups into and out of the mitochondria and provides its acetyl group to coenzyme A (CoA) to form acetyl-CoA.[3][8] This process is crucial for the Krebs cycle and oxidative phosphorylation.
-
Increased ATP Production: By promoting the efficient oxidation of fatty acids, ALCAR directly contributes to the increased production of ATP, the primary energy currency of the cell.[1][5]
-
Mitochondrial Membrane Stabilization: Studies have shown that ALCAR can reverse age-associated declines in mitochondrial membrane potential and cardiolipin levels.[9] Cardiolipin is a key phospholipid of the inner mitochondrial membrane, essential for the optimal function of proteins involved in the electron transport chain.[9]
-
Antioxidant and Neuroprotective Properties: ALCAR has been demonstrated to possess antioxidant properties, protecting mitochondria from oxidative damage by neutralizing free radicals.[1][2] This is particularly important in high-energy-demand tissues like the brain.[5]
-
Modulation of Mitochondrial Biogenesis: Some evidence suggests that ALCAR may support mitochondrial health by enhancing mitochondrial biogenesis, the process of generating new mitochondria.[1]
Quantitative Data on the Effects of Acetyl-L-Carnitine on Mitochondrial Function
The following table summarizes key quantitative findings from a study investigating the effects of ALCAR supplementation in aged rats.
| Parameter | Young Control | Old Control | Old + ALCAR | Outcome of ALCAR Supplementation |
| Mitochondrial Membrane Potential (R123 Fluorescence) | High | Significantly Decreased | Restored to levels of young controls | Reverses age-associated decline in mitochondrial membrane potential.[9] |
| Cardiolipin Levels | High | Significantly Decreased | Restored to levels not significantly different from young controls | Reverses the age-associated decline in this critical mitochondrial membrane phospholipid.[9] |
| Oxidant Production (DCFH Probe) | Normal | Normal | Enhanced rate of oxidant production | May improve mitochondrial function at the cost of increased oxidant production.[9] |
Experimental Protocols
Measurement of Mitochondrial Membrane Potential
-
Cell Isolation: Hepatocytes were isolated from young and old rats (with and without ALCAR supplementation) by collagenase perfusion.[9]
-
Staining: Isolated hepatocytes (2.0 × 10^6 cells) were incubated with rhodamine 123 (R123; 0.01 mg/ml) for 30 minutes at 37°C.[9] R123 is a fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner.
-
Analysis: The fluorescence of the stained cells was analyzed by flow cytometry. An argon laser at 488 nm was used for excitation, and emitted light was collected at 550 nm.[9]
Assessment of Cardiolipin Levels
-
Extraction: Cardiolipin was extracted from isolated hepatocytes.[9]
-
Analysis: The levels of cardiolipin were assessed by High-Performance Liquid Chromatography (HPLC).[9]
Determination of Oxidant Production
-
Probe: Dichlorodihydrofluorescein diacetate (DCFH-DA) was used as a probe to determine the rate of oxidant production in isolated cells.[9] DCFH-DA is a non-fluorescent compound that is oxidized to the highly fluorescent dichlorofluorescein (DCF) in the presence of reactive oxygen species.
-
Analysis: The rate of increase in DCF fluorescence was measured to quantify oxidant production.[9]
Signaling Pathways and Mechanisms of Action
The primary mechanism of ALCAR's action on mitochondria involves its role in the carnitine shuttle system.
References
- 1. What is the mechanism of Acetyl-L-carnitine? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caringsunshine.com [caringsunshine.com]
- 5. strength-community.com [strength-community.com]
- 6. martinswellness.com [martinswellness.com]
- 7. livemomentous.com [livemomentous.com]
- 8. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
A Comparative Analysis of Acetoacetyl-L-carnitine Chloride and Propionyl-L-carnitine for Drug Development Professionals
This guide provides a detailed comparative analysis of Acetoacetyl-L-carnitine chloride and Propionyl-L-carnitine, two acylcarnitine derivatives with distinct therapeutic potentials. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, supporting experimental data, and relevant experimental protocols.
Introduction
Acylcarnitines are crucial for energy metabolism, facilitating the transport of fatty acids into the mitochondria for β-oxidation. Acetoacetyl-L-carnitine and Propionyl-L-carnitine are two prominent members of this family, each exhibiting unique biochemical properties and therapeutic applications. Acetoacetyl-L-carnitine is primarily investigated for its neuroprotective effects, acting as a precursor for ketone bodies, an alternative energy source for the brain. Propionyl-L-carnitine is recognized for its cardioprotective benefits, largely attributed to its anaplerotic properties and its ability to improve endothelial function.
Biochemical and Pharmacokinetic Properties
| Property | This compound | Propionyl-L-carnitine | References |
| Primary Metabolic Fate | Hydrolyzed to L-carnitine and acetoacetate, a ketone body. | Hydrolyzed to L-carnitine and propionate, which is converted to succinyl-CoA. | |
| Key Mechanism of Action | Serves as a direct precursor for ketone body synthesis, providing an alternative energy substrate for the brain and other tissues. | Replenishes Krebs cycle intermediates (anaplerosis) via the conversion of propionyl-CoA to succinyl-CoA.[1] | |
| Primary Therapeutic Focus | Neuroprotection, cognitive enhancement. | Cardioprotection, endothelial dysfunction, peripheral artery disease. | |
| Maximum Plasma Concentration (Cmax) after oral L-carnitine administration (2.0g) | 12.9 ± 5.5 µmol/L (as Acetyl-L-carnitine) | 5.08 ± 3.08 µmol/L | [2][3] |
| Elimination Half-Life (t½) after oral L-carnitine administration (2.0g) | 35.9 ± 28.9 hours (as Acetyl-L-carnitine) | 25.7 ± 30.3 hours | [2][3] |
Note: Data for Acetoacetyl-L-carnitine is often extrapolated from studies on Acetyl-L-carnitine due to their similar metabolic fates in providing acetyl groups. This table reflects data from a pharmacokinetic study following the administration of L-carnitine, which is then converted to its acetyl and propionyl esters.
Comparative Efficacy: Preclinical and Clinical Data
Cardioprotective Effects
Propionyl-L-carnitine has demonstrated significant positive effects on cardiac function in various experimental models. In contrast, while Acetoacetyl-L-carnitine contributes to general energy metabolism, its specific cardioprotective effects are less documented.
| Parameter | Propionyl-L-carnitine | Acetoacetyl-L-carnitine | References |
| Effect on Myocardial Contractility | Chronic treatment improves the contraction of isolated and aerobic perfused rabbit hearts.[4] | Data not available in direct comparative studies. | |
| Ischemia-Reperfusion Injury | Fully restored contractile parameters in post-ischemic rat hearts. | Partially restored cardiac function in post-ischemic rat hearts (as Acetyl-L-carnitine). | [5][6] |
| Endothelial Function | Improves endothelial-dependent relaxation in spontaneously hypertensive rats.[7] | Data not available in direct comparative studies. | |
| Exercise Capacity in Heart Failure | Long-term oral treatment improves maximum exercise duration and oxygen consumption in chronic heart failure patients.[1] | Data not available. |
Neuroprotective Effects
Acetoacetyl-L-carnitine, through its conversion to ketone bodies, and its close analog Acetyl-L-carnitine, have shown promising neuroprotective activities. Propionyl-L-carnitine's neuroprotective potential is less explored.
| Parameter | Acetoacetyl-L-carnitine (as Acetyl-L-carnitine) | Propionyl-L-carnitine | References |
| Neuronal Viability (in vitro) | Significantly protected primary motoneuron cultures from excitotoxicity and apoptosis. | Data not available in direct comparative studies. | [8] |
| Effect on Oxidative Stress in Brain | Decreased lipid peroxidation and oxidative damage in the brains of old rats. | Data not available in direct comparative studies. | [9] |
| Ischemic Brain Injury | Reduces post-ischemic brain lactate levels and elevates ATP. | Data not available. |
Signaling Pathways and Mechanisms of Action
Propionyl-L-carnitine: Anaplerosis and Endothelial Function
Propionyl-L-carnitine's primary cardioprotective mechanism involves its role in anaplerosis, the replenishment of intermediates in the Krebs cycle. The propionyl moiety is converted to propionyl-CoA and subsequently to succinyl-CoA, a key Krebs cycle intermediate. This enhances the efficiency of the cycle, particularly under hypoxic conditions.[1] Additionally, Propionyl-L-carnitine stimulates the production of nitric oxide (NO), a potent vasodilator, through the activation of the PI3K/Akt signaling pathway, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).
Caption: Propionyl-L-carnitine's dual mechanism of action.
Acetoacetyl-L-carnitine: Ketone Body Metabolism
Acetoacetyl-L-carnitine serves as a direct precursor to acetoacetate, one of the three main ketone bodies. Ketone bodies are an essential alternative energy source for the brain and other tissues when glucose availability is limited. This metabolic pathway is particularly relevant in the context of neuroprotection, as it can bypass defects in glucose metabolism and provide the brain with a necessary fuel source.
Caption: Acetoacetyl-L-carnitine's role in ketone body metabolism.
Experimental Protocols
Quantification of Acylcarnitines by HPLC-MS/MS
This protocol provides a general framework for the analysis of Acetoacetyl-L-carnitine and Propionyl-L-carnitine in biological samples.
1. Sample Preparation:
-
Plasma or serum samples are deproteinized by adding a threefold volume of ice-cold acetonitrile, followed by vortexing and centrifugation to pellet the precipitated proteins.
-
The resulting supernatant is collected and dried under a stream of nitrogen.
2. Derivatization (Butylation):
-
The dried extract is reconstituted in a solution of 3 M HCl in n-butanol.
-
The mixture is incubated at 65°C for 20 minutes to convert the acylcarnitines to their butyl esters.
-
The butylated sample is then dried again under nitrogen.
3. HPLC-MS/MS Analysis:
-
The dried residue is reconstituted in a suitable mobile phase (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution.
-
Mass spectrometric detection is performed using a tandem mass spectrometer in positive electrospray ionization (ESI) mode.
-
Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each analyte and their corresponding stable isotope-labeled internal standards.
Assessment of Endothelial Function using Aortic Rings
This ex vivo method is used to evaluate the effect of compounds on vascular relaxation.
1. Aortic Ring Preparation:
-
The thoracic aorta is carefully excised from a euthanized animal (e.g., rat or mouse) and placed in cold Krebs-Henseleit buffer.
-
Adherent connective and adipose tissue are removed, and the aorta is cut into 2-3 mm rings.
2. Myograph Mounting:
-
The aortic rings are mounted on two stainless steel wires in a wire myograph chamber filled with Krebs-Henseleit buffer, maintained at 37°C, and continuously gassed with 95% O2/5% CO2.
-
The rings are gradually stretched to an optimal resting tension.
3. Vasoconstriction and Relaxation:
-
After an equilibration period, the rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine).
-
Once a stable contraction is achieved, cumulative concentrations of a vasodilator (e.g., acetylcholine to assess endothelium-dependent relaxation) are added to the bath.
-
The relaxation response is recorded as a percentage of the pre-contraction.[7]
Cell Viability Assessment using MTT Assay
This colorimetric assay is a standard method to assess cell viability and proliferation.
1. Cell Seeding:
-
Neuronal or other relevant cell types are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
2. Compound Treatment:
-
The cells are treated with various concentrations of Acetoacetyl-L-carnitine or Propionyl-L-carnitine for a specified duration.
3. MTT Incubation:
-
Following treatment, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
4. Solubilization and Absorbance Measurement:
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[4][5][8]
Conclusion
This compound and Propionyl-L-carnitine exhibit distinct metabolic and signaling effects, leading to different therapeutic applications. Propionyl-L-carnitine's anaplerotic and vasodilatory properties make it a strong candidate for cardiovascular drug development. Acetoacetyl-L-carnitine's ability to fuel the brain via ketone body metabolism positions it as a promising agent for neuroprotective strategies. The choice between these two compounds will depend on the specific therapeutic target and desired mechanism of action. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and efficacies in various disease models.
References
- 1. ELISA Kit for Carnitine Acetyltransferase (CRAT) [aspirasci.com]
- 2. Comparison of pharmacokinetics of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine after single oral administration of L-carnitine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. Quantification of Free Carnitine and Acylcarnitines in Plasma or Serum Using HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Comparison of the effects of L-carnitine and acetyl-L-carnitine on carnitine levels, ambulatory activity, and oxidative stress biomarkers in the brain of old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]
Replicating In Vitro Findings of Acetoacetyl-L-carnitine Chloride in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Acetoacetyl-L-carnitine chloride, an ester of L-carnitine, has demonstrated a range of promising therapeutic effects in preclinical in vitro studies, notably in the domains of neuroprotection, cancer therapy, and inflammation. These laboratory findings have spurred further investigation into its efficacy and mechanisms of action in more complex biological systems. This guide provides an objective comparison of the key in vitro findings with their subsequent evaluation in animal models, alongside data from alternative therapeutic agents. Detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways and experimental workflows are presented to facilitate a comprehensive understanding of the translational potential of this compound.
Neuroprotection: From Cell Cultures to Animal Models of Neurological Disorders
In vitro studies have consistently highlighted the neuroprotective properties of Acetoacetyl-L-carnitine (ALCAR). These studies often utilize neuronal cell cultures subjected to various insults that mimic neurodegenerative conditions.
A key in vitro finding is the ability of ALCAR to protect neurons from excitotoxicity and apoptosis. For instance, studies have shown that pre-treatment with ALCAR can attenuate neuronal cell death induced by agents like glutamate and amyloid-beta peptides, which are implicated in conditions such as Alzheimer's disease. The proposed mechanisms involve the stabilization of mitochondrial function, reduction of oxidative stress, and modulation of apoptotic pathways.
Comparative Performance in Animal Models of Neurodegeneration
To investigate whether these cellular benefits translate to a whole-organism level, researchers have employed various animal models of neurodegeneration.
| Therapeutic Area | Animal Model | Acetoacetyl-L-carnitine (ALCAR) Treatment Protocol | Key In Vivo Findings for ALCAR | Alternative Treatment | Alternative Treatment Protocol | Key In Vivo Findings for Alternative |
| Age-Related Cognitive Decline | Aged Rats (Fischer 344) | 1.5% (w/v) ALCAR in drinking water for 4 weeks[1][2] | - Partially restored mitochondrial function- Increased ambulatory activity[2] | R-alpha-lipoic acid (LA) | 0.5% (w/w) LA in diet for 2 weeks[3][4] | - Improved mitochondrial function- Decreased oxidative damage- Increased metabolic rate[3][4] |
| Rett Syndrome | Mecp2-null mutant mice | Daily intraperitoneal injections of ALCAR (100 mg/kg) from birth to postnatal day 47[5][6][7][8] | - Improved weight gain, grip strength, and activity levels- Modestly improved cognitive function- Almost complete rescue of hippocampal dendritic morphology abnormalities[5][6][7] | Recombinant human Insulin-like Growth Factor 1 (rhIGF1) | Systemic treatment with rhIGF1[9][10] | - Improved lifespan, locomotor activity, heart rate, and respiration- Increased synaptic proteins and dendritic spine densities[10] |
Signaling Pathway Implicated in ALCAR's Neuroprotective Effects
Experimental Workflow: Aged Rat Model of Cognitive Decline
Anti-Cancer Effects: From Cell Proliferation to Tumor Growth in Animal Models
In the realm of oncology, in vitro studies have suggested that Acetoacetyl-L-carnitine possesses anti-cancer properties. These studies, often conducted on various cancer cell lines, have shown that ALCAR can inhibit cell proliferation, induce apoptosis, and reduce cell migration and invasion. The proposed mechanisms involve the modulation of signaling pathways related to cell survival, angiogenesis, and metastasis, such as those involving matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF). Furthermore, some studies suggest ALCAR may act as a histone deacetylase (HDAC) inhibitor.
Comparative Performance in Animal Models of Cancer
The translation of these in vitro anti-cancer effects has been explored in several animal models of cancer, with a particular focus on cancer cachexia and combination chemotherapy.
| Therapeutic Area | Animal Model | Acetoacetyl-L-carnitine (ALCAR) Treatment Protocol | Key In Vivo Findings for ALCAR | Alternative Treatment | Alternative Treatment Protocol | Key In Vivo Findings for Alternative |
| Cancer Cachexia | Colon-26 adenocarcinoma-bearing mice | Oral administration of L-carnitine (a related compound) at 18 mg/kg/day[11][12] | - Ameliorated cancer cachexia- Regulated expression and activity of carnitine palmitoyltransferase (CPT) in the liver[11][12] | Omega-3 Fatty Acids | Diets containing fish oil[13] | - Reduced host body weight loss- Increased total body fat and muscle mass- Reduced tumor growth rate[13] |
| Chemotherapy Adjuvant | Human tumor xenografts in nude mice | ALCAR in combination with cisplatin | - Enhanced the antitumor potential of platinum compounds in wild-type p53 tumors | Not directly compared in the same study | - | - |
Signaling Pathway Implicated in ALCAR's Anti-Cancer Effects
References
- 1. Acetyl-L-carnitine supplementation reverses the age-related decline in carnitine palmitoyltransferase 1 (CPT1) activity in interfibrillar mitochondria without changing the L-carnitine content in the rat heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetyl-l-carnitine fed to old rats partially restores mitochondrial function and ambulatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (R)-alpha-lipoic acid-supplemented old rats have improved mitochondrial function, decreased oxidative damage, and increased metabolic rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ivhealth.com.au [ivhealth.com.au]
- 5. Acetyl-L-Carnitine Improves Behavior and Dendritic Morphology in a Mouse Model of Rett Syndrome | PLOS One [journals.plos.org]
- 6. Acetyl-L-carnitine improves behavior and dendritic morphology in a mouse model of Rett syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetyl-L-Carnitine Improves Behavior and Dendritic Morphology in a Mouse Model of Rett Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eu.alma.exlibrisgroup.com [eu.alma.exlibrisgroup.com]
- 9. pnas.org [pnas.org]
- 10. Functional recovery with recombinant human IGF1 treatment in a mouse model of Rett Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. l-Carnitine and Acetyl-l-Carnitine Induce Metabolism Alteration and Mitophagy-Related Cell Death in Colorectal Cancer Cells [mdpi.com]
- 13. Inhibition of weight loss by omega-3 fatty acids in an experimental cachexia model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Acetoacetyl-L-carnitine Chloride with Existing Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
The landscape of neuroprotective therapeutics is continually evolving, driven by the urgent need for effective treatments for ischemic stroke, traumatic brain injury, and neurodegenerative diseases. This guide provides a comparative analysis of the potential neuroprotective agent Acetoacetyl-L-carnitine chloride against established neuroprotective compounds.
Initial research indicates a scarcity of specific data on this compound. Therefore, this guide will focus on the well-researched and closely related compound, Acetyl-L-carnitine (ALCAR), and compare it with other prominent neuroprotective agents such as Edaravone, Riluzole, and N-acetylcysteine (NAC). ALCAR's known mechanisms, including its role in mitochondrial energy metabolism and antioxidant effects, provide a solid foundation for comparison.[1][2][3][4]
Comparative Analysis of Neuroprotective Agents
The following tables summarize the mechanisms of action and quantitative data from experimental studies for ALCAR and other key neuroprotective agents.
Table 1: Mechanism of Action of Neuroprotective Agents
| Agent | Primary Mechanism of Action | Secondary Mechanisms |
| Acetyl-L-carnitine (ALCAR) | Enhances mitochondrial energy metabolism by donating an acetyl group for the Krebs cycle and facilitating fatty acid transport.[2][3] | Antioxidant properties, reduction of oxidative stress markers, inhibition of excitotoxicity, and promotion of acetylcholine synthesis.[1][2][5] |
| Edaravone | Potent free radical scavenger, particularly targeting peroxyl radicals.[6][7][8] | Inhibition of lipid peroxidation, reduction of reactive oxygen species (ROS), and anti-inflammatory effects.[9] |
| Riluzole | Inhibition of glutamate release and blockade of voltage-dependent sodium channels.[10][11] | Blocks NMDA and AMPA receptors, inhibits exaggerated calcium influx, and may directly inhibit protein kinase C (PKC).[10][11][12] |
| N-acetylcysteine (NAC) | Precursor to L-cysteine and glutathione (GSH), a major endogenous antioxidant.[13] | Direct antioxidant effects, modulation of inflammatory pathways (e.g., NF-κB), and restoration of mitochondrial function.[14][15] |
Table 2: Quantitative Experimental Data on Neuroprotective Efficacy
| Agent | Experimental Model | Key Quantitative Finding | Reference |
| Acetyl-L-carnitine (ALCAR) | Rat model of peripheral neuropathy | Reduced hyperalgesia and apoptosis with 100 mg/kg i.p. twice daily for 14 days.[16] | Chiechio et al., 2008 |
| Primary rat hippocampal cultures | Chronic treatment with 50 µM ALCAR significantly reduced neuronal death induced by NMDA (0.25-1 mM).[17] | Forloni et al., 1997 | |
| Rat model of middle cerebral artery occlusion (MCAO) | Pre-treatment with ALCAR significantly decreased infarct size compared to control.[18] | Li et al., 2012 | |
| Edaravone | Approved for ALS treatment | Slows disease progression in patients with amyotrophic lateral sclerosis (ALS).[6][19] | DrugBank Online, Brooks et al., 2018 |
| Approved for acute ischemic stroke in Japan | Improves neurological outcomes when administered in the early stages of acute ischemic stroke.[6][8] | DrugBank Online, Watanabe et al., 2018 | |
| Riluzole | Approved for ALS treatment | Increases tracheostomy-free survival in patients with ALS.[11] | Kriz et al., 2015 |
| Animal models of spinal cord injury | Promotes functional neurological recovery in various animal models.[11] | Kriz et al., 2015 | |
| N-acetylcysteine (NAC) | Rat model of stroke | Treatment with NAC after ischemia onset reduced infarct volume and improved neurologic score.[13] | Khan et al., 2004 |
| Rat model of traumatic brain injury | NACA (amide form of NAC) treatment for 15 days improved cognitive function and reduced oxidative damage. | Farr et al., 2017 |
Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental procedures are crucial for understanding the mechanisms and evaluation of neuroprotective agents.
Caption: Mechanisms of Action for Neuroprotective Agents.
Caption: Workflow for In Vitro Neuroprotection Assays.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for key experiments commonly cited in neuroprotection studies.
In Vitro Oxygen-Glucose Deprivation (OGD) Model
This protocol simulates ischemic conditions in a cell culture setting.
-
Cell Culture: Primary cortical neurons are seeded onto poly-D-lysine-coated plates and maintained in Neurobasal medium supplemented with B-27 and GlutaMAX for 7-10 days.
-
OGD Procedure:
-
Replace the culture medium with a glucose-free DMEM.
-
Place the culture plates in a hypoxic chamber (e.g., with 95% N2, 5% CO2) for a duration of 60-90 minutes at 37°C.
-
Terminate the OGD by returning the cultures to a normoxic incubator and replacing the medium with their original, conditioned medium.
-
-
Treatment: The neuroprotective agent (e.g., ALCAR) is typically added to the medium either before, during, or immediately after the OGD period.
-
Assessment: Cell viability is assessed 24 hours post-OGD using assays such as MTT or LDH.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: Mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Procedure:
-
Following the experimental treatment and incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) group.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Staining for Apoptosis
This method is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Principle: The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.
-
Procedure:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a solution of 0.1% Triton X-100 in 0.1% sodium citrate.
-
Add the TUNEL reaction mixture (containing TdT and labeled dUTPs) and incubate in a humidified chamber at 37°C for 60 minutes.
-
Wash the cells and counterstain the nuclei with a DNA-binding dye such as DAPI.
-
Visualize the cells using fluorescence microscopy.
-
-
Data Analysis: The apoptotic index is calculated as the percentage of TUNEL-positive nuclei relative to the total number of nuclei (DAPI-stained).
References
- 1. Mechanisms of ischemic neuroprotection by acetyl-L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Neuroprotective Effects of Carnitine and Its Potential Application to Ameliorate Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. storage.imrpress.com [storage.imrpress.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? [jstage.jst.go.jp]
- 8. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? | YURiA-PHARM [uf.ua]
- 9. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 10. Neuroprotective effects of riluzole in Alzheimer's disease: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Riluzole as a Neuroprotective Drug for Spinal Cord Injury: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 13. Overview on the Effects of N-Acetylcysteine in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Neuroprotective effects of acetyl-L-carnitine on neuropathic pain and apoptosis: a role for the nicotinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuroprotective activity of acetyl-L-carnitine: studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Acetoacetyl-L-carnitine chloride's effect on gene expression compared to other carnitine derivatives
A scarcity of direct comparative studies exists for the effects of acetoacetyl-L-carnitine chloride on gene expression against other carnitine derivatives. However, by examining the well-documented influences of prominent derivatives like Acetyl-L-carnitine (ALCAR) and L-carnitine, we can infer potential mechanisms and highlight critical areas for future research. This guide synthesizes the current understanding of how these compounds modulate gene expression, providing researchers, scientists, and drug development professionals with a foundational overview.
Comparative Effects on Gene Expression
While direct, side-by-side experimental data is limited, the existing body of research allows for a comparative summary of how different carnitine derivatives influence gene expression.
| Carnitine Derivative | Primary Mechanism of Action on Gene Expression | Key Cellular Processes Influenced | Examples of Modulated Genes | Model System |
| Acetyl-L-carnitine (ALCAR) | Donates acetyl groups for histone acetylation, leading to chromatin remodeling and altered transcription factor accessibility. | Neuroprotection, mitochondrial biogenesis, synaptic plasticity, antioxidant defense. | Brain-Derived Neurotrophic Factor (BDNF), c-Fos, Nerve Growth Factor (NGF), Sirtuin 1 (SIRT1). | Rat brain, neuronal cell cultures. |
| L-carnitine | Primarily involved in the transport of long-chain fatty acids into the mitochondria for β-oxidation, indirectly influencing cellular energy status and signaling pathways that regulate gene expression. | Fatty acid metabolism, inflammation, glucose metabolism. | Peroxisome Proliferator-Activated Receptor alpha (PPARα), Carnitine Palmitoyltransferase 1 (CPT1), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6). | Human skeletal muscle, liver cells, rodent models of metabolic disease. |
| Propionyl-L-carnitine (PLC) | Similar to L-carnitine in its role in fatty acid metabolism, but also provides a propionyl group which can be a substrate for the Krebs cycle. Its direct effects on gene expression are less characterized but are thought to be linked to improved energy metabolism. | Endothelial function, muscle metabolism. | Endothelial Nitric Oxide Synthase (eNOS). | Endothelial cells, rodent models of cardiovascular disease. |
| This compound (Hypothesized) | As a carrier of an acetoacetyl group, it could potentially influence histone acetoacetylation, a recently discovered epigenetic modification. It may also serve as an alternative energy substrate, impacting cellular metabolic state and gene expression patterns related to energy homeostasis. | (Hypothesized) Ketone body metabolism, epigenetic regulation. | (Largely uncharacterized) Genes involved in ketogenesis and ketolysis. | (Hypothetical) Neuronal cells, hepatocytes. |
Experimental Protocols
Understanding the methodologies employed in studying the effects of carnitine derivatives on gene expression is crucial for interpreting the data and designing future experiments.
RNA Sequencing (RNA-Seq) for Gene Expression Profiling
-
Cell Culture and Treatment: Human neuroblastoma cells (SH-SY5Y) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For treatment, cells are exposed to 1 mM Acetyl-L-carnitine for 24 hours.
-
RNA Extraction: Total RNA is extracted from the treated and control cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a NanoDrop spectrophotometer and an Agilent 2100 Bioanalyzer.
-
Library Preparation and Sequencing: RNA-Seq libraries are prepared from 1 µg of total RNA using the TruSeq Stranded mRNA Library Prep Kit (Illumina). The libraries are then sequenced on an Illumina NovaSeq platform to generate 150 bp paired-end reads.
-
Data Analysis: Raw sequencing reads are quality-controlled using FastQC. Adapters are trimmed, and low-quality reads are removed. The cleaned reads are then aligned to the human reference genome (GRCh38) using STAR aligner. Gene expression levels are quantified using featureCounts. Differential gene expression analysis between the ALCAR-treated and control groups is performed using DESeq2 in R. Genes with a |log2(fold change)| > 1 and a p-adjusted value < 0.05 are considered significantly differentially expressed.
Chromatin Immunoprecipitation (ChIP) for Histone Acetylation
-
Cell Treatment and Cross-linking: Cortical neurons are treated with 500 µM ALCAR for 6 hours. Cells are then cross-linked with 1% formaldehyde for 10 minutes at room temperature to fix protein-DNA interactions.
-
Chromatin Shearing: The cross-linking reaction is quenched with glycine. Cells are lysed, and the nuclei are isolated. The chromatin is then sheared to an average size of 200-500 bp using a sonicator.
-
Immunoprecipitation: The sheared chromatin is incubated overnight at 4°C with an antibody specific for acetylated histone H3 at lysine 9 (H3K9ac). The antibody-chromatin complexes are then captured using protein A/G magnetic beads.
-
DNA Purification and Analysis: The cross-links are reversed, and the DNA is purified. The amount of immunoprecipitated DNA is quantified using quantitative PCR (qPCR) with primers specific for the promoter regions of target genes like Bdnf.
Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways and experimental designs provides a clearer understanding of the mechanisms of action and the research process.
Independent Validation of Acetoacetyl-L-carnitine chloride's Therapeutic Potential: A Comparative Analysis
A critical review of the available scientific literature reveals a significant lack of independent validation and clinical trial data specifically for Acetoacetyl-L-carnitine chloride. The majority of research has been conducted on a closely related and more widely studied compound, Acetyl-L-carnitine chloride (ALCAR) . Therefore, this guide will provide a comprehensive comparison of ALCAR's therapeutic potential, supported by experimental data, as a proxy to inform researchers, scientists, and drug development professionals. It is crucial to note that while both are derivatives of L-carnitine, their distinct chemical structures may result in different biological activities.
Distinguishing this compound and Acetyl-L-carnitine chloride
This compound and Acetyl-L-carnitine chloride are distinct chemical entities with different molecular formulas and CAS numbers.
| Compound | Molecular Formula | CAS Number |
| This compound | C11H20ClNO5 | 33758-12-2 |
| Acetyl-L-carnitine chloride (ALCAR) | C9H18ClNO4 | 5080-50-2[1][2][3] |
Due to the limited availability of specific data for this compound, the remainder of this guide will focus on the independently validated therapeutic potential of Acetyl-L-carnitine chloride (ALCAR).
Overview of Acetyl-L-carnitine (ALCAR)
Acetyl-L-carnitine is the acetylated ester of the amino acid L-carnitine. It plays a vital role in intermediary metabolism, specifically in the transport of long-chain fatty acids into the mitochondria for β-oxidation and energy production.[4][5] Its ability to cross the blood-brain barrier allows it to exert significant effects on the central nervous system.[6][7][8]
Therapeutic Potential of ALCAR: A Data-Driven Comparison
ALCAR has been investigated for its therapeutic potential in a range of conditions, primarily focusing on neuroprotection, cognitive enhancement, and metabolic regulation.
Neuroprotective Effects
ALCAR has demonstrated neuroprotective properties in various preclinical and clinical studies.[1][9] Its mechanisms of action include enhancing mitochondrial function, increasing acetylcholine synthesis, and modulating neurotransmitter systems.[1]
Experimental Data Summary: ALCAR in Neurological Conditions
| Condition | Study Design | Key Findings | Reference |
| Amyotrophic Lateral Sclerosis (ALS) | Randomized, double-blind, placebo-controlled trial | ALC (3 g/day ) with riluzole showed a median survival of 45 months vs. 22 months for placebo. Mean ALSFRS-R scores at 48 weeks were significantly better in the ALC group (33.6 vs. 27.6). | [10] |
| Acute Ischemic Stroke | Randomized controlled trial | Patients in the ALC group (1000 mg TID for 3 days) had significantly lower NIHSS and mRS scores at day 90 compared to the placebo group. | [11] |
| Taxane-Induced Neuropathy | Randomized, double-blind, placebo-controlled trial | Week-24 FACT-NTX scores were significantly lower (indicating more neuropathy) with ALC (3,000 mg/day) compared to placebo. Grade 3-4 neurotoxicity was more frequent in the ALC arm. | [12] |
| Alzheimer's Disease | Clinical Trial (Recruiting) | Assessment of the efficacy of Acetyl-L-carnitine in patients with Alzheimer's Disease. | [13] |
Signaling Pathway: ALCAR's Neuroprotective Mechanism
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. larodan.com [larodan.com]
- 4. Comparison of the effects of L-carnitine and acetyl-L-carnitine on carnitine levels, ambulatory activity, and oxidative stress biomarkers in the brain of old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utppublishing.com [utppublishing.com]
- 6. healthaid.co.uk [healthaid.co.uk]
- 7. mrsupplement.com.au [mrsupplement.com.au]
- 8. australiansportsnutrition.com.au [australiansportsnutrition.com.au]
- 9. chemimpex.com [chemimpex.com]
- 10. researchgate.net [researchgate.net]
- 11. Clinical Evidence of Acetyl-L-Carnitine Efficacy in the Treatment of Acute Ischemic Stroke: A Pilot Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Randomized Double-Blind Placebo-Controlled Trial of Acetyl-L-Carnitine for the Prevention of Taxane-Induced Neuropathy in Women Undergoing Adjuvant Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Safe Disposal of Acetoacetyl-L-carnitine Chloride: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Acetoacetyl-L-carnitine chloride, a compound utilized in neuroprotection and metabolic health research. Adherence to these guidelines is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile gloves).
-
Skin Protection: Wear a laboratory coat and ensure skin is not exposed.
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.
Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.[1]
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is to treat it as hazardous chemical waste. This ensures that it is managed and disposed of by qualified personnel at a licensed facility, in accordance with local, state, and federal regulations.
-
Waste Collection:
-
Carefully collect the solid this compound waste.
-
If dealing with a spill, use dry clean-up procedures to avoid generating dust.[2] Sweep up the material and place it into a suitable container.
-
For residual amounts, the spill area can be washed with water, but ensure the runoff is collected as hazardous waste and not discharged into the sewer.[2]
-
-
Containerization:
-
Place the collected waste into a clearly labeled, sealable, and chemically compatible container. The container should be designated for solid hazardous organic waste.
-
The label should include the chemical name ("this compound"), CAS number (33758-12-2), and the appropriate hazard pictograms (e.g., irritant).
-
-
Storage:
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area.
-
This area should be away from incompatible materials and in a cool, dry, and well-ventilated location.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
The waste must be transported to an approved waste disposal plant for final treatment and disposal.[1]
-
Important: Do not dispose of this compound in the regular trash or wash it down the drain.[2][3] Improper disposal can lead to environmental contamination and regulatory non-compliance.
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound, which is important for its proper identification and handling.
| Property | Value |
| CAS Number | 33758-12-2 |
| Molecular Formula | C₁₁H₂₀ClNO₅ |
| Molecular Weight | 281.73 g/mol |
| Appearance | White to off-white crystalline powder |
| Purity | >95% |
| Melting Point | 160-164°C (decomposition) |
| Solubility | Soluble in water |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
